Cytarabine triphosphate trisodium
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
Molekularformel |
C9H13N3Na3O14P3 |
|---|---|
Molekulargewicht |
549.10 g/mol |
IUPAC-Name |
trisodium;[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O14P3.3Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;/q;3*+1/p-3/t4-,6-,7+,8-;;;/m1.../s1 |
InChI-Schlüssel |
HZQKYJNQQBPWQM-DGKYPTGMSA-K |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Cytarabine Triphosphate Trisodium
Abstract: Cytarabine (B982) (cytosine arabinoside, Ara-C) is a potent pyrimidine (B1678525) nucleoside analog that serves as a cornerstone in the chemotherapy of hematological malignancies, most notably acute myeloid leukemia (AML) and lymphomas.[1][2] Its clinical efficacy is entirely dependent on its intracellular conversion to the active metabolite, Cytarabine triphosphate (Ara-CTP). This document provides a comprehensive technical examination of the molecular mechanisms that underpin the cytotoxic effects of Ara-CTP. We will explore its cellular uptake, the critical multi-step metabolic activation, its multifaceted disruption of DNA synthesis, and the primary pathways of its inactivation. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of its metabolic and cytotoxic pathways to create a thorough resource for the scientific community.
Core Mechanism of Action: From Prodrug to Active Metabolite
Cytarabine is a synthetic analog of the natural nucleoside deoxycytidine. The key structural difference is the sugar moiety: Cytarabine contains an arabinose sugar in a β-configuration instead of the deoxyribose found in deoxycytidine.[3] This seemingly minor alteration is fundamental to its mechanism of action, allowing it to act as an antimetabolite.[4][5] Cytarabine itself is a prodrug; it must be transported into the target cell and undergo intracellular phosphorylation to its active 5'-triphosphate form, Ara-CTP, to exert its cytotoxic effects.[2][6] The action of the drug is most prominent during the S phase of the cell cycle, making it highly specific for rapidly dividing cells, a hallmark of cancer.[1]
Cellular Uptake and Metabolic Activation
The transformation of Cytarabine from an extracellular agent to a potent intracellular cytotoxin is a regulated, multi-stage process.
2.1. Cellular Transport As a hydrophilic molecule, Cytarabine cannot freely diffuse across the cell membrane. Its entry into cells is primarily mediated by carrier proteins, with the human equilibrative nucleoside transporter 1 (hENT1) being the most significant.[3][6] The expression levels of hENT1 on the cell surface can be a critical determinant of drug bioavailability and subsequent therapeutic response.[6] At very high concentrations, such as those achieved during high-dose chemotherapy, Cytarabine can also enter the cell via passive diffusion.[7]
2.2. Phosphorylation Cascade Once inside the cell, Cytarabine is sequentially phosphorylated to its active triphosphate form, Ara-CTP, through a three-enzyme cascade.[3]
-
Deoxycytidine kinase (dCK): This is the first and rate-limiting step, converting Cytarabine (Ara-C) to Cytarabine monophosphate (Ara-CMP).[3][8] The activity of dCK is a crucial factor in determining the intracellular accumulation of the active drug and is subject to feedback inhibition by deoxycytidine triphosphate (dCTP).[8][9]
-
Deoxycytidylate kinase (dCMPK): This enzyme phosphorylates Ara-CMP to Cytarabine diphosphate (B83284) (Ara-CDP).[3][9]
-
Nucleoside diphosphate kinase (NDK): In the final step, NDKs convert Ara-CDP to the active cytotoxic agent, Ara-CTP.[3][9]
The intracellular retention of Ara-CTP is a critical factor in determining the drug's efficacy and has been correlated with the duration of complete remission in AML patients.[6]
Molecular Mechanisms of Cytotoxicity
The active metabolite, Ara-CTP, is a structural mimic of dCTP and exerts its cytotoxic effects primarily by disrupting DNA replication and repair through two interconnected mechanisms.[3]
3.1. Competitive Inhibition of DNA Polymerases Ara-CTP acts as a competitive inhibitor of DNA polymerases (including both replicative and repair polymerases).[4] It competes with the natural substrate, dCTP, for the active site of these enzymes.[6][9] The Michaelis constant (Km) of Ara-CTP for DNA polymerase is in the same range as that of dCTP, making it an effective competitor and thereby halting DNA synthesis.[6]
3.2. Incorporation into DNA and Chain Termination In addition to inhibiting the enzyme, Ara-CTP also serves as a fraudulent substrate for DNA polymerases and is incorporated into the elongating DNA strand.[4][6] The presence of the arabinose sugar, with its 2'-hydroxyl group in the trans position relative to the 3'-hydroxyl group, creates steric hindrance within the DNA double helix.[1] This structural distortion prevents the proper rotation of the sugar-phosphate backbone and impedes the ability of DNA polymerase to add the next nucleotide, effectively acting as a chain terminator.[1][6] This leads to the arrest of both DNA replication and repair processes, ultimately inducing cell death.[6]
Quantitative Data Summary
The cellular response to Cytarabine is dose-dependent and varies across different cell lines and patient populations. The intracellular concentration of its active form, Ara-CTP, is a key predictor of clinical response.[10][11]
| Parameter | Cell Line / Condition | Value | Reference |
| IC₅₀ (Cytarabine) | HL-60 (Human Promyelocytic Leukemia) | ~2.5 µM | [9] |
| IC₅₀ (Cytarabine) | Parental HL-60 Cells | 407.2 nM | [12] |
| Intracellular Ara-CTP | AML Patients (High-Dose vs. Standard-Dose) | 27-fold higher in HD | [11] |
| Ara-CTP Retention (T-ALL) | Pediatric T-ALL Blasts (after 3h) | 37 ± 15% | [13] |
| Ara-CTP Retention (non-T-ALL) | Pediatric non-T-ALL Blasts (after 3h) | 67 ± 25% | [13] |
Key Experimental Protocols
Elucidating the mechanism of action of Cytarabine involves a variety of in vitro assays. Below are detailed methodologies for two fundamental experiments.
5.1. Protocol: MTT Assay for Cellular Viability This colorimetric assay is used to determine the cytotoxic effect of Cytarabine and calculate its IC₅₀ value (the concentration required to inhibit 50% of cell growth).
-
Cell Seeding: Plate leukemia cells (e.g., HL-60) in a 96-well microtiter plate at a density of 1 x 10⁴ cells per well in 100 µL of appropriate culture medium.[3]
-
Drug Treatment: Prepare serial dilutions of Cytarabine in culture medium. Add the drug solutions to the wells. Include wells with untreated cells as a negative control and a vehicle control if the drug is dissolved in a solvent like DMSO.[3]
-
Incubation: Incubate the plate for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[3]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10-20 µL of the MTT stock solution to each well.[3]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, converting the yellow MTT to insoluble purple formazan crystals.[3]
-
Solubilization: Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage viability against the logarithm of the drug concentration to determine the IC₅₀ value.
5.2. Protocol: DNA Polymerase Inhibition Assay (In Vitro) This assay directly measures the effect of Ara-CTP on the activity of DNA polymerase.
-
Reaction Mixture Preparation: Prepare a reaction buffer typically containing Tris-HCl, MgCl₂, dithiothreitol (B142953) (DTT), and activated DNA (e.g., calf thymus DNA treated with DNase I to create single-strand breaks).
-
Enzyme and Substrates: To the reaction mixture, add a known amount of purified DNA polymerase. Add a mixture of three unlabeled deoxynucleoside triphosphates (dATP, dGTP, dTTP) and one radiolabeled deoxynucleoside triphosphate (e.g., [³H]-dCTP).
-
Inhibitor Addition: Create parallel reaction sets. One set serves as a control with no inhibitor. To the experimental sets, add varying concentrations of Ara-CTP.
-
Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme or substrates and incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a strong acid, such as trichloroacetic acid (TCA), which precipitates the DNA.
-
DNA Precipitation and Washing: Place the reaction tubes on ice to allow for complete precipitation. Collect the precipitated DNA onto glass fiber filters by vacuum filtration. Wash the filters extensively with cold TCA and ethanol (B145695) to remove unincorporated radiolabeled nucleotides.
-
Quantification: Place the dried filters into scintillation vials with scintillation fluid. Measure the amount of incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: The amount of radioactivity is directly proportional to the DNA polymerase activity. Calculate the percentage of inhibition for each Ara-CTP concentration relative to the control reaction without the inhibitor.
Metabolic Inactivation and Resistance Mechanisms
The clinical efficacy of Cytarabine can be limited by its rapid inactivation and by the development of cellular resistance.
-
Metabolic Inactivation: The primary route of inactivation is deamination. Cytidine deaminase (CDA), an enzyme highly abundant in the liver and plasma, rapidly converts Cytarabine to the non-toxic uracil (B121893) arabinoside (Ara-U).[4][8] Additionally, deoxycytidylate deaminase (DCTD) can inactivate Ara-CMP to Ara-UMP.[8] More recently, the enzyme SAMHD1 has been identified as capable of hydrolyzing Ara-CTP back to Ara-C, further reducing the intracellular concentration of the active drug.[4][7]
-
Mechanisms of Resistance: Resistance to Cytarabine is a significant clinical challenge. The primary mechanisms include:
-
Reduced expression or activity of the hENT1 transporter, leading to decreased drug uptake.[8]
-
Decreased levels or mutations in the rate-limiting activating enzyme, dCK.[6][8]
-
Increased activity of inactivating enzymes like CDA, DCTD, or SAMHD1.[7][8]
-
Elevated intracellular pools of the natural competitor, dCTP, which outcompetes Ara-CTP for DNA polymerase binding and also enhances feedback inhibition of dCK.[6][8]
-
References
- 1. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytarabine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Genetic factors influencing cytarabine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Intracellular cytarabine triphosphate in circulating blasts post-treatment predicts remission status in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. [Intracellular retention of cytarabine-triphosphate (Ara-CTP) in blasts of children with acute lymphoblastic leukemia. Correlation with clinical course parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Chemical Properties of ara-CTP Trisodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
ara-CTP (arabinosylcytosine triphosphate) trisodium (B8492382) salt is the biologically active triphosphate form of the chemotherapeutic agent cytarabine (B982) (ara-C). As a cornerstone in the treatment of various hematological malignancies, particularly acute myeloid leukemia (AML), a thorough understanding of its chemical properties, mechanism of action, and relevant experimental methodologies is paramount for researchers and drug development professionals. This guide provides a comprehensive overview of the core technical aspects of ara-CTP trisodium salt.
Chemical and Physical Properties
ara-CTP trisodium salt is a synthetic analog of the natural deoxycytidine triphosphate (dCTP). The presence of an arabinose sugar instead of a deoxyribose sugar is the key structural modification that imparts its therapeutic effects.
| Property | Value | Source |
| Synonyms | Cytarabine triphosphate trisodium salt, ara-CTP trisodium | [1] |
| Molecular Formula | C₉H₁₃N₃Na₃O₁₄P₃ | [2] |
| Molecular Weight | 549.1 g/mol | [2] |
| CAS Number | 1179343-17-9 | [2] |
| Appearance | Colorless solution in water | [1] |
| Solubility | Soluble in water (at least 100 mM) | [1] |
| Storage Conditions | Store at -20°C in solution. Avoid repeated freeze-thaw cycles. | [2] |
| Purity | ≥ 95% (HPLC) | Jena Bioscience |
Mechanism of Action: Inhibition of DNA Synthesis
The cytotoxic effects of cytarabine are mediated through its active metabolite, ara-CTP. The mechanism involves a multi-step intracellular conversion followed by the disruption of DNA replication.
Cellular Uptake and Metabolic Activation
Cytarabine (ara-C) is transported into the cell primarily by the human equilibrative nucleoside transporter 1 (hENT1). Once inside the cell, it undergoes a series of phosphorylation steps to become ara-CTP. This metabolic activation is a critical determinant of its efficacy.
Caption: Metabolic activation pathway of Cytarabine (ara-C) to ara-CTP.
Competitive Inhibition of DNA Polymerase
ara-CTP acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for DNA polymerase.[2] During DNA replication, DNA polymerase mistakenly incorporates ara-CMP into the growing DNA strand.
DNA Chain Termination
The arabinose sugar of the incorporated ara-CMP has a 2'-hydroxyl group in the trans position relative to the 3'-hydroxyl group. This stereochemistry creates steric hindrance within the active site of the DNA polymerase, making it difficult for the enzyme to add the next deoxynucleotide. This effectively leads to the termination of DNA chain elongation.[3] The accumulation of these terminated DNA strands triggers cell cycle arrest and apoptosis.
Caption: Mechanism of DNA chain termination by ara-CTP.
Experimental Protocols
Quantification of Intracellular ara-CTP by HPLC-MS/MS
This method allows for the sensitive and selective measurement of intracellular ara-CTP levels, which can be correlated with drug efficacy.[4]
1. Cell Lysis and Extraction:
-
Harvest cultured cells (e.g., leukemia cell lines) by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding a cold extraction solution (e.g., 60% methanol).
-
Centrifuge to pellet cellular debris and collect the supernatant containing the nucleotide extract.
2. Solid Phase Extraction (SPE):
-
Condition a weak anion-exchanger (WAX) SPE cartridge.
-
Load the nucleotide extract onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the triphosphates with a high-salt buffer.
3. HPLC-MS/MS Analysis:
-
Column: Porous graphitic carbon (PGC) column (e.g., Hypercarb, 5 µm, 50 mm × 2.1 mm).[5]
-
Mobile Phase A: Water with 5 mM hexylamine (B90201) and 0.4% diethylamine (B46881) (DEA), pH adjusted to 10 with acetic acid.[5]
-
Mobile Phase B: Acetonitrile/water (50/50, v/v).[5]
-
Flow Rate: 0.3 mL/min.[5]
-
Detection: Triple quadrupole mass spectrometer in negative ion multiple reaction monitoring (MRM) mode.[4]
-
Quantification: Use a stable isotope-labeled internal standard for accurate quantification.
Caption: Workflow for intracellular ara-CTP quantification.
In Vitro DNA Polymerase Inhibition Assay
This assay directly measures the inhibitory effect of ara-CTP on the activity of DNA polymerase.[6]
1. Reaction Components:
-
Purified DNA polymerase.
-
A single-stranded DNA template annealed to a shorter, fluorescently or radioactively labeled primer.
-
A mixture of the four natural dNTPs (dATP, dGTP, dTTP, and dCTP).
-
Varying concentrations of ara-CTP trisodium salt.
-
Reaction buffer containing Mg²⁺.
2. Assay Procedure:
-
Combine the template-primer, DNA polymerase, and reaction buffer in a microcentrifuge tube.
-
Initiate the reaction by adding the dNTP mixture with or without ara-CTP.
-
Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C).
-
Stop the reaction at various time points by adding a quenching solution (e.g., EDTA).
3. Analysis:
-
Separate the DNA products by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the DNA products using a suitable imaging system (e.g., fluorescence scanner or autoradiography).
-
The inhibition of DNA synthesis will be observed as a decrease in the length of the extended primer in the presence of ara-CTP.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method to assess cell viability and the cytotoxic effects of cytarabine (the prodrug of ara-CTP).[7]
1. Cell Seeding:
-
Seed leukemia cells (e.g., HL-60) in a 96-well plate at a predetermined optimal density (e.g., 0.5-1.0 x 10⁵ cells/mL).
-
Incubate overnight to allow cells to acclimate.
2. Drug Treatment:
-
Prepare serial dilutions of cytarabine in culture medium.
-
Add the different concentrations of cytarabine to the appropriate wells. Include untreated control wells.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[7]
3. MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Solubilization and Absorbance Reading:
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.[7]
-
Cell viability is proportional to the absorbance, and the IC₅₀ (half-maximal inhibitory concentration) can be calculated.
Safety and Handling
ara-CTP trisodium salt should be handled with care, following standard laboratory safety procedures for cytotoxic compounds.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses.[8]
-
Handling: Avoid inhalation of aerosols and direct contact with skin and eyes.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for cytotoxic materials.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for detailed, validated protocols or a comprehensive safety data sheet.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ara-cytarabine triphosphate trisodium, 1179343-17-9 | BroadPharm [broadpharm.com]
- 3. The effect of ara-C-induced inhibition of DNA synthesis on its cellular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a sensitive and selective LC/MS/MS method for the simultaneous determination of intracellular 1-beta-D-arabinofuranosylcytosine triphosphate (araCTP), cytidine triphosphate (CTP) and deoxycytidine triphosphate (dCTP) in a human follicular lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro polyoma DNA synthesis: inhibition by 1-beta-d-arabinofuranosyl CTP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. tcichemicals.com [tcichemicals.com]
Synthesis and Purification of Cytarabine Triphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytarabine, a cornerstone in the treatment of various hematological malignancies, exerts its cytotoxic effects after intracellular conversion to its active form, Cytarabine triphosphate (Ara-CTP). The synthesis and purification of this active metabolite are critical for a wide range of research applications, including mechanism of action studies, drug resistance investigations, and the development of novel therapeutic strategies. This technical guide provides an in-depth overview of the prevalent chemical and enzymatic methods for the synthesis of Ara-CTP, along with detailed protocols for its purification. The document focuses on practical, actionable information, including quantitative data summaries, detailed experimental procedures, and visual representations of key processes to aid researchers in this field.
Introduction
Cytarabine (arabinosylcytosine or Ara-C) is a synthetic pyrimidine (B1678525) nucleoside analog that is structurally similar to deoxycytidine. Its therapeutic efficacy is dependent on its intracellular phosphorylation to Cytarabine 5'-triphosphate (Ara-CTP).[1][2] This active metabolite competitively inhibits DNA polymerase, leading to the termination of DNA chain elongation and the induction of apoptosis in rapidly dividing cancer cells.[1][3] The intracellular concentration of Ara-CTP is a key determinant of Cytarabine's cytotoxic activity.[4] Therefore, the availability of pure Ara-CTP is essential for in vitro studies aimed at understanding its biochemical and cellular effects.
This guide details the primary methods for synthesizing Ara-CTP from Cytarabine and the subsequent purification of the triphosphate form from the reaction mixture, which typically contains unreacted starting material and the mono- and diphosphate (B83284) intermediates.
Synthesis of Cytarabine Triphosphate (Ara-CTP)
The synthesis of Ara-CTP can be achieved through two main routes: chemical phosphorylation and enzymatic synthesis.
Chemical Synthesis: The Yoshikawa Method
A widely used method for the phosphorylation of unprotected nucleosides is the one-pot, three-step Yoshikawa method, which utilizes phosphorus oxychloride (POCl3).[5][6][7] This approach offers the advantage of not requiring protective groups for the sugar moiety.[8]
Reaction Scheme:
The overall reaction involves the selective 5'-monophosphorylation of Cytarabine, followed by reaction with pyrophosphate and subsequent hydrolysis to yield Ara-CTP.[6][8]
Caption: Chemical synthesis of Ara-CTP via the Yoshikawa method.
Experimental Protocol: One-Pot Synthesis of Ara-CTP [8]
-
Preparation: Dry all glassware thoroughly. All reagents and solvents should be anhydrous.
-
Reaction:
-
Suspend Cytarabine (1 equivalent) in trimethyl phosphate (B84403) ((MeO)3PO).
-
Cool the suspension to 0°C in an ice bath.
-
Add phosphorus oxychloride (POCl3) (1.5 equivalents) dropwise while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 2-3 hours.
-
In a separate flask, prepare a solution of bis(tri-n-butylammonium) pyrophosphate (5 equivalents) and tri-n-butylamine (5 equivalents) in anhydrous dimethylformamide (DMF).
-
Add the pyrophosphate solution to the reaction mixture dropwise at 0°C.
-
Stir the reaction vigorously for 5 minutes.
-
Add triethylammonium (B8662869) bicarbonate (TEAB) buffer (1 M, pH 7.5) to quench the reaction.
-
-
Work-up:
-
Stir the mixture for 1 hour at room temperature to ensure complete hydrolysis of the cyclic intermediate.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product is then ready for purification.
-
Table 1: Reagents for Chemical Synthesis of Ara-CTP
| Reagent | Molar Equivalent | Purpose |
| Cytarabine | 1 | Starting material |
| Phosphorus oxychloride (POCl3) | 1.5 | Phosphorylating agent |
| Trimethyl phosphate ((MeO)3PO) | - | Solvent |
| bis(tri-n-butylammonium) pyrophosphate | 5 | Pyrophosphate source |
| Tri-n-butylamine | 5 | Base |
| Anhydrous Dimethylformamide (DMF) | - | Solvent |
| Triethylammonium bicarbonate (TEAB) buffer | - | Quenching and buffering agent |
Enzymatic Synthesis
Enzymatic synthesis provides a highly specific alternative to chemical methods, mimicking the intracellular metabolic pathway of Cytarabine. This multi-step, one-pot reaction utilizes a series of kinases to sequentially phosphorylate Cytarabine to its triphosphate form.[2][9]
Reaction Scheme:
The enzymatic synthesis involves three key enzymes: deoxycytidine kinase (dCK), deoxycytidylate kinase (dCMPK), and nucleoside diphosphate kinase (NDPK).[2][9][10]
Caption: Enzymatic synthesis of Ara-CTP from Cytarabine.
Experimental Protocol: One-Pot Enzymatic Synthesis of Ara-CTP
-
Reaction Mixture Preparation:
-
In a reaction vessel, combine the following in a suitable buffer (e.g., Tris-HCl, pH 7.5):
-
Cytarabine
-
ATP (as a phosphate donor)
-
MgCl2 (as a cofactor for kinases)
-
Deoxycytidine kinase (dCK)
-
Deoxycytidylate kinase (dCMPK)
-
Nucleoside diphosphate kinase (NDPK)
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C.
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.
-
-
Termination:
-
Once the reaction is complete (as determined by the maximal formation of Ara-CTP and consumption of Cytarabine), terminate the reaction by heating (e.g., 95°C for 5 minutes) or by adding an organic solvent (e.g., cold ethanol) to precipitate the enzymes.
-
-
Enzyme Removal:
-
Centrifuge the mixture to pellet the precipitated enzymes.
-
Collect the supernatant containing the crude Ara-CTP.
-
Table 2: Components for Enzymatic Synthesis of Ara-CTP
| Component | Function |
| Cytarabine | Substrate |
| ATP | Phosphate donor |
| MgCl2 | Kinase cofactor |
| Deoxycytidine kinase (dCK) | Catalyzes the first phosphorylation |
| Deoxycytidylate kinase (dCMPK) | Catalyzes the second phosphorylation |
| Nucleoside diphosphate kinase (NDPK) | Catalyzes the final phosphorylation |
| Tris-HCl buffer | Maintains pH |
Purification of Cytarabine Triphosphate
The crude product from either synthesis method will be a mixture of Ara-CTP, the intermediate phosphates (Ara-CMP and Ara-CDP), unreacted Cytarabine, and other reagents. High-performance liquid chromatography (HPLC) is the method of choice for purifying Ara-CTP. Ion-pair reversed-phase (IP-RP) and anion-exchange (AEX) chromatography are particularly effective.
Purification by Ion-Pair Reversed-Phase HPLC
IP-RP HPLC is a powerful technique for separating charged analytes like nucleotides on a reversed-phase column.[11][12][13] An ion-pairing reagent is added to the mobile phase to neutralize the charge on the analyte, allowing for its retention and separation based on hydrophobicity.
Caption: Workflow for the purification of Ara-CTP by HPLC.
Experimental Protocol: Preparative IP-RP HPLC Purification of Ara-CTP
-
Sample Preparation:
-
Dissolve the crude Ara-CTP in the initial mobile phase (low organic content).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: A preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Mobile Phase A: Aqueous buffer with an ion-pairing reagent (e.g., 100 mM triethylammonium acetate (B1210297) (TEAA), pH 7.0).
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over a set time to elute the components. The exact gradient will need to be optimized.
-
Flow Rate: A flow rate suitable for the preparative column (e.g., 10-20 mL/min).
-
Detection: UV detection at a wavelength where Ara-CTP absorbs maximally (e.g., 271 nm).[14]
-
-
Fraction Collection:
-
Collect fractions as the peaks elute from the column. The elution order is typically Cytarabine, Ara-CMP, Ara-CDP, and then Ara-CTP, as the increasing negative charge from the phosphate groups leads to stronger ion-pairing and later elution with the increasing organic modifier.
-
-
Post-Purification Processing:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the fractions containing pure Ara-CTP.
-
Remove the acetonitrile and the volatile ion-pairing reagent (TEAA) by repeated co-evaporation with water or by lyophilization.
-
The final product is the pure Ara-CTP, typically as a triethylammonium salt.
-
Table 3: Typical HPLC Parameters for Ara-CTP Purification
| Parameter | Value |
| Column | Preparative C18 |
| Mobile Phase A | 100 mM Triethylammonium Acetate, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-30% B over 40 minutes |
| Flow Rate | 15 mL/min |
| Detection | 271 nm |
Physicochemical Properties and Stability
Understanding the properties of Ara-CTP is crucial for its handling and storage.
Table 4: Physicochemical Properties of Cytarabine and Cytarabine Triphosphate
| Property | Cytarabine | Cytarabine Triphosphate (Ara-CTP) |
| Molecular Formula | C9H13N3O5 | C9H16N3O14P3 |
| Molecular Weight | 243.22 g/mol [15] | 483.16 g/mol [16] |
| Appearance | Colorless crystals[15] | White to off-white solid |
| Solubility | Freely soluble in water[15] | Soluble in water |
| pKa | ~4.3 (cytosine amino group) | Multiple pKa values due to phosphate groups |
Stability:
Cytarabine and its phosphorylated derivatives are susceptible to degradation, primarily through deamination of the cytosine ring to form the corresponding uracil (B121893) arabinoside derivatives, which are inactive.[17] The stability is pH and temperature-dependent.
-
pH: Ara-CTP is most stable in neutral to slightly acidic aqueous solutions (pH ~6.0-7.0).[18] It is more prone to degradation under alkaline conditions.[17]
-
Temperature: For long-term storage, it is recommended to store Ara-CTP solutions at -20°C or -80°C.[18] Solid Ara-CTP should be stored at -20°C.[18]
Conclusion
The synthesis and purification of Cytarabine triphosphate are essential for advancing our understanding of its role in cancer therapy and for the development of new anticancer agents. Both chemical and enzymatic synthesis methods offer viable routes to obtain Ara-CTP, with the choice of method depending on the specific requirements of the research, such as scale, desired purity, and available resources. Purification by ion-pair reversed-phase HPLC is a robust and widely used technique to isolate high-purity Ara-CTP from complex reaction mixtures. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field of drug development and cancer biology.
References
- 1. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Modified Nucleoside Triphosphates for In-vitro Selection Techniques [frontiersin.org]
- 8. An Improved Protection-Free One-Pot Chemical Synthesis of 2′...: Ingenta Connect [ingentaconnect.com]
- 9. Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ymc.co.jp [ymc.co.jp]
- 12. Purification of dye-labeled oligonucleotides by ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. ara-Cytidine-5'-triphosphate (ara-CTP), Cytostatic Nucleotides - Jena Bioscience [jenabioscience.com]
- 15. Cytarabine | C9H13N3O5 | CID 6253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. AraCTP | C9H16N3O14P3 | CID 25774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
The Intracellular Journey of Cytarabine: A Technical Guide to Ara-CTP Conversion
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytarabine (B982) (ara-C), a cornerstone in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML), functions as a pro-drug requiring intracellular activation to exert its cytotoxic effects. The efficacy of cytarabine is critically dependent on its conversion to the active triphosphate metabolite, cytarabine triphosphate (ara-CTP). This technical guide provides an in-depth exploration of the intracellular metabolic pathway of cytarabine, detailing the enzymatic cascade responsible for its activation and catabolism. We present a comprehensive overview of the key enzymes, cellular transporters, and mechanisms of action and resistance. This guide includes structured tables summarizing quantitative data on enzyme kinetics and intracellular ara-CTP concentrations, detailed experimental protocols for the quantification of ara-CTP, and visual diagrams of the metabolic pathway and experimental workflows to facilitate a deeper understanding of this crucial aspect of cancer pharmacology.
Introduction
Cytarabine, a synthetic pyrimidine (B1678525) nucleoside analog of deoxycytidine, has been a mainstay in the chemotherapy of acute myeloid leukemia (AML) and other hematological cancers for decades. Its therapeutic activity is not inherent but is acquired through a series of intracellular phosphorylation steps, culminating in the formation of ara-CTP. This active metabolite then competitively inhibits DNA polymerase and is incorporated into DNA, leading to chain termination and induction of apoptosis in rapidly dividing cancer cells. The clinical response to cytarabine therapy exhibits significant inter-patient variability, which is largely attributed to differences in the intracellular accumulation of ara-CTP. Therefore, a thorough understanding of the molecular mechanisms governing the intracellular conversion of cytarabine to ara-CTP is paramount for optimizing therapeutic strategies, overcoming drug resistance, and developing novel therapeutic approaches.
The Intracellular Metabolic Pathway of Cytarabine
The transformation of cytarabine into its active form, ara-CTP, is a highly regulated process involving a series of enzymatic reactions. This pathway is a delicate balance between anabolic (activation) and catabolic (inactivation) processes.
Cellular Uptake
Cytarabine is a hydrophilic molecule and thus requires specific transporters to cross the cell membrane. The primary transporter responsible for the uptake of cytarabine into leukemic cells is the human equilibrative nucleoside transporter 1 (hENT1).[1] The expression and activity of hENT1 are crucial determinants of intracellular cytarabine availability. At high concentrations, cytarabine can also enter the cell via passive diffusion.[2]
Anabolic Pathway: The Phosphorylation Cascade
Once inside the cell, cytarabine undergoes a three-step phosphorylation cascade to become the active ara-CTP. This process is catalyzed by a series of kinases:
-
Deoxycytidine Kinase (dCK): This is the rate-limiting enzyme in the activation pathway and catalyzes the initial phosphorylation of cytarabine to cytarabine monophosphate (ara-CMP).[3] The activity of dCK is a critical determinant of the overall rate of ara-CTP formation.
-
Deoxycytidylate Kinase (dCMPK): Also known as UMP/CMP kinase, this enzyme further phosphorylates ara-CMP to cytarabine diphosphate (B83284) (ara-CDP).[4]
-
Nucleoside Diphosphate Kinase (NDPK): The final phosphorylation step is carried out by NDPKs, which convert ara-CDP to the therapeutically active cytarabine triphosphate (ara-CTP).[5]
Catabolic Pathways: Inactivation of Cytarabine and its Metabolites
The intracellular concentration of active ara-CTP is also regulated by catabolic enzymes that inactivate cytarabine and its phosphorylated derivatives:
-
Cytidine Deaminase (CDA): This enzyme is a major player in cytarabine inactivation, converting cytarabine to its inactive metabolite, uracil (B121893) arabinoside (ara-U), through deamination.[3] High levels of CDA are associated with cytarabine resistance.
-
5'-Nucleotidases (NT5Cs): These enzymes can dephosphorylate ara-CMP back to cytarabine, thereby reducing the pool of substrate available for conversion to ara-CTP.[3]
-
SAMHD1: The sterile alpha motif and HD-domain containing protein 1 (SAMHD1) has been identified as a key negative regulator of ara-CTP levels. SAMHD1 is a deoxynucleoside triphosphate triphosphohydrolase that can directly hydrolyze ara-CTP to ara-CMP, thus diminishing its cytotoxic potential.[6]
The intricate interplay between these activating and inactivating enzymes ultimately dictates the intracellular concentration of ara-CTP and, consequently, the cellular sensitivity to cytarabine.
References
- 1. haematologica.org [haematologica.org]
- 2. Pharmacokinetics of Ara-CMP-Stearate (YNK01): phase I study of the oral Ara-C derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of human UMP/CMP kinase and its phosphorylation of D- and L-form deoxycytidine analogue monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Cytarabine Triphosphate: A Deep Dive into its Role as a DNA Chain Terminator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine (B982), a synthetic pyrimidine (B1678525) nucleoside analog of deoxycytidine, is a cornerstone of chemotherapy regimens for hematological malignancies, particularly acute myeloid leukemia (AML).[1][2] Its potent cytotoxic effects are exerted through its active metabolite, cytarabine triphosphate (ara-CTP), which acts as a formidable DNA chain terminator. This technical guide delves into the core mechanisms of ara-CTP-mediated DNA chain termination, providing a comprehensive overview of the experimental evidence, detailed protocols for key assays, and an exploration of the resultant cellular signaling pathways.
Mechanism of Action: Competitive Inhibition and Chain Termination
The primary mode of action of cytarabine involves its intracellular conversion to the active triphosphate form, ara-CTP. This conversion is a three-step phosphorylation process initiated by deoxycytidine kinase (dCK). Once formed, ara-CTP exerts its cytotoxic effects through a dual mechanism:
-
Competitive Inhibition of DNA Polymerases: Ara-CTP structurally mimics the natural deoxycytidine triphosphate (dCTP) and competes for the active site of DNA polymerases, particularly DNA polymerase α and β.[3][4] This competition leads to a reduction in the rate of DNA synthesis. The inhibitory potential of ara-CTP is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.
-
Incorporation into DNA and Chain Termination: DNA polymerases can incorporate ara-CTP into the growing DNA strand in place of dCTP.[1][3] The arabinose sugar moiety of cytarabine, with its 2'-hydroxyl group in the trans position relative to the 3'-hydroxyl group, creates steric hindrance within the DNA double helix. This altered sugar conformation prevents the formation of a phosphodiester bond with the incoming deoxynucleoside triphosphate (dNTP), effectively halting further DNA elongation.[5] This premature termination of DNA synthesis is a critical event leading to replication stress and cell death.
Quantitative Data on Cytarabine Triphosphate Activity
The efficacy of ara-CTP as a DNA polymerase inhibitor and its cytotoxic effects on cancer cells have been quantified in numerous studies. The following tables summarize key quantitative data, providing a comparative overview for researchers.
| Parameter | Cell Line / Enzyme | Value | Reference(s) |
| IC50 (Cytarabine) | KG-1 (Parental) | ~100 nM | [6] |
| KG-1 (Resistant) | >1000 nM | [6] | |
| MOLM13 (Parental) | ~50 nM | [6] | |
| MOLM13 (Resistant) | ~500 nM | [6] | |
| CCRF-CEM | ~90 nM | [7] | |
| Jurkat | ~159.7 nM | [7] | |
| HL-60 (Parental) | 407.2 nM | [8] | |
| HL-60 (Resistant) | 906.8 nM | [8] | |
| Ki (ara-CTP) | Human DNA Polymerase α | 1.5 µM | [3] |
| Human DNA Polymerase β | 7.6 µM | [3] |
Table 1: Cytotoxicity (IC50) of Cytarabine and Inhibitory Constants (Ki) of ara-CTP. IC50 values represent the concentration of cytarabine required to inhibit the growth of 50% of the cell population. Ki values indicate the binding affinity of ara-CTP to DNA polymerases.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of cytarabine triphosphate.
DNA Polymerase Inhibition Assay
This assay measures the ability of ara-CTP to inhibit the activity of DNA polymerases.
Principle: The assay quantifies the incorporation of a radiolabeled deoxynucleoside triphosphate (e.g., [³H]-dCTP) into a synthetic DNA template/primer in the presence and absence of ara-CTP. A reduction in the incorporation of the radiolabeled nucleotide indicates inhibition of the DNA polymerase.
Materials:
-
Purified human DNA polymerase (e.g., DNA polymerase α or β)
-
Synthetic DNA template/primer (e.g., poly(dA-dT))
-
Deoxynucleoside triphosphates (dATP, dGTP, dTTP, and dCTP)
-
[³H]-dCTP (radiolabeled)
-
Ara-CTP
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, DNA template/primer, dATP, dGTP, dTTP, and [³H]-dCTP.
-
Prepare serial dilutions of ara-CTP.
-
In separate reaction tubes, add the reaction mixture, the purified DNA polymerase, and varying concentrations of ara-CTP (and a control with no ara-CTP).
-
Initiate the reaction by incubating at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding cold 10% TCA.
-
Precipitate the newly synthesized DNA on ice for 30 minutes.
-
Collect the precipitated DNA by vacuum filtration onto glass fiber filters.
-
Wash the filters with 5% TCA and then with ethanol.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each ara-CTP concentration relative to the control.
-
Determine the Ki value by plotting the data using appropriate kinetic models (e.g., Dixon or Lineweaver-Burk plot).
DNA Chain Elongation (Primer Extension) Assay
This assay directly visualizes the termination of DNA synthesis by ara-CTP.
Principle: A radiolabeled DNA primer is annealed to a single-stranded DNA template. DNA polymerase extends the primer in the presence of dNTPs and a limiting concentration of ara-CTP. The reaction products are then separated by denaturing polyacrylamide gel electrophoresis, and the sizes of the terminated fragments are analyzed.
Materials:
-
Single-stranded DNA template (e.g., M13mp18)
-
Synthetic DNA primer (complementary to a region of the template)
-
[γ-³²P]ATP
-
T4 Polynucleotide Kinase
-
DNA Polymerase (e.g., Klenow fragment or human DNA polymerase)
-
dNTP mix (dATP, dGTP, dTTP, dCTP)
-
ara-CTP
-
Reaction buffer
-
Formamide (B127407) loading dye
-
Denaturing polyacrylamide gel (containing urea)
-
Electrophoresis apparatus
-
Phosphorimager or X-ray film
Procedure:
-
Label the 5' end of the DNA primer with [γ-³²P]ATP using T4 Polynucleotide Kinase.
-
Purify the labeled primer.
-
Anneal the radiolabeled primer to the single-stranded DNA template.
-
Set up reaction tubes containing the primer-template duplex, reaction buffer, and dNTP mix.
-
Add varying concentrations of ara-CTP to the respective tubes.
-
Initiate the reaction by adding DNA polymerase and incubate at 37°C for a specific time.
-
Terminate the reactions by adding formamide loading dye.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Dry the gel and expose it to a phosphorimager screen or X-ray film.
-
Analyze the resulting autoradiogram. The appearance of shorter DNA fragments at specific positions corresponding to the incorporation of cytidine (B196190) indicates chain termination by ara-CTP.
Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of cytarabine on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Leukemia cell line (e.g., HL-60, KG-1, MOLM13)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Cytarabine
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and incubate for 24 hours.
-
Prepare serial dilutions of cytarabine in the cell culture medium.
-
Treat the cells with different concentrations of cytarabine and incubate for a specified period (e.g., 48 or 72 hours). Include untreated control wells.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each cytarabine concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the cytarabine concentration to determine the IC50 value.
Cellular Signaling Response to Cytarabine-Induced DNA Damage
The incorporation of ara-CTP into DNA and the subsequent stalling of replication forks trigger a complex cellular signaling cascade known as the DNA Damage Response (DDR). A key pathway activated by cytarabine-induced replication stress is the ATR-Chk1 signaling pathway.
ATR-Chk1 Pathway Activation:
-
Replication Fork Stalling: The incorporation of ara-CTP physically obstructs the progression of the DNA replication machinery, leading to stalled replication forks.
-
RPA Coating of ssDNA: The uncoupling of helicase and polymerase activities at the stalled fork generates stretches of single-stranded DNA (ssDNA), which are rapidly coated by Replication Protein A (RPA).
-
ATR-ATRIP Recruitment: The RPA-ssDNA filaments serve as a platform for the recruitment of the ATR (Ataxia Telangiectasia and Rad3-related) kinase in complex with its binding partner ATRIP.
-
Chk1 Phosphorylation: Activated ATR then phosphorylates and activates its downstream effector kinase, Chk1.
-
Cell Cycle Arrest and DNA Repair: Activated Chk1 orchestrates a multifaceted response, including the phosphorylation of Cdc25 phosphatases to induce cell cycle arrest, the stabilization of stalled replication forks, and the promotion of DNA repair processes.
Visualizations
Caption: Metabolic activation of cytarabine and its mechanism of action.
Caption: Workflow for a DNA chain elongation (primer extension) assay.
Caption: ATR-Chk1 signaling pathway activated by cytarabine.
Conclusion
Cytarabine triphosphate's role as a DNA chain terminator is a well-established and critical mechanism in its anticancer activity. Through competitive inhibition of DNA polymerases and incorporation into the nascent DNA strand, ara-CTP effectively halts DNA replication, leading to replication stress and the activation of the DNA damage response. Understanding the intricate details of these processes, from the molecular interactions at the replication fork to the cellular signaling cascades, is paramount for the rational design of novel therapeutic strategies and for overcoming mechanisms of drug resistance. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the multifaceted actions of this potent chemotherapeutic agent.
References
- 1. In vitro polyoma DNA synthesis: inhibition by 1-beta-d-arabinofuranosyl CTP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The sensitivity of acute myeloid leukemia cells to cytarabine is increased by suppressing the expression of Heme oxygenase-1 and hypoxia-inducible factor 1-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequence-specific effects of ara-5-aza-CTP and ara-CTP on DNA synthesis by purified human DNA polymerases in vitro: visualization of chain elongation on a defined template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential inhibition of the human cell DNA replication complex-associated DNA polymerases by the antimetabolite 1-beta-D-arabinofuranosylcytosine triphosphate (ara-CTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The primer extension assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Gatekeeper of Cytarabine's Power: A Technical Guide to Deoxycytidine Kinase in Ara-CTP Formation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of deoxycytidine kinase (dCK) in the metabolic activation of the cornerstone chemotherapeutic agent, cytarabine (B982) (ara-C). Understanding the intricacies of dCK function, its regulation, and the kinetics of ara-C phosphorylation is paramount for developing more effective cancer therapies and overcoming drug resistance. This document provides a comprehensive overview of the biochemical pathways, quantitative data, and detailed experimental protocols relevant to the study of dCK and its product, ara-CTP.
The Central Role of Deoxycytidine Kinase in Cytarabine Activation
Cytarabine, a nucleoside analog, is a prodrug that must be intracellularly converted to its active triphosphate form, cytarabine triphosphate (ara-CTP), to exert its cytotoxic effects.[1] This metabolic activation is a three-step phosphorylation cascade, with the initial and rate-limiting step exclusively catalyzed by deoxycytidine kinase (dCK).[2]
Once transported into the cell, primarily by the human equilibrative nucleoside transporter 1 (hENT1), ara-C is phosphorylated by dCK to form ara-C monophosphate (ara-CMP). Subsequently, ara-CMP is further phosphorylated by other cellular kinases to ara-C diphosphate (B83284) (ara-CDP) and finally to the active ara-CTP.[1] Ara-CTP then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into DNA by DNA polymerases. This incorporation leads to chain termination and inhibition of DNA synthesis, ultimately inducing apoptosis in rapidly dividing cancer cells.[3]
The critical role of dCK is underscored by the observation that resistance to ara-C is frequently associated with reduced dCK activity, which can result from mutations in the DCK gene or decreased gene expression.[4]
Quantitative Data: Kinetics of dCK and Intracellular Ara-CTP Levels
The efficiency of ara-CTP formation is dictated by the kinetic properties of dCK and the intracellular environment of the cancer cell. Below are tables summarizing key quantitative data from various studies.
Table 1: Kinetic Parameters of Deoxycytidine Kinase (dCK) for Selected Substrates
| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Cell/Enzyme Source | Reference |
| Deoxycytidine (dC) | 9.4 | - | 11-fold increase with S74E mutation | - | Rat AML cells (RCL/0) | [5] |
| Cytarabine (ara-C) | - | - | 3-fold increase with S74E mutation | - | Bacterially produced human dCK | [6] |
| Deoxycytidine (dC) | 0.4 ± 0.1 | 0.12 ± 0.01 | - | - | Recombinant human dCK | [7] |
| Cytarabine (ara-C) | 3.1 ± 0.5 | 0.04 ± 0.003 | - | - | Recombinant human dCK | [7] |
| Gemcitabine | 5.3 ± 0.9 | 0.05 ± 0.004 | - | - | Recombinant human dCK | [7] |
Note: Kinetic parameters can vary significantly depending on the experimental conditions, such as pH, temperature, and the source of the enzyme.
Table 2: Intracellular Ara-CTP Concentrations in Acute Myeloid Leukemia (AML) Cells
| Cell Line/Patient Cohort | Ara-C Concentration | Incubation Time | Intracellular Ara-CTP Concentration | Clinical Response Correlation | Reference |
| Pediatric AML patients (n=68) | Varies (in vivo) | Day 1 post-treatment | 0.012 - 2.43 nmol/2x107 cells | Higher levels associated with specific SNPs | [8] |
| AML patient blasts (in vivo) | Standard vs. High dose | 4 hours post-treatment | 27-fold increase with high dose | Predictive of remission status | [9][10] |
| AML patient blasts | 1, 10, 100 µM | 12 hours | Lower in normal vs. AML cells | - | [11] |
| L1210-WT (DCK+) cells | 5 mM dC | 24 hours | 1.361 nmol/106 cells (dC+dCTP) | - | [12] |
Signaling Pathways and Regulatory Mechanisms
The expression and activity of dCK are tightly regulated at both the transcriptional and post-translational levels, providing multiple avenues for therapeutic intervention.
Transcriptional Regulation of the DCK Gene
The promoter region of the DCK gene contains binding sites for several transcription factors, most notably Sp1 and USF1/2.[13] These factors interact to modulate the rate of DCK transcription.
-
GC-boxes: Bind Sp1 and Sp3 transcription factors.
-
E-boxes: Bind upstream stimulatory factors (USF1 and USF2).
The interplay between these transcription factors can either activate or repress DCK gene expression, contributing to the variability of dCK levels observed in different cancer cells.[13]
Post-Translational Modification: The Role of Serine-74 Phosphorylation
A key regulatory mechanism of dCK activity is the post-translational phosphorylation of Serine-74 (Ser-74).[14][15][16][17] Phosphorylation at this site, which is distant from the active site, induces a conformational change in the enzyme. This change favors an "open" conformation, which enhances the binding and release of nucleosides, thereby increasing the catalytic activity of dCK, particularly for pyrimidine (B1678525) analogs like ara-C.[6] This phosphorylation event represents a potential therapeutic target to enhance the activation of nucleoside analogs in cancer cells.
Experimental Protocols
Deoxycytidine Kinase (dCK) Activity Assay (Radiolabeled Method)
This protocol describes a common method for measuring dCK activity in cell lysates using a radiolabeled substrate.
Materials:
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors)
-
Reaction buffer (50 mM Tris-HCl pH 7.6, 10 mM MgCl₂, 5 mM ATP, 1 mM DTT)
-
[³H]-deoxycytidine or [³H]-cytarabine (radiolabeled substrate)
-
Unlabeled deoxycytidine or cytarabine
-
DE-81 filter paper discs
-
Scintillation fluid
-
Scintillation counter
-
Protein quantification assay (e.g., Bradford or BCA)
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Kinase Reaction:
-
Prepare a reaction mixture containing reaction buffer, a known concentration of radiolabeled substrate, and various concentrations of unlabeled substrate.
-
Initiate the reaction by adding a specific amount of cell lysate (e.g., 20-50 µg of protein) to the reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by placing the tubes on ice and adding EDTA.
-
-
Separation and Quantification:
-
Spot an aliquot of the reaction mixture onto DE-81 filter paper discs.
-
Wash the discs multiple times with a wash buffer (e.g., 1 mM ammonium (B1175870) formate) to remove unincorporated radiolabeled substrate.
-
Perform a final wash with ethanol.
-
Dry the filter discs completely.
-
Place each disc in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of phosphorylated product based on the measured radioactivity and the specific activity of the radiolabeled substrate.
-
Express dCK activity as pmol or nmol of product formed per minute per milligram of protein.
-
Quantification of Intracellular Ara-CTP by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for the extraction and quantification of intracellular ara-CTP from cancer cells using HPLC with UV detection.
Materials:
-
Cell culture medium
-
Cytarabine (ara-C)
-
Ice-cold phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA) or perchloric acid (PCA) for extraction
-
Freon-trioctylamine or potassium carbonate for neutralization
-
HPLC system with a UV detector
-
Anion-exchange or reverse-phase C18 HPLC column
-
Mobile phase (e.g., phosphate (B84403) buffer with an ion-pairing agent)
-
Ara-CTP standard
Procedure:
-
Cell Treatment and Harvesting:
-
Culture cells to the desired density.
-
Treat cells with a known concentration of ara-C for a specific duration.
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Count the cells to normalize the results.
-
-
Extraction of Nucleotides:
-
Resuspend the cell pellet in a small volume of ice-cold extraction solution (e.g., 0.4 M PCA or 10% TCA).
-
Vortex vigorously and incubate on ice to precipitate proteins and other macromolecules.
-
Centrifuge at high speed to pellet the precipitate.
-
Carefully collect the supernatant containing the acid-soluble nucleotides.
-
-
Neutralization:
-
Neutralize the acidic extract. For PCA, add a calculated amount of potassium carbonate. For TCA, perform an extraction with a water-saturated solution of freon-trioctylamine.
-
Centrifuge to remove the precipitate (potassium perchlorate) or the organic phase.
-
Collect the neutralized aqueous supernatant.
-
-
HPLC Analysis:
-
Filter the neutralized extract through a 0.22 µm filter.
-
Inject a known volume of the extract onto the HPLC column.
-
Elute the nucleotides using an appropriate mobile phase and gradient.
-
Detect the nucleotides by UV absorbance at a specific wavelength (e.g., 272 nm).
-
-
Quantification:
-
Identify the ara-CTP peak by comparing its retention time to that of a pure ara-CTP standard.
-
Quantify the amount of ara-CTP by integrating the peak area and comparing it to a standard curve generated with known concentrations of ara-CTP.
-
Express the intracellular ara-CTP concentration as pmol or nmol per 10⁶ or 10⁷ cells.
-
Conclusion
Deoxycytidine kinase is a critical determinant of cytarabine's efficacy and a key player in the development of drug resistance. A thorough understanding of its enzymatic kinetics, regulation, and the dynamics of ara-CTP formation is essential for the rational design of novel therapeutic strategies. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to enhance the therapeutic potential of nucleoside analogs and improve outcomes for cancer patients. By continuing to unravel the complexities of dCK biology, the scientific community can pave the way for more personalized and effective cancer treatments.
References
- 1. A new technique for the analysis of metabolic pathways of cytidine analogues and cytidine deaminase activities in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Downregulation of deoxycytidine kinase in cytarabine-resistant mantle cell lymphoma cells confers cross-resistance to nucleoside analogs gemcitabine, fludarabine and cladribine, but not to other classes of anti-lymphoma agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of deoxycytidine kinase in an in vitro model for AraC- and DAC-resistance: substrate-enzyme interactions with deoxycytidine, 1-beta-D-arabinofuranosylcytosine and 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mimicking phosphorylation of Ser-74 on human deoxycytidine kinase selectively increases catalytic activity for dC and dC analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis for activation of the therapeutic l-nucleoside analogs 3TC and troxacitabine by human deoxycytidine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Ara-C SNP score predicts leukemic cell intracellular ara-CTP levels in pediatric acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular cytarabine triphosphate in circulating blasts post-treatment predicts remission status in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Molecular imaging of deoxycytidine kinase activity using deoxycytidine-enhanced CEST MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physical and functional interactions between USF and Sp1 proteins regulate human deoxycytidine kinase promoter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Post-translational phosphorylation of serine 74 of human deoxycytidine kinase favors the enzyme adopting the open conformation making it competent for nucleoside binding and release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Post-translational phosphorylation of serine 74 of human deoxycytidine kinase favors the enzyme adopting the open conformation making it competent for nucleoside binding and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phosphorylation of deoxycytidine kinase on Ser-74: impact on kinetic properties and nucleoside analog activation in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Positive regulation of deoxycytidine kinase activity by phosphorylation of Ser-74 in B-cell chronic lymphocytic leukaemia lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural and Functional Divergence of Cytarabine and Deoxycytidine
Authored for Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
Cytarabine (B982) (cytosine arabinoside, Ara-C) is a cornerstone of chemotherapy for hematological malignancies, most notably acute myeloid leukemia (AML).[1] As a pyrimidine (B1678525) nucleoside analog, its therapeutic efficacy is derived from its structural mimicry of the endogenous nucleoside, 2'-deoxycytidine. This guide provides a detailed examination of the single, critical stereochemical difference between these two molecules and elucidates how this variance dictates their distinct biological activities. We will explore the comparative metabolism, the molecular basis for cytarabine's disruption of DNA synthesis, and the subsequent activation of cellular stress pathways. This document outlines the principal mechanisms of action, presents quantitative data on cellular sensitivity, details key experimental protocols for studying its effects, and provides visual diagrams of its metabolic and signaling pathways to offer a comprehensive resource for the scientific community.
The Core Structural Difference: A Tale of Two Sugars
The fundamental distinction between cytarabine and the natural nucleoside deoxycytidine lies in the stereochemistry of the sugar moiety.[2] While both possess a cytosine base, their sugar rings are different:
-
Deoxycytidine contains a 2'-deoxy-D-ribose sugar.
-
Cytarabine contains a D-arabinose sugar.[2]
The critical difference is the orientation of the hydroxyl group at the 2' position of the sugar ring. In deoxycytidine, this position lacks a hydroxyl group. In cytarabine's arabinose sugar, the 2'-hydroxyl group is in the trans position relative to the 3'-hydroxyl group, pointing in the opposite direction from the 2'-OH in a typical ribose sugar.[2][3] This seemingly minor alteration introduces significant steric hindrance and fundamentally changes the sugar's conformation, which is the basis for cytarabine's cytotoxic activity.[4]
Metabolic Activation and Disruption of DNA Synthesis
Both deoxycytidine and cytarabine are prodrugs that must be phosphorylated to their active triphosphate forms to participate in DNA synthesis.[1][5] This process is a critical prerequisite for their biological function.
Pathway to Activation:
-
Cellular Uptake: As hydrophilic molecules, both cytarabine and deoxycytidine are transported into the cell primarily by the human equilibrative nucleoside transporter 1 (hENT1).[6][7]
-
Phosphorylation Cascade: Inside the cell, a series of kinases converts the nucleosides into their active triphosphate forms. The initial and rate-limiting step is catalyzed by deoxycytidine kinase (dCK), which converts them to monophosphates (dCMP and Ara-CMP).[5][8] Subsequent phosphorylations by other kinases yield the active triphosphates: deoxycytidine triphosphate (dCTP) and cytarabine triphosphate (Ara-CTP).[8]
Mechanism of Action:
The therapeutic action of cytarabine stems from Ara-CTP acting as a competitive inhibitor of dCTP.[5][8] Ara-CTP competes with the natural dCTP for incorporation into the elongating DNA strand by DNA polymerases.[9]
Once incorporated, the arabinose sugar of cytarabine, with its unique 2'-OH geometry, creates steric clash and prevents the DNA polymerase from forming the next phosphodiester bond.[4] This effectively terminates DNA chain elongation, stalls replication forks, and inhibits both DNA replication and repair processes.[5][9]
Downstream Cellular Consequences: DNA Damage Response and Apoptosis
The incorporation of Ara-C into DNA and the subsequent stalling of replication forks is recognized by the cell as significant DNA damage.[10] This triggers the DNA Damage Response (DDR), a complex signaling network designed to arrest the cell cycle and initiate DNA repair or, if the damage is irreparable, trigger programmed cell death (apoptosis).
The primary pathway activated by cytarabine-induced replication stress is the ATR-Chk1 pathway.[10]
-
Replication Stress: Stalled replication forks create stretches of single-stranded DNA (ssDNA).
-
ATR Activation: The ATR (Ataxia Telangiectasia and Rad3-related) kinase is recruited to the ssDNA and activated.
-
Chk1 Phosphorylation: Activated ATR phosphorylates and activates its downstream effector, the checkpoint kinase Chk1.
-
Cell Cycle Arrest: Activated Chk1 targets several proteins, including Cdc25 phosphatases, leading to their inactivation. This prevents the activation of cyclin-dependent kinases (CDKs) required for progression through the S and G2/M phases, causing cell cycle arrest.[8]
-
Apoptosis Induction: If the DNA damage cannot be resolved, the sustained activation of the DDR pathway, along with other stress signals, initiates the intrinsic apoptotic pathway, leading to the activation of caspases and cell death.[11]
Quantitative Analysis of Cellular Sensitivity
The cytotoxic efficacy of cytarabine varies across different cancer cell lines, reflecting underlying differences in drug transport, metabolism, and cellular response pathways. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. Below is a summary of reported IC50 values for cytarabine in various AML cell lines.
| Cell Line | IC50 (nM) | Incubation Time (h) | Assay Method | Reference |
| HL-60 (Parental) | 407.2 | 48 | Crystal Violet | [6] |
| HL-60 (Resistant) | 906.8 | 48 | Crystal Violet | [6] |
| KG-1 | ~100 | 72 | CellTiter-Glo | [12] |
| MOLM-13 | ~10 | 72 | CellTiter-Glo | [12] |
| MV4-11 | ~10 | 72 | CellTiter-Glo | [12] |
| OCI-AML3 | > 10,000 | 72 | CellTiter-Glo | [12] |
| U937 | ~100 | 72 | CellTiter-Glo | [12] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions, including cell passage number, media composition, and specific assay protocols.
Key Experimental Protocols
The elucidation of cytarabine's mechanism of action relies on a suite of established biochemical and cell biology techniques.
Cell Viability / Cytotoxicity Assay (MTT or Crystal Violet)
-
Objective: To determine the concentration of cytarabine that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Cell Seeding: Plate leukemia cells (e.g., HL-60, KG-1) at a density of 5,000-10,000 cells/well in a 96-well plate and allow them to adhere or stabilize overnight.
-
Drug Treatment: Expose cells to a range of cytarabine concentrations (e.g., serial dilutions from 1 nM to 100 µM) for a specified duration (typically 48-72 hours).[6]
-
Quantification (MTT): Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 2-4 hours, allowing viable cells with active mitochondrial reductases to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis: Plot the percentage of cell viability against the log of the drug concentration and fit a dose-response curve to calculate the IC50 value.[1]
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of cytarabine on cell cycle phase distribution.
-
Methodology:
-
Treatment: Culture cells with and without cytarabine (at a relevant concentration, e.g., IC50) for a defined period (e.g., 24 hours).[8]
-
Harvesting: Collect and wash the cells with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane and preserve cellular structures.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide or DAPI) and RNase A (to prevent staining of double-stranded RNA).
-
Acquisition: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence signal is directly proportional to the DNA content of each cell.
-
Analysis: Deconvolute the resulting DNA content histogram to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases of the cell cycle.[8] A characteristic accumulation of cells in the S-phase is expected after cytarabine treatment.[13]
-
X-ray Crystallography of DNA Polymerase-DNA-AraCTP Complex
-
Objective: To visualize the atomic-level interactions and structural basis for cytarabine-mediated chain termination.
-
Methodology:
-
Protein Expression & Purification: Express and purify high-quality, recombinant DNA polymerase.
-
Complex Formation: Anneal a synthetic DNA template-primer and mix it with the purified polymerase and the non-hydrolyzable analog of Ara-CTP in a specific molar ratio.[2]
-
Crystallization: Screen a wide range of conditions (e.g., pH, precipitant, temperature) using vapor diffusion (hanging or sitting drop) to obtain well-ordered crystals of the ternary complex.[2]
-
Data Collection: Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron beamline.[2][14]
-
Structure Solution & Refinement: Process the diffraction data and solve the three-dimensional structure using molecular replacement with a known polymerase structure as a search model. Refine the atomic model against the experimental data to achieve high resolution.[2]
-
Analysis: Analyze the final structure to identify the precise conformation of the incorporated cytarabine and its interactions within the polymerase active site that lead to the inhibition of DNA synthesis.
-
Conclusion
The profound difference in the biological activity of cytarabine compared to its endogenous counterpart, deoxycytidine, is a powerful illustration of structure-function relationships in pharmacology. A single change in the stereochemistry of the 2'-hydroxyl group transforms a vital building block of DNA into a potent chain-terminating cytotoxic agent. This structural alteration is the linchpin of its mechanism, driving its incorporation into DNA, the stalling of replication, and the subsequent induction of the DNA damage response and apoptosis. A thorough understanding of these structural and mechanistic details is paramount for the rational design of novel nucleoside analogs and for developing strategies to overcome clinical resistance in cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural insights into mutagenicity of anticancer nucleoside analog cytarabine during replication by DNA polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 10. Cytarabine-induced differentiation of AML cells depends on Chk1 activation and shares the mechanism with inhibitors of DHODH and pyrimidine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. The synergistic effect of 2-deoxy-D-glucose and cytarabine on mitochondria of stem-like cells derived from KG1-a - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crystallization and preliminary X-ray diffraction analysis of three recombinant mutants of Vaccinia virus uracil DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
Biochemical pathway of Cytarabine triphosphate metabolism
An In-depth Technical Guide on the Biochemical Pathway of Cytarabine (B982) Triphosphate Metabolism
Abstract
Cytarabine, a cornerstone in the treatment of hematological malignancies, functions as a pyrimidine (B1678525) analog antimetabolite.[1][2] Its therapeutic efficacy is contingent upon its intracellular conversion to the active moiety, cytarabine triphosphate (ara-CTP). This document provides a comprehensive overview of the biochemical pathways governing the metabolism of cytarabine. We will delve into the cellular uptake, the multi-step enzymatic phosphorylation to its active triphosphate form, and the subsequent catabolic processes that lead to its inactivation. The mechanism of action of ara-CTP, primarily through the inhibition of DNA synthesis, will be detailed. Furthermore, this guide will present quantitative data on the pharmacokinetics of cytarabine and its metabolites, outline detailed experimental protocols for their analysis, and provide visual representations of the metabolic pathways. This technical guide is intended for researchers, scientists, and professionals in drug development to serve as a thorough resource on the metabolism of cytarabine.
Cellular Uptake and Anabolic Pathway
The journey of cytarabine from a prodrug to its active form begins with its transport into the cell and a subsequent three-step phosphorylation process.
Cellular Transport
As a hydrophilic molecule, cytarabine requires carrier-mediated transport to cross the cell membrane.[3][4] The primary transporter responsible for this uptake is the human equilibrative nucleoside transporter 1 (hENT1).[2][5]
Anabolism: The Phosphorylation Cascade
Once inside the cell, cytarabine undergoes a series of phosphorylation events to become the active cytarabine triphosphate (ara-CTP).[3][6] This anabolic pathway is crucial for its cytotoxic effects.
-
Step 1: Formation of Cytarabine Monophosphate (ara-CMP) The initial and rate-limiting step in the activation of cytarabine is its conversion to cytarabine monophosphate (ara-CMP).[3][4] This reaction is catalyzed by the enzyme deoxycytidine kinase (DCK).[3][4]
-
Step 2: Formation of Cytarabine Diphosphate (B83284) (ara-CDP) Ara-CMP is subsequently phosphorylated to cytarabine diphosphate (ara-CDP) by deoxycytidylate kinase (dCMPK).[2]
-
Step 3: Formation of Cytarabine Triphosphate (ara-CTP) The final phosphorylation step is the conversion of ara-CDP to the active cytarabine triphosphate (ara-CTP), a reaction catalyzed by nucleoside diphosphate kinases (NDPKs).[7]
The intracellular concentration of ara-CTP is a critical determinant of cytarabine's therapeutic efficacy.[3][8]
Mechanism of Action of Cytarabine Triphosphate (ara-CTP)
The cytotoxic effects of cytarabine are mediated by its active metabolite, ara-CTP, which primarily disrupts DNA synthesis.[1][9] Ara-CTP is a structural analog of the natural deoxycytidine triphosphate (dCTP).[3]
The primary mechanisms of action of ara-CTP include:
-
Inhibition of DNA Polymerase: Ara-CTP competitively inhibits DNA polymerase, an essential enzyme for DNA replication and repair.[1][6] This inhibition halts the elongation of the DNA strand.
-
Incorporation into DNA: Ara-CTP can be incorporated into the growing DNA strand in place of dCTP.[3][6] The arabinose sugar moiety in its structure sterically hinders the rotation of the molecule, preventing the formation of the next phosphodiester bond and leading to chain termination.[1][6]
-
Induction of Apoptosis: The disruption of DNA synthesis and the accumulation of DNA damage trigger programmed cell death, or apoptosis.
The action of cytarabine is most prominent during the S phase of the cell cycle, when DNA synthesis is most active, making it particularly effective against rapidly dividing cancer cells.[1][2]
Catabolism and Inactivation
The therapeutic window of cytarabine is limited by its rapid inactivation through deamination.[2][4]
-
Deamination of Cytarabine: The primary enzyme responsible for the catabolism of cytarabine is cytidine (B196190) deaminase (CDA), which is found in high concentrations in the liver, spleen, and plasma.[3][4] CDA converts cytarabine into the inactive and non-toxic metabolite, uracil (B121893) arabinoside (ara-U).[3][4]
-
Deamination of ara-CMP: Additionally, ara-CMP can be deaminated by deoxycytidylate deaminase (DCTD) to form uracil monophosphate arabinoside (ara-UMP).[4][8]
-
Dephosphorylation: The enzyme 5'-nucleotidase (NT5C) can dephosphorylate ara-CMP back to cytarabine, opposing the activating action of DCK.[5][8]
The balance between the anabolic and catabolic pathways is a key determinant of the intracellular concentration of ara-CTP and, consequently, the clinical response to cytarabine.[4]
Quantitative Analysis of Cytarabine Metabolism
The tables below summarize key quantitative data related to the pharmacokinetics of cytarabine and its metabolites.
Table 1: Pharmacokinetic Parameters of Cytarabine and Ara-U
| Parameter | Cytarabine (ara-C) | Uracil Arabinoside (ara-U) | Reference |
| Plasma Half-life | Short | Longer than ara-C | [10] |
| Peak Plasma Concentration (High-Dose) | Up to 100-200 µM | [11] | |
| Standard-Dose Plasma Concentration | 1-10 µM | [11] | |
| Metabolism | Rapidly deaminated | [12] | |
| Excretion | Primarily as ara-U | Renal | [1] |
Table 2: Intracellular Concentrations of Cytarabine Metabolites
| Cell Line | Treatment | Intracellular [¹³C₃]-ara-CTP (ng/10⁶ cells) | [¹³C₃]-ara-C Incorporation into DNA (fmol/µg DNA) | Reference |
| Leukemia Cell Line 1 | Cytarabine-¹³C₃ | 85 ± 10 | 55 ± 8 | [13] |
| Leukemia Cell Line 2 | Cytarabine-¹³C₃ | 30 ± 7 | 12 ± 4 | [13] |
Experimental Protocols
Quantification of Cytarabine and its Metabolites by LC-MS/MS
This protocol outlines a general procedure for the analysis of cytarabine and its metabolites from biological samples.[13][14]
1. Sample Preparation (from cell culture):
- Harvest cells by centrifugation.
- Wash the cell pellet with ice-cold PBS.
- Extract metabolites with ice-cold 80% methanol.
- Centrifuge to pellet cellular debris.
- Collect the supernatant containing the metabolites.
- Store extracts at -80°C until analysis.
2. LC-MS/MS Analysis:
- LC System: Utilize a C18 reverse-phase HPLC column.
- Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724) is commonly used.
- MS/MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
- Detection: Use Multiple Reaction Monitoring (MRM) for specific transitions of the analytes.
Table 3: Exemplary LC-MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Cytarabine (ara-C) | 244.0 | 112.0 | 15 | [13] |
| Cytarabine-¹³C₃ | 247.0 | 115.0 | 15 | [13] |
| Uracil arabinoside (ara-U) | 245.0 | 113.0 | 18 | [13] |
3. Data Analysis:
- Quantify analytes by comparing peak areas to a standard curve generated with unlabeled standards.
- Normalize concentrations to the cell number.
"Start" [label="Start: Biological Sample (e.g., Cells)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Harvest" [label="1. Cell Harvesting & Washing"];
"Extract" [label="2. Metabolite Extraction\n(e.g., 80% Methanol)"];
"Centrifuge" [label="3. Centrifugation"];
"Collect" [label="4. Supernatant Collection"];
"Analyze" [label="5. LC-MS/MS Analysis", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Data" [label="6. Data Analysis & Quantification", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"End" [label="End: Metabolite Concentrations", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Harvest";
"Harvest" -> "Extract";
"Extract" -> "Centrifuge";
"Centrifuge" -> "Collect";
"Collect" -> "Analyze";
"Analyze" -> "Data";
"Data" -> "End";
}
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of cytarabine on leukemia cell lines.[2][7]
-
Cell Seeding: Plate leukemia cells in a 96-well plate.
-
Drug Treatment: Add serial dilutions of cytarabine to the wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate for 3-4 hours to allow viable cells to convert MTT to formazan.
-
Solubilization: Add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at approximately 570 nm.
Mechanisms of Resistance
Resistance to cytarabine can arise from various alterations in its metabolic pathway:
-
Decreased Transport: Reduced expression of the hENT1 transporter can limit the uptake of cytarabine into the cell.[5]
-
Reduced Activation: Decreased activity of deoxycytidine kinase (DCK), the rate-limiting enzyme in the anabolic pathway, leads to lower intracellular levels of ara-CTP.[4][8]
-
Increased Inactivation: Elevated levels of cytidine deaminase (CDA) or other catabolic enzymes can lead to the rapid breakdown of cytarabine.[4][15]
-
Altered dCTP Pools: Increased intracellular pools of dCTP can competitively inhibit the incorporation of ara-CTP into DNA.[3][4]
Conclusion
The metabolism of cytarabine is a complex process involving cellular uptake, a three-step phosphorylation to its active form, ara-CTP, and subsequent catabolism to inactive metabolites. The efficacy of cytarabine is highly dependent on the balance between these anabolic and catabolic pathways. A thorough understanding of these biochemical processes, along with the mechanisms of resistance, is crucial for optimizing therapeutic strategies and developing novel approaches to overcome drug resistance in the treatment of hematological malignancies.
References
- 1. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytarabine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Clinical pharmacokinetics of cytarabine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. RNA expression of genes involved in cytarabine metabolism and transport predicts cytarabine response in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Leukemia cornerstone: An In-depth Technical Guide to the Discovery and History of Cytarabine Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of Cytarabine (B982) and its active metabolite, Cytarabine triphosphate (ara-CTP). Cytarabine, a cornerstone in the treatment of acute myeloid leukemia (AML) for over five decades, represents a landmark in the development of antimetabolite chemotherapy. This document delves into the key experiments that elucidated its function, the metabolic pathway leading to its activation, and the clinical trials that established its therapeutic efficacy. Detailed experimental protocols for seminal assays are provided, alongside quantitative data from pivotal studies, to offer a practical and in-depth resource for researchers in oncology and drug development.
Discovery and Historical Development
The journey of cytarabine from a marine sponge to a front-line cancer therapy is a testament to the synergy of natural product chemistry, synthetic organic chemistry, and clinical research.
Early Discovery and Synthesis:
In the early 1950s, scientists exploring marine biodiversity discovered a nucleoside containing an arabinose sugar in the Caribbean sponge, Cryptotethya crypta.[1] This discovery of arabinose-containing nucleotides, which were realized to have the potential to act as chain terminators in DNA synthesis, spurred the exploration of these novel compounds as potential anticancer agents.[2] This pioneering work led to the first chemical synthesis of cytarabine (ara-C), or cytosine arabinoside, in 1959 by Richard Walwick, Walden Roberts, and Charles Dekker at the University of California, Berkeley.[2]
Preclinical Antitumor Activity:
Following its synthesis, preclinical studies in the early 1960s demonstrated the potent antitumor activity of cytarabine in various leukemia and lymphoma xenograft models.[3] These early in vivo and in vitro studies were crucial in establishing its potential as a chemotherapeutic agent and paving the way for clinical investigation.
Clinical Trials and FDA Approval:
Clinical trials throughout the 1960s focused on determining the optimal dosing and schedule for cytarabine. A pivotal moment in its history was the establishment of the "7+3" regimen, which combined a 7-day continuous infusion of cytarabine with a 3-day infusion of an anthracycline, typically daunorubicin (B1662515).[4][5] This combination therapy, first reported in 1973, proved to be highly effective in inducing remission in patients with AML and has remained a standard of care for decades.[4][6] Cytarabine was approved by the United States Food and Drug Administration (FDA) in June 1969 and was initially marketed by Upjohn under the brand name Cytosar-U.[2]
Mechanism of Action: The Role of Cytarabine Triphosphate (ara-CTP)
Cytarabine is a prodrug that exerts its cytotoxic effects after intracellular conversion to its active form, cytarabine triphosphate (ara-CTP). The mechanism of action is multifaceted, primarily targeting DNA synthesis in rapidly dividing cancer cells.
Metabolic Activation Pathway:
The conversion of cytarabine to ara-CTP is a critical multi-step process that occurs within the target cell.
-
Cellular Uptake: Cytarabine is transported into the cell primarily by the human equilibrative nucleoside transporter 1 (hENT-1).[2]
-
Phosphorylation Cascade: Once inside the cell, cytarabine undergoes sequential phosphorylation:
-
Monophosphorylation: Deoxycytidine kinase (dCK), the rate-limiting enzyme, phosphorylates cytarabine to cytarabine monophosphate (ara-CMP).
-
Diphosphorylation: Cytidylate kinase (CMPK) further phosphorylates ara-CMP to cytarabine diphosphate (B83284) (ara-CDP).
-
Triphosphorylation: Nucleoside diphosphate kinase (NDPK) completes the activation by phosphorylating ara-CDP to the active moiety, ara-CTP.
-
Inhibition of DNA Polymerase and Chain Termination:
Ara-CTP is a potent competitive inhibitor of DNA polymerases α, δ, and ε.[7] It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand during the S phase of the cell cycle. The incorporation of ara-CMP into the DNA chain leads to steric hindrance due to the arabinose sugar, which ultimately results in the termination of DNA elongation and the induction of apoptosis.[7]
Quantitative Data
Table 1: Pharmacokinetic Parameters of Cytarabine and ara-CTP in Humans
| Parameter | Cytarabine (intravenous) | ara-CTP (intracellular) |
| Elimination Half-life | Biphasic: Initial phase ~10 minutes, Terminal phase 1-3 hours[2][8] | Variable, with a mean of approximately 102 to 136 minutes in AML blasts[9] |
| Metabolism | Rapidly deaminated in the liver and other tissues by cytidine (B196190) deaminase to the inactive uracil (B121893) arabinoside (ara-U)[2][8] | Catabolized within the cell |
| Excretion | Primarily renal, with metabolites eliminated in urine[8] | - |
| Protein Binding | ~13%[2] | - |
Table 2: In Vitro Cytotoxicity (IC50) of Cytarabine in Human Leukemia Cell Lines
| Cell Line | IC50 Value (µM) |
| HL-60 (promyelocytic leukemia) | ~2.5 |
| MV4-11 (AML) | 0.26 (parental), 3.37 (resistant) |
| KG-1 (AML) | Varies depending on resistance |
| MOLM13 (AML) | Varies depending on resistance |
IC50 values can vary between studies and experimental conditions.
Table 3: Remission Rates from Key Clinical Trials in Acute Myeloid Leukemia (AML)
| Treatment Regimen | Patient Population | Complete Remission (CR) Rate | Reference |
| "7+3" (Cytarabine + Daunorubicin) | Younger adults with AML | 60-80% | [10] |
| High-Dose Cytarabine | AML with core binding factor | 78% (5-year remission) | [11] |
| Standard-Dose Cytarabine | AML with core binding factor | 16% (5-year remission) | [11] |
| "7+3" (varying daunorubicin doses) | Adults ≤65 years with AML | Improved with higher daunorubicin doses | [12] |
Experimental Protocols
Measurement of Intracellular ara-CTP by High-Performance Liquid Chromatography (HPLC)
This protocol is a generalized procedure based on methodologies described in the literature.[13][14][15]
Objective: To quantify the intracellular concentration of the active metabolite, ara-CTP, in leukemia cells following exposure to cytarabine.
Materials:
-
Leukemia cell culture
-
Cytarabine (ara-C)
-
Trichloroacetic acid (TCA)
-
Freon with tri-n-octylamine
-
Alkaline phosphatase
-
HPLC system with a suitable anion-exchange or reversed-phase C18 column
-
Phosphate (B84403) buffer
-
Acetonitrile
-
UV detector
Procedure:
-
Cell Culture and Treatment: Culture leukemia cells to the desired density. Treat the cells with a known concentration of cytarabine for a specified duration.
-
Cell Lysis and Extraction:
-
Harvest the cells by centrifugation and wash with cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding a cold solution of TCA (e.g., 6%) to precipitate proteins and macromolecules.
-
Neutralize the acidic extract with an equal volume of cold freon containing tri-n-octylamine.
-
Centrifuge to separate the aqueous phase containing the nucleotides.
-
-
HPLC Analysis:
-
Inject the aqueous extract into the HPLC system.
-
Separate the nucleotides using a gradient elution with a mobile phase consisting of phosphate buffer and an organic modifier like acetonitrile.
-
Detect the separated nucleotides using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
-
Quantification:
-
Identify the ara-CTP peak based on its retention time compared to a known standard.
-
Quantify the amount of ara-CTP by integrating the peak area and comparing it to a standard curve.
-
For increased sensitivity, the ara-CTP fraction can be collected, lyophilized, and dephosphorylated to ara-C using alkaline phosphatase, followed by quantification using a specific radioimmunoassay (RIA) for ara-C.[13]
-
DNA Polymerase Inhibition Assay
This protocol is a generalized procedure for assessing the inhibitory effect of ara-CTP on DNA polymerase activity.[16]
Objective: To determine the inhibitory concentration (IC50) of ara-CTP on the activity of purified DNA polymerase.
Materials:
-
Purified DNA polymerase (e.g., DNA polymerase α, δ, or ε)
-
Activated DNA template-primer (e.g., calf thymus DNA)
-
Deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP), with one being radiolabeled (e.g., [³H]dTTP)
-
Ara-CTP at various concentrations
-
Reaction buffer (containing Tris-HCl, MgCl₂, dithiothreitol, KCl)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, activated DNA template-primer, and all four dNTPs (including the radiolabeled one).
-
Add varying concentrations of ara-CTP to different reaction tubes.
-
Initiate the reaction by adding the purified DNA polymerase.
-
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).
-
Termination and Precipitation:
-
Stop the reaction by adding cold TCA.
-
Precipitate the newly synthesized, radiolabeled DNA by spotting the reaction mixture onto glass fiber filters.
-
-
Washing: Wash the filters extensively with cold TCA and ethanol (B145695) to remove unincorporated radiolabeled dNTPs.
-
Quantification:
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of DNA polymerase inhibition for each ara-CTP concentration relative to a control reaction without the inhibitor.
-
Determine the IC50 value of ara-CTP by plotting the percentage of inhibition against the logarithm of the ara-CTP concentration.
-
Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic activation of Cytarabine and its mechanism of action.
Experimental Workflow
Caption: Key milestones in the discovery and development of Cytarabine.
Conclusion
The discovery and development of cytarabine and the elucidation of the critical role of its triphosphate form, ara-CTP, represent a paradigm in cancer drug development. From its origins in a marine sponge to its synthesis and subsequent rigorous preclinical and clinical evaluation, cytarabine's journey highlights the importance of a multidisciplinary approach to therapeutic innovation. For over half a century, it has remained a vital component of treatment regimens for acute leukemias, a testament to its potent and specific mechanism of action. This technical guide has provided a detailed examination of the history, mechanism, and key experimental underpinnings of cytarabine, offering a valuable resource for the next generation of cancer researchers and drug developers.
References
- 1. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cytarabine - Wikipedia [en.wikipedia.org]
- 3. Preclinical antitumor activity of thiarabine in human leukemia and lymphoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A historical perspective on the development of the cytarabine (7days) and daunorubicin (3days) treatment regimen for acute myelogenous leukemia: 2013 the 40th anniversary of 7+3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. Differential inhibition of the human cell DNA replication complex-associated DNA polymerases by the antimetabolite 1-beta-D-arabinofuranosylcytosine triphosphate (ara-CTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Modulation of the cellular pharmacokinetics of ara-CTP in human leukemic blasts by dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of different doses of cytarabine in consolidation therapy for adult acute myeloid leukemia patients: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancernetwork.com [cancernetwork.com]
- 12. Improved outcomes with “7+3” induction chemotherapy for acute myeloid leukemia over the past four decades: analysis of SWOG trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intracellular dCTP/ara-CTP ratio and the cytotoxic effect of ara-C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of a novel DNA polymerase inhibitor and characterization of its antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
The Core Interaction: A Technical Guide to ara-CTP's Engagement with DNA Polymerase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytarabine (B982), or ara-C, stands as a cornerstone in the chemotherapeutic arsenal (B13267) against various hematological malignancies. Its efficacy is intrinsically linked to its active metabolite, ara-CTP (cytarabine triphosphate), and its profound interaction with DNA polymerases. This technical guide provides an in-depth exploration of this critical interaction, detailing the molecular mechanisms of inhibition, presenting key quantitative data, outlining experimental methodologies, and visualizing the intricate cellular pathways involved.
Introduction
Cytarabine (ara-C) is a synthetic pyrimidine (B1678525) nucleoside analog of deoxycytidine.[1] Upon cellular uptake, it undergoes a series of phosphorylation events to become the active triphosphate form, ara-CTP.[2] The cytotoxic effects of ara-C are primarily attributed to the interaction of ara-CTP with DNA polymerases, leading to the inhibition of DNA synthesis and subsequent cell death.[1][3] Understanding the nuances of this interaction is paramount for optimizing existing therapeutic strategies and developing novel anticancer agents.
Mechanism of Action: A Dual-Pronged Attack
The interaction of ara-CTP with DNA polymerase is characterized by a dual mechanism of action: competitive inhibition and DNA chain termination.
-
Competitive Inhibition: Ara-CTP structurally mimics the natural substrate, deoxycytidine triphosphate (dCTP), and competes for the active site of DNA polymerases.[4] This competition effectively reduces the rate of DNA synthesis. The inhibitory effect is dependent on the relative intracellular concentrations of ara-CTP and dCTP.[4]
-
Chain Termination: Upon incorporation into the nascent DNA strand, the arabinose sugar moiety of ara-C, with its 2'-hydroxyl group in the trans position, creates steric hindrance. This altered sugar pucker disrupts the conformation of the primer terminus, making it a poor substrate for the subsequent addition of the next nucleotide by the DNA polymerase.[5] This effectively halts DNA elongation, leading to chain termination. While some polymerases can perform limited extension beyond an incorporated ara-CMP, the process is significantly impeded.
Quantitative Analysis of ara-CTP Inhibition
The inhibitory potency of ara-CTP varies among different DNA polymerases. This differential inhibition is a key factor in its therapeutic window and toxicity profile. The following table summarizes the key quantitative data available in the literature.
| DNA Polymerase | Organism/Cell Line | Inhibition Constant (Ki) | IC50 | Notes |
| DNA Polymerase α | Human | 1.5 µM | 1.6 µM (for F-ara-ATP) | Highly sensitive. Primarily responsible for the initiation of DNA replication.[3][5][6] |
| DNA Polymerase β | Human | 7.6 µM | 24 µM (for F-ara-ATP) | Moderately sensitive. Involved in DNA repair.[5] |
| DNA Polymerase δ | Human | Not significantly inhibited at 100 µM | - | Relatively resistant. The primary polymerase for lagging strand synthesis.[3][6] |
| DNA Polymerase ε | Human | - | 1.3 µM (for F-ara-ATP) | Potently inhibited. The primary polymerase for leading strand synthesis.[5][7] |
| DNA Polymerase γ | Human | - | 44 µM (for F-ara-ATP) | Less sensitive. The mitochondrial DNA polymerase.[5][8] |
| DNA Ligase | Human (K562, HL-60 cells) | - | - | Activity decreased by 40-92% with 10 µM ara-C treatment. Ara-CTP inhibits the formation of the ligase-adenylate complex.[1] |
Experimental Protocols
DNA Polymerase Inhibition Assay (Radiolabeled Method)
This assay measures the effect of ara-CTP on the activity of a specific DNA polymerase by quantifying the incorporation of a radiolabeled deoxynucleotide into a synthetic DNA template.
Materials:
-
Purified DNA polymerase
-
Activated calf thymus DNA (or a synthetic template-primer)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
dATP, dGTP, dTTP (e.g., 100 µM each)
-
dCTP (at various concentrations to determine competitive inhibition)
-
[³H]-dCTP (radiolabeled)
-
ara-CTP (at various concentrations)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare reaction mixtures on ice. For each reaction, combine the reaction buffer, activated DNA, dATP, dGTP, dTTP, and a specific concentration of dCTP and [³H]-dCTP.
-
Add the desired concentration of ara-CTP to the experimental tubes. Include control tubes with no ara-CTP.
-
Initiate the reaction by adding the purified DNA polymerase.
-
Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding ice-cold 10% TCA.
-
Precipitate the newly synthesized DNA on ice for 30 minutes.
-
Collect the precipitated DNA by vacuum filtration through glass fiber filters.
-
Wash the filters three times with cold 5% TCA and once with ethanol.
-
Dry the filters completely.
-
Place each filter in a scintillation vial with scintillation fluid.
-
Quantify the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each ara-CTP concentration and determine the IC50 and Ki values using appropriate kinetic models (e.g., Dixon or Lineweaver-Burk plots).
Chain Termination Assay (Sanger-based Method)
This method visualizes the chain-terminating effect of ara-CTP on DNA synthesis.
Materials:
-
Single-stranded DNA template (e.g., M13mp18)
-
A specific primer, 5'-end labeled with ³²P
-
DNA polymerase
-
Reaction Buffer
-
dNTP mix (dATP, dGTP, dTTP, dCTP)
-
ara-CTP
-
Stop solution (e.g., formamide (B127407) with loading dyes)
-
Polyacrylamide gel (denaturing, e.g., with 8 M urea)
-
Electrophoresis apparatus
-
Phosphorimager or X-ray film
Procedure:
-
Anneal the ³²P-labeled primer to the single-stranded DNA template.
-
Prepare four reaction tubes, each containing the primed template, reaction buffer, and DNA polymerase.
-
To each tube, add the dNTP mix. To three of the tubes, add a different concentration of ara-CTP (e.g., low, medium, high). The fourth tube serves as a no-ara-CTP control.
-
Incubate the reactions at the optimal temperature for the polymerase for a set time (e.g., 15 minutes).
-
Terminate the reactions by adding the stop solution.
-
Denature the DNA fragments by heating at 95°C for 5 minutes.
-
Separate the DNA fragments by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize the radiolabeled DNA fragments using a phosphorimager or by exposing the gel to X-ray film.
-
Analyze the gel: In the presence of ara-CTP, a ladder of shorter DNA fragments will be observed, indicating premature chain termination. The intensity and length of these fragments will be dependent on the ara-CTP concentration.
Visualizing the Pathways
Cellular Uptake and Activation of Cytarabine
Caption: Cellular uptake and metabolic activation of cytarabine (Ara-C) to its active form, ara-CTP.
Inhibition of DNA Replication by ara-CTP
Caption: Dual mechanism of DNA polymerase inhibition by ara-CTP.
Downstream Cellular Consequences of ara-CTP Action
Caption: Signaling cascade leading to apoptosis following ara-CTP-induced DNA damage.
Conclusion
The interaction between ara-CTP and DNA polymerase is a multifaceted process that remains a subject of intensive research. A thorough understanding of its competitive inhibition kinetics, the structural basis of chain termination, and the downstream cellular responses is crucial for the rational design of more effective and less toxic chemotherapeutic agents. This guide provides a comprehensive overview of the current knowledge, offering a valuable resource for professionals in the field of cancer research and drug development.
References
- 1. Mechanism of inhibition of DNA ligase in Ara-C treated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA Polymerase Activity Assay Kit (Fluorometric) (ab300338) | Abcam [abcam.com]
- 3. rcsb.org [rcsb.org]
- 4. Using dNTP in Polymerase Chain Reaction (PCR) | BioChain Institute Inc. [biochain.com]
- 5. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential inhibition of the human cell DNA replication complex-associated DNA polymerases by the antimetabolite 1-beta-D-arabinofuranosylcytosine triphosphate (ara-CTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Neurotoxicity of cytarabine (Ara-C) in dorsal root ganglion neurons originates from impediment of mtDNA synthesis and compromise of mitochondrial function [pubmed.ncbi.nlm.nih.gov]
In vitro stability of Cytarabine triphosphate trisodium
An In-Depth Technical Guide to the In Vitro Stability of Cytarabine (B982) Triphosphate Trisodium (B8492382)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine, a cornerstone in the treatment of hematological malignancies, exerts its cytotoxic effects through its active metabolite, cytarabine triphosphate (Ara-CTP). Following cellular uptake, cytarabine is phosphorylated to Ara-CTP, which is then incorporated into DNA, leading to chain termination and inhibition of DNA synthesis. The stability of the active triphosphate form is a critical parameter for in vitro studies, including enzymatic assays, drug interaction studies, and the development of analytical methods. This guide provides a comprehensive overview of the in vitro stability of cytarabine triphosphate trisodium, drawing from available literature on cytarabine and its metabolites. While direct, extensive stability studies on isolated Ara-CTP are limited, this document synthesizes the known information to provide a robust understanding of its stability profile, degradation pathways, and appropriate handling and analysis techniques.
Chemical Structure and Properties
-
Chemical Name: 1-β-D-Arabinofuranosylcytosine-5'-triphosphate trisodium salt
-
Synonyms: Ara-CTP trisodium, Cytosar-U triphosphate
-
Molecular Formula: C₉H₁₃N₃O₁₄P₃ · 3Na
-
Molecular Weight: 549.1 g/mol
-
Appearance: White to off-white solid
-
Solubility: Soluble in water.
Factors Influencing In Vitro Stability
The stability of cytarabine triphosphate in aqueous solutions is influenced by several factors, primarily pH, temperature, and the presence of enzymatic activity.
pH
Based on studies of the parent compound, cytarabine, the stability of the cytosine ring is pH-dependent. Cytarabine is most stable in neutral to slightly acidic conditions (pH 6.0-7.0).[1] Under alkaline conditions (pH > 7.5), it is susceptible to hydrolytic deamination, converting the cytosine base to a uracil (B121893) base.[1] This deamination results in the formation of arabinosyluracil triphosphate (Ara-UTP), which is therapeutically inactive. The phosphate (B84403) backbone of nucleotide triphosphates is also susceptible to acid-catalyzed hydrolysis, which can lead to the cleavage of the phosphate groups. Therefore, maintaining a near-neutral pH is crucial for the in vitro stability of Ara-CTP.
Temperature
As with most chemical compounds, the rate of degradation of cytarabine triphosphate increases with temperature. For short-term storage of aqueous solutions (up to 24 hours), refrigeration at 2-8°C is recommended.[1] For long-term storage, it is advisable to aliquot and freeze solutions at -20°C or -80°C to minimize degradation.[1] Solid this compound is stable for years when stored at -20°C.[1]
Enzymatic Degradation
In biological systems, Ara-CTP is subject to enzymatic degradation. The primary enzymes involved are phosphatases, which remove phosphate groups, and deaminases, which convert cytarabine to its inactive uracil analogue.[2] When working with cell lysates or other biological matrices in vitro, the presence of these enzymes can significantly reduce the half-life of Ara-CTP. The use of phosphatase and deaminase inhibitors may be necessary to maintain the integrity of Ara-CTP in such experimental systems.
Proposed In Vitro Degradation Pathway
In an aqueous, non-enzymatic in vitro environment, the degradation of this compound is expected to proceed through two main pathways: dephosphorylation and deamination.
-
Dephosphorylation: The triphosphate chain can be hydrolyzed to yield cytarabine diphosphate (B83284) (Ara-CDP), then cytarabine monophosphate (Ara-CMP), and finally cytarabine (Ara-C).
-
Deamination: The cytosine base can be deaminated to a uracil base. This can occur at the level of the triphosphate, diphosphate, monophosphate, or the parent nucleoside.
The primary degradation product of cytarabine is uracil arabinoside (Ara-U).[1] It is therefore likely that a major degradation product of Ara-CTP in vitro is arabinosyluracil triphosphate (Ara-UTP), followed by its dephosphorylated derivatives.
Caption: Proposed primary degradation pathway of Cytarabine Triphosphate in vitro.
Quantitative Stability Data
Table 1: Stability of Cytarabine Solutions under Various Conditions
| Concentration | Diluent | Storage Temperature (°C) | Duration | Percent Remaining | Reference |
| 1, 5, 10 mg/mL | 0.9% NaCl | 2-8 | 28 days | >90% | [3] |
| 1 mg/mL | 0.9% NaCl | 25 | 14 days | >90% | [3] |
| 5 mg/mL | 0.9% NaCl | 25 | 8 days | >90% | [3] |
| 10 mg/mL | 0.9% NaCl | 25 | 5 days | >90% | [3] |
| 1.25, 25 mg/mL | 0.9% NaCl or 5% Dextrose | 4, 22 | 28 days | Stable | [4] |
| 1.25, 25 mg/mL | 0.9% NaCl or 5% Dextrose | 35 | 7 days | Stable | [4] |
Note: "Stable" is generally defined as retaining >90% of the initial concentration.
These data for cytarabine suggest that lower temperatures significantly enhance stability. It is reasonable to extrapolate that cytarabine triphosphate will also exhibit greater stability at refrigerated or frozen temperatures. The concentration dependence of cytarabine stability at room temperature also suggests that more dilute solutions of Ara-CTP may be more stable.
Experimental Protocol for In Vitro Stability Assessment
The following is a detailed methodology for assessing the in vitro stability of this compound. This protocol is based on common practices for stability-indicating assays using High-Performance Liquid Chromatography (HPLC).
Materials and Reagents
-
This compound reference standard
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724)
-
Potassium phosphate monobasic and dibasic
-
Phosphoric acid
-
0.22 µm syringe filters
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Analytical balance
-
pH meter
-
Calibrated pipettes
-
Temperature-controlled incubator/water bath
-
Refrigerator and freezer
Preparation of Solutions
-
Mobile Phase: Prepare a buffer of 20 mM potassium phosphate. Adjust the pH to 6.5 with phosphoric acid. The mobile phase will be a mixture of this buffer and acetonitrile (e.g., 98:2 v/v). The exact ratio may need to be optimized for best separation.
-
Stock Solution: Accurately weigh and dissolve this compound in HPLC-grade water to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Test Solutions: Dilute the stock solution with appropriate buffers (e.g., phosphate buffer at pH 5, 7, and 9) to a final concentration for stability testing (e.g., 100 µg/mL).
Stability Study Design
-
Time Points: 0, 2, 4, 8, 24, 48, and 72 hours (and longer if necessary).
-
Temperature Conditions: 4°C, 25°C, and 40°C.
-
pH Conditions: Prepare test solutions in buffers at pH 5, 7, and 9.
-
Procedure:
-
Dispense aliquots of the test solutions into vials for each time point and condition.
-
Store the vials at the designated temperatures.
-
At each time point, withdraw a vial from each condition.
-
Filter the sample through a 0.22 µm syringe filter before injection into the HPLC.
-
HPLC Analysis
-
Column: C18 reverse-phase column
-
Mobile Phase: Isocratic elution with phosphate buffer/acetonitrile mixture.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 272 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Analysis: At each time point, inject the samples and a freshly prepared standard solution of the same theoretical concentration. Quantify the peak area of Ara-CTP. The appearance of new peaks should be monitored as they may represent degradation products.
Data Analysis
-
Calculate the percentage of the initial concentration of cytarabine triphosphate remaining at each time point for each condition.
-
Plot the percentage remaining versus time.
-
Determine the degradation rate constant and the half-life (t₁/₂) under each condition.
Caption: Experimental workflow for assessing the in vitro stability of Ara-CTP.
Conclusion
The in vitro stability of this compound is a critical consideration for researchers in drug development and related fields. While direct and comprehensive stability data are scarce, an understanding of the stability of the parent compound, cytarabine, provides valuable insights. Ara-CTP is likely most stable in aqueous solutions at neutral to slightly acidic pH and at reduced temperatures. The primary degradation pathways are expected to be dephosphorylation and deamination. For accurate and reproducible in vitro studies, it is essential to use freshly prepared solutions of cytarabine triphosphate, store them appropriately, and, when necessary, perform stability assessments under the specific experimental conditions. The provided experimental protocol offers a robust framework for conducting such stability studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytarabine - Wikipedia [en.wikipedia.org]
- 3. Physical and chemical stability of cytarabine in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of fluorouracil, cytarabine, or doxorubicin hydrochloride in ethylene vinylacetate portable infusion-pump reservoirs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Action of Ara-CTP as a Competitive Inhibitor of dCTP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine (B982), also known as cytosine arabinoside (Ara-C), stands as a cornerstone in the chemotherapeutic arsenal (B13267) against various hematological malignancies, most notably acute myeloid leukemia (AML).[1][2] Its clinical efficacy is not inherent to the administered drug but is realized upon its intracellular conversion to the active triphosphate metabolite, 1-β-D-arabinofuranosylcytosine triphosphate (ara-CTP).[3][4] This guide provides an in-depth technical exploration of the core mechanism by which ara-CTP exerts its cytotoxic effects: the competitive inhibition of deoxycytidine triphosphate (dCTP) for DNA polymerases. We will delve into the quantitative kinetics of this inhibition, detail relevant experimental protocols, and visualize the critical cellular pathways and experimental workflows.
Metabolic Activation of Cytarabine
The journey of cytarabine from a prodrug to a potent anti-leukemic agent involves a series of intracellular phosphorylation steps.[3] Upon cellular uptake, facilitated by human equilibrative nucleoside transporter 1 (hENT1), cytarabine is sequentially phosphorylated to its monophosphate (ara-CMP), diphosphate (B83284) (ara-CDP), and finally, the active triphosphate form (ara-CTP).[5][6] This bioactivation is a critical determinant of the drug's therapeutic efficacy.
Competitive Inhibition of DNA Polymerases
The structural similarity between ara-CTP and the natural deoxynucleotide, dCTP, is the foundation of its mechanism of action. Ara-CTP acts as a competitive inhibitor, vying with dCTP for the active site of DNA polymerases.[1][7] This competition is most pronounced for DNA polymerase α, a key enzyme in the initiation of DNA replication.[6][8]
Quantitative Data on Enzyme Inhibition
The efficacy of a competitive inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity of the inhibitor for the enzyme. The Michaelis constant (Km) for the natural substrate (dCTP) provides a benchmark for comparison.
| Enzyme | Substrate/Inhibitor | Ki (µM) | Km (µM) | Reference(s) |
| DNA Polymerase α | ara-CTP | 1.5 | - | [9] |
| dCTP | - | 0.037 | [10] | |
| DNA Polymerase β | ara-CTP | 7.6 | - | [9] |
| DNA Polymerase δ | ara-CTP | > 100 | - | [8] |
| dCTP | - | 1.4 | [11] | |
| DNA Polymerase ε | ara-CTP | Not explicitly stated; incorporates with similar efficiency to dCTP | - | [6] |
Note: Data for DNA Polymerase ε indicates comparable incorporation efficiency to dCTP, suggesting a similar affinity, although a specific Ki value was not found in the reviewed literature.
Consequences of Ara-CTP Incorporation
Beyond competitive inhibition of dCTP binding, the incorporation of ara-CMP into the nascent DNA strand has profound cytotoxic consequences. The arabinose sugar moiety in ara-CMP, with its 2'-hydroxyl group in the trans position, sterically hinders the formation of the subsequent phosphodiester bond, leading to chain termination.[2] This abrupt halt in DNA elongation triggers a cascade of cellular responses, including cell cycle arrest and apoptosis.[4]
Apoptotic Signaling Pathway
The DNA damage induced by ara-CTP incorporation activates a complex signaling network culminating in programmed cell death (apoptosis). A key early event is the phosphorylation of histone H2AX (γH2AX), a sensitive marker of DNA double-strand breaks.[4] This leads to the activation of downstream effector caspases and the cleavage of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.[4] Concurrently, the expression of anti-apoptotic proteins, such as Mcl-1, can be downregulated, further tipping the cellular balance towards apoptosis.[4][12]
Experimental Protocols
DNA Polymerase Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of ara-CTP on DNA polymerase activity.
Materials:
-
Purified DNA polymerase (e.g., human DNA polymerase α)
-
Activated calf thymus DNA (as template-primer)
-
Deoxynucleoside triphosphates (dATP, dGTP, dTTP, dCTP)
-
[³H]-dCTP (radiolabeled)
-
Ara-CTP
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, activated DNA, dATP, dGTP, dTTP, and varying concentrations of [³H]-dCTP.
-
Prepare parallel sets of reaction mixtures, one with and one without various concentrations of ara-CTP.
-
Initiate the reaction by adding the purified DNA polymerase to each tube.
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding ice-cold TCA.
-
Collect the precipitated DNA on glass fiber filters by vacuum filtration.
-
Wash the filters with cold TCA and ethanol (B145695) to remove unincorporated nucleotides.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the rate of DNA synthesis for each condition and determine the Ki of ara-CTP using appropriate kinetic models (e.g., Dixon plot).
Intracellular Ara-CTP Quantification
This protocol describes a method for measuring the concentration of ara-CTP within leukemia cells.[3][13]
Materials:
-
Leukemia cell line (e.g., HL-60)
-
Cell culture medium and supplements
-
Cytarabine
-
Ice-cold phosphate-buffered saline (PBS)
-
Perchloric acid or trichloroacetic acid
-
High-performance liquid chromatography (HPLC) system with an anion-exchange column
Procedure:
-
Culture leukemia cells to the desired density.
-
Treat the cells with cytarabine at various concentrations and for different time points.
-
Harvest the cells by centrifugation at 4°C.
-
Wash the cell pellet twice with ice-cold PBS to remove extracellular drug.
-
Lyse the cells and precipitate macromolecules by adding a known volume of cold perchloric acid or TCA.
-
Centrifuge to pellet the precipitate and collect the acid-soluble supernatant.
-
Neutralize the supernatant.
-
Inject a known volume of the neutralized extract onto an HPLC system equipped with a strong anion-exchange column.
-
Elute the nucleotides using a gradient of a suitable buffer (e.g., ammonium (B1175870) phosphate).
-
Detect ara-CTP by its UV absorbance at 273 nm.
-
Quantify the concentration of ara-CTP by comparing the peak area to a standard curve of known ara-CTP concentrations.
-
Normalize the ara-CTP concentration to the number of cells used for the extraction.[13]
Cytotoxicity Assay (MTT Assay)
This protocol outlines a colorimetric assay to assess the cytotoxic effects of cytarabine on leukemia cells.
Materials:
-
Leukemia cell line
-
Cell culture medium and supplements
-
Cytarabine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed a known number of leukemia cells into each well of a 96-well plate and incubate overnight.
-
Treat the cells with a serial dilution of cytarabine and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each cytarabine concentration relative to untreated control cells.
-
Determine the IC50 value, the concentration of cytarabine that inhibits cell growth by 50%.[14]
Experimental Workflow Visualization
References
- 1. Effects of cytosine arabinoside on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationships among Ara-CTP pools, formation of (Ara-C)DNA, and cytotoxicity of human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of Mnk enhances apoptotic activity of cytarabine in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. profoldin.com [profoldin.com]
- 6. oncotarget.com [oncotarget.com]
- 7. Kinetic Mechanism of DNA Polymerization Catalyzed by Human DNA Polymerase ε - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential inhibition of the human cell DNA replication complex-associated DNA polymerases by the antimetabolite 1-beta-D-arabinofuranosylcytosine triphosphate (ara-CTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sequence-specific effects of ara-5-aza-CTP and ara-CTP on DNA synthesis by purified human DNA polymerases in vitro: visualization of chain elongation on a defined template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selective inhibition of DNA polymerase epsilon by phosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The mechanisms of Ara-C-induced apoptosis of resting B-chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A new sensitive method for determination of intracellular 1-beta-D-arabinofuranosylcytosine 5'-triphosphate content in human materials in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The sensitivity of acute myeloid leukemia cells to cytarabine is increased by suppressing the expression of Heme oxygenase-1 and hypoxia-inducible factor 1-alpha - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of Cytarabine Triphosphate in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine (B982), also known as arabinosylcytosine (Ara-C), is a cornerstone chemotherapeutic agent, particularly in the treatment of hematological malignancies such as acute myeloid leukemia (AML) and non-Hodgkin's lymphoma.[1] It functions as an antimetabolite, a class of drugs that interfere with the synthesis of nucleic acids.[1] Structurally, cytarabine is a nucleoside analog of cytidine, but it contains an arabinose sugar in place of the typical ribose or deoxyribose.[1] This structural alteration is fundamental to its cytotoxic activity.
Cytarabine itself is a prodrug, meaning it must be converted into its active form within the cancer cell to exert its therapeutic effect. This active metabolite is cytarabine triphosphate (Ara-CTP).[1] This technical guide provides an in-depth exploration of the pharmacodynamics of Ara-CTP, detailing its mechanism of action, the signaling pathways it modulates, and the key experimental protocols used to evaluate its efficacy.
Cellular Uptake and Metabolic Activation
The journey of cytarabine from an administered drug to a cytotoxic agent begins with its entry into the cancer cell and subsequent multi-step phosphorylation.
Cellular Uptake: Cytarabine is hydrophilic and primarily enters cells via specialized nucleoside transporter proteins, with the human equilibrative nucleoside transporter 1 (hENT1) being a key facilitator.[1]
Metabolic Activation: Once inside the cell, cytarabine undergoes a three-step phosphorylation cascade to become the active Ara-CTP.[1]
-
Step 1: Cytarabine is first phosphorylated to cytarabine monophosphate (Ara-CMP) by the enzyme deoxycytidine kinase (dCK). This is the rate-limiting step in the activation pathway.
-
Step 2: Ara-CMP is then converted to cytarabine diphosphate (B83284) (Ara-CDP).
-
Step 3: Finally, Ara-CDP is phosphorylated to the active cytarabine triphosphate (Ara-CTP).[1]
The intracellular concentration of Ara-CTP is a critical determinant of cytarabine's clinical efficacy.
Core Pharmacodynamic Mechanisms of Ara-CTP
Ara-CTP disrupts cancer cell proliferation primarily through direct interference with DNA synthesis and integrity.
Inhibition of DNA Polymerase
Ara-CTP acts as a competitive inhibitor of DNA polymerases, the enzymes responsible for synthesizing new DNA strands. It directly competes with the natural substrate, deoxycytidine triphosphate (dCTP), for binding to the active site of the polymerase.[2] The inhibition constants (Ki) highlight the potency of Ara-CTP against these crucial enzymes.
| Parameter | Enzyme | Value (µM) | Description |
| Ki | DNA Polymerase α | ~1.5 | Inhibition constant for Ara-CTP. |
| Ki | DNA Polymerase β | ~7.6 | Inhibition constant for Ara-CTP. |
| Km | DNA Polymerase α | ~0.037 | Michaelis constant for the natural substrate dCTP. |
| Km | DNA Polymerase α | ~0.077 | Apparent Michaelis constant for Ara-CTP. |
Table 1: Kinetic parameters related to the inhibition of DNA polymerase by Ara-CTP. Data compiled from multiple sources.
Incorporation into DNA and Chain Termination
Beyond competitive inhibition, DNA polymerase can mistakenly incorporate Ara-CTP into the elongating DNA strand.[1] Once incorporated, the unique stereochemistry of the arabinose sugar moiety imposes a rigid structure that hinders the rotation of the phosphodiester bond. This structural constraint effectively prevents DNA polymerase from adding the next nucleotide, leading to a halt in DNA chain elongation.[1][3] This process, known as DNA chain termination, is a primary mechanism of Ara-CTP's cytotoxicity.[1] The accumulation of these terminated DNA strands triggers cellular stress responses and ultimately leads to cell death.[4]
References
- 1. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro polyoma DNA synthesis: inhibition by 1-beta-d-arabinofuranosyl CTP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relationships among Ara-CTP pools, formation of (Ara-C)DNA, and cytotoxicity of human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantifying Intracellular ara-CTP Levels by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytarabine (B982) (ara-C) is a cornerstone of chemotherapy for various hematological malignancies, particularly acute myeloid leukemia (AML).[1][2] Its therapeutic efficacy is dependent on its intracellular conversion to the active metabolite, 1-β-D-arabinofuranosylcytosine 5'-triphosphate (ara-CTP).[2][3][4] Ara-CTP exerts its cytotoxic effects by competing with the natural nucleotide deoxycytidine triphosphate (dCTP) for incorporation into DNA, leading to inhibition of DNA synthesis and cell death.[5] The intracellular concentration of ara-CTP is a critical determinant of ara-C's antileukemic activity and can vary significantly among patients.[1][2] Therefore, accurate quantification of intracellular ara-CTP levels is crucial for understanding drug metabolism, predicting therapeutic response, and developing more effective treatment strategies.
This application note provides a detailed protocol for the quantification of intracellular ara-CTP levels using High-Performance Liquid Chromatography (HPLC). The methodology covers cell culture and treatment, intracellular nucleotide extraction, and subsequent analysis by HPLC with UV detection.
Metabolic Pathway of Cytarabine (ara-C)
The intracellular activation of ara-C to ara-CTP is a multi-step enzymatic process. Upon transport into the cell, ara-C is sequentially phosphorylated by deoxycytidine kinase (dCK), cytidine (B196190) monophosphate kinase (CMPK), and nucleoside diphosphate (B83284) kinase (NDPK) to form ara-CMP, ara-CDP, and finally the active ara-CTP, respectively.[4][5]
Experimental Workflow
The overall experimental workflow for quantifying intracellular ara-CTP levels involves several key stages, from cell culture to data analysis.
Detailed Experimental Protocols
1. Cell Culture and Treatment
This protocol is based on studies using human leukemia cell lines, such as HL-60.
-
Materials:
-
Leukemia cell line (e.g., HL-60)
-
Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Cytarabine (ara-C) stock solution
-
Incubator (37°C, 5% CO₂)
-
Hemocytometer or automated cell counter
-
-
Protocol:
-
Culture leukemia cells in suspension to a density of approximately 0.5 x 10⁶ cells/mL.
-
Treat the cells with the desired concentrations of ara-C (e.g., 2.5 µM and 15 µM) for specific time points (e.g., 4 and 24 hours).[6]
-
Include an untreated control group incubated in medium only.[6]
-
Ensure all conditions are performed in triplicate.
-
2. Intracellular Nucleotide Extraction
An efficient extraction method is critical to preserve the integrity of the nucleotides. The acetonitrile (B52724) (ACN) extraction method is rapid and has been shown to yield high recovery of triphosphate nucleotides.[7][8]
-
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Acetonitrile (ACN), HPLC grade
-
Centrifuge capable of refrigeration
-
Vortex mixer
-
Lyophilizer or vacuum concentrator
-
-
Protocol:
-
Harvest a known number of cells (e.g., 1 x 10⁷) by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS to remove extracellular ara-C.
-
Resuspend the cell pellet in 500 µL of ACN:water (80:20, v/v).
-
Vortex vigorously for 30 seconds to lyse the cells and precipitate proteins.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Carefully collect the supernatant containing the soluble nucleotides.
-
Lyophilize the supernatant to dryness.
-
Reconstitute the dried extract in a known volume (e.g., 100 µL) of HPLC mobile phase or water for analysis.
-
3. HPLC Analysis
A reversed-phase ion-pair HPLC method is commonly used for the separation and quantification of nucleotides.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Cogent RP C18™, 5µm, 100Å, 4.6 x 250mm.[9]
-
Mobile Phase: 5:95 methanol/buffer. The buffer consists of 0.73 g/L monobasic sodium phosphate (B84403) and 1.4 g/L of dibasic sodium phosphate in DI water.[9] An alternative is a gradient elution using a mobile phase containing an ion-pairing agent like tetrabutylammonium (B224687) hydroxide.[10]
-
Injection Volume: 10 µL.[9]
-
Column Temperature: 27°C.[10]
-
-
Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a standard curve using known concentrations of ara-CTP.
-
Inject the reconstituted cell extracts and the standards onto the HPLC system.
-
Record the chromatograms and integrate the peak areas corresponding to ara-CTP.
-
Data Presentation
The quantitative data for intracellular ara-CTP levels should be summarized in a clear and structured table. The levels are typically normalized to the number of cells and expressed as pmol/10⁶ cells or a similar unit.
Table 1: Intracellular ara-CTP Levels in HL-60 Cells Following ara-C Treatment
| Treatment Group | Incubation Time (hours) | Intracellular ara-CTP (pmol/10⁶ cells) |
| Control (Untreated) | 4 | Not Detected |
| Control (Untreated) | 24 | Not Detected |
| 2.5 µM ara-C | 4 | Quantitative Value |
| 2.5 µM ara-C | 24 | Quantitative Value |
| 15 µM ara-C | 4 | Quantitative Value |
| 15 µM ara-C | 24 | Quantitative Value |
*Note: The "Quantitative Value" placeholders should be replaced with the actual experimental data obtained.
Conclusion
The protocol described in this application note provides a reliable and reproducible method for quantifying intracellular ara-CTP levels using HPLC. This methodology is invaluable for preclinical and clinical research aimed at understanding the pharmacodynamics of cytarabine and for developing strategies to optimize its therapeutic efficacy. The accurate measurement of ara-CTP can aid in correlating drug exposure with clinical outcomes and in identifying mechanisms of drug resistance.
References
- 1. Relationships among Ara-CTP pools, formation of (Ara-C)DNA, and cytotoxicity of human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Association of genetic polymorphisms in genes involved in Ara-C and dNTP metabolism pathway with chemosensitivity and prognosis of adult acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction of intracellular nucleosides and nucleotides with acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytarabine assay by HPLC- AppNote [mtc-usa.com]
- 10. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using Cytarabine Triphosphate in DNA Synthesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine, also known as arabinosylcytosine (Ara-C), is a potent antimetabolite and a cornerstone in the treatment of various hematological malignancies, including acute myeloid leukemia (AML) and non-Hodgkin's lymphoma.[1] Its cytotoxic activity is mediated by its active metabolite, Cytarabine triphosphate (Ara-CTP).[2][3] Upon cellular uptake, Ara-C is phosphorylated by deoxycytidine kinase (DCK) to Ara-CMP, which is subsequently converted to Ara-CDP and then to the active Ara-CTP.[4] Ara-CTP acts as a competitive inhibitor of DNA polymerases, leading to the termination of DNA chain elongation and the inhibition of DNA synthesis.[1][5] This document provides detailed protocols for assessing the inhibitory effect of Ara-CTP on DNA synthesis in both cell-based and biochemical assays.
Mechanism of Action of Cytarabine Triphosphate (Ara-CTP)
The primary mechanism of action of Ara-CTP is the inhibition of DNA synthesis.[3] As a structural analog of deoxycytidine triphosphate (dCTP), Ara-CTP competes with the natural nucleotide for the active site of DNA polymerases, particularly DNA polymerase α and β.[6] The incorporation of Ara-CTP into a growing DNA strand results in the termination of chain elongation due to the steric hindrance caused by the arabinose sugar moiety.[1] This leads to an S-phase-specific cell cycle arrest and ultimately induces apoptosis in rapidly dividing cancer cells.[7]
Quantitative Data Summary
The following tables summarize key quantitative data related to the inhibitory activity of Ara-CTP.
| Parameter | Enzyme/Cell Line | Value | Reference |
| Ki (Competitive Inhibition) | Human DNA Polymerase α | 1.5 µM | [6] |
| Human DNA Polymerase β | 7.6 µM | [6] |
Table 1: Inhibition Constants (Ki) of Ara-CTP for Human DNA Polymerases.
| Cell Line | IC50 of Ara-C (Prodrug) | Reference |
| HL-60 (Human Promyelocytic Leukemia) | ~2.5 µM (for 24h treatment) | [8] |
| L5178Y (Mouse Lymphoma) | Not explicitly stated, but 10 µM Ara-C showed significant DNA synthesis inhibition | [9] |
Table 2: IC50 Values of Cytarabine (Ara-C) in Cancer Cell Lines. Note: IC50 values for Ara-CTP in cell-based assays are not directly measured as Ara-C is the administered compound. The intracellular concentration of Ara-CTP is the determining factor for cytotoxicity.
Experimental Protocols
Cell-Based DNA Synthesis Assay: Bromodeoxyuridine (BrdU) Incorporation Assay
This protocol outlines the steps to measure the inhibition of DNA synthesis by treating cells with Cytarabine (Ara-C), which is intracellularly converted to Ara-CTP.
Materials:
-
Cancer cell line of interest (e.g., HL-60, Jurkat)
-
Complete cell culture medium
-
Cytarabine (Ara-C)
-
BrdU Labeling Reagent (10 mM)
-
Fixation/Denaturation solution (e.g., 4% paraformaldehyde, 2N HCl)
-
Anti-BrdU antibody (FITC- or APC-conjugated)
-
Wash Buffer (e.g., PBS with 1% BSA)
-
Propidium Iodide (PI) or 7-AAD for DNA content analysis (optional)
-
96-well microplate
-
Flow cytometer or fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of Ara-C in complete culture medium. Add 100 µL of the diluted Ara-C to the respective wells to achieve the desired final concentrations. Include a vehicle control (medium without drug). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
BrdU Labeling: Add 20 µL of 10 mM BrdU labeling solution to each well for a final concentration of 10 µM. Incubate for 1-4 hours at 37°C. The optimal incubation time depends on the cell doubling time.
-
Cell Harvest and Fixation:
-
For suspension cells, centrifuge the plate and discard the supernatant.
-
For adherent cells, aspirate the medium and detach cells using trypsin.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 100 µL of fixation buffer and incubate for 15-30 minutes at room temperature.
-
-
Denaturation:
-
Centrifuge the fixed cells and resuspend in 100 µL of 2N HCl.
-
Incubate for 30 minutes at room temperature to denature the DNA.
-
Neutralize the acid by adding 1 mL of 0.1 M sodium borate (B1201080) buffer (pH 8.5) and centrifuge.
-
-
Antibody Staining:
-
Wash the cells twice with Wash Buffer.
-
Resuspend the cells in 100 µL of anti-BrdU antibody solution diluted in Wash Buffer.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Analysis:
-
Wash the cells twice with Wash Buffer.
-
Resuspend the cells in 200 µL of PBS.
-
Analyze the cells by flow cytometry or visualize under a fluorescence microscope. The percentage of BrdU-positive cells represents the proportion of cells actively synthesizing DNA.
-
Cell-Based DNA Synthesis Assay: ³H-Thymidine Incorporation Assay
This protocol provides an alternative method to the BrdU assay for measuring DNA synthesis inhibition.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Cytarabine (Ara-C)
-
[³H]-Thymidine (1 mCi/mL)
-
Trichloroacetic acid (TCA), 10%
-
Scintillation fluid
-
96-well microplate
-
Cell harvester
-
Scintillation counter
Protocol:
-
Cell Seeding and Drug Treatment: Follow steps 1 and 2 from the BrdU assay protocol.
-
Radiolabeling: Add 1 µCi of [³H]-Thymidine to each well. Incubate for 4-24 hours at 37°C.[7][10]
-
Cell Harvesting:
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Wash the filters extensively with PBS to remove unincorporated [³H]-Thymidine.
-
-
Precipitation of DNA:
-
Wash the filters with cold 10% TCA to precipitate the DNA.
-
Wash with 95% ethanol (B145695) to dehydrate the filters.
-
-
Scintillation Counting:
-
Dry the filters completely.
-
Place each filter in a scintillation vial with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter. The CPM is proportional to the amount of DNA synthesis.
-
Biochemical Assay: In Vitro DNA Polymerase Inhibition Assay
This protocol is designed to directly measure the inhibitory effect of Ara-CTP on the activity of purified DNA polymerases.
Materials:
-
Purified DNA Polymerase (e.g., human DNA Polymerase α or β)
-
Activated DNA template (e.g., gapped duplex DNA)
-
Reaction Buffer (containing Tris-HCl, MgCl₂, DTT, KCl)
-
Deoxynucleotide triphosphate (dNTP) mix (dATP, dGTP, dTTP)
-
[³H]-dCTP
-
Cytarabine triphosphate (Ara-CTP)
-
Glass fiber filters
-
10% Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, activated DNA template, and dNTP mix (excluding dCTP).
-
Inhibitor Addition: Add varying concentrations of Ara-CTP to the reaction tubes. Include a control with no inhibitor.
-
Enzyme and Substrate Addition: Initiate the reaction by adding the purified DNA polymerase and [³H]-dCTP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stopping the Reaction: Terminate the reaction by spotting the mixture onto glass fiber filters and immersing them in cold 10% TCA.
-
Washing: Wash the filters multiple times with 10% TCA and then with ethanol to remove unincorporated nucleotides.
-
Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each Ara-CTP concentration relative to the control. Determine the IC50 or Ki value from the dose-response curve.[6]
Data Presentation and Analysis
IC50 Determination: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. To determine the IC50 of Ara-C (and indirectly, the effect of Ara-CTP) on DNA synthesis, perform the following steps:
-
Plot the percentage of DNA synthesis inhibition (Y-axis) against the logarithm of the Ara-C concentration (X-axis).
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, Origin).[1][11]
-
The IC50 is the concentration of Ara-C that corresponds to 50% inhibition of DNA synthesis.[12][13]
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background in BrdU Assay | Non-specific antibody binding. | Optimize blocking conditions (e.g., increase blocking time, use serum from the secondary antibody host species).[14] Titrate the primary antibody to find the optimal concentration.[2] |
| Incomplete washing. | Increase the number and duration of wash steps.[14] | |
| Autofluorescence. | Use appropriate controls (unstained cells) and consider using a different fluorophore. | |
| Low Signal in ³H-Thymidine Assay | Insufficient labeling time. | Optimize the incubation time with [³H]-Thymidine based on the cell proliferation rate. |
| Low specific activity of the radiolabel. | Use a fresh batch of [³H]-Thymidine with high specific activity. | |
| Cell death due to high drug concentration. | Perform a parallel cell viability assay (e.g., MTT, Trypan Blue) to ensure that the reduction in signal is due to inhibition of DNA synthesis and not cell death. | |
| No Product in PCR-based assays | Incorrect annealing temperature. | Optimize the annealing temperature using a gradient PCR. |
| (If used as an alternative) | Poor primer design. | Design new primers with appropriate melting temperatures and check for secondary structures. |
Visualizations
Caption: Experimental workflows for DNA synthesis assays.
Caption: Mechanism of action of Cytarabine (Ara-C).
References
- 1. m.youtube.com [m.youtube.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. color | Graphviz [graphviz.org]
- 4. Sample Gradient Color Schemes | Graphviz [graphviz.org]
- 5. Time Controlled Release of Arabinofuranosylcytosine (Ara-C) from Agarose Hydrogels using Layer-by-Layer Assembly: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to compute EC50 C50 in Dose Response fitting [originlab.com]
- 7. Proliferation assay - 3H thymidine incorporation [sanquin.org]
- 8. Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of ara-C-induced inhibition of DNA synthesis on its cellular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. researchgate.net [researchgate.net]
- 12. Star Republic: Guide for Biologists [sciencegateway.org]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
Ara-CTP as a Substrate for DNA Polymerase In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine (ara-C), a cornerstone in the treatment of acute myeloid leukemia and other hematological malignancies, exerts its cytotoxic effects after intracellular conversion to its active triphosphate form, ara-CTP.[1][2] This nucleotide analog acts as a fraudulent substrate for DNA polymerases, leading to the inhibition of DNA synthesis and subsequent cell death.[1][3] Understanding the interaction between ara-CTP and various DNA polymerases at the molecular level is crucial for elucidating its mechanism of action, predicting therapeutic efficacy, and developing novel anticancer agents. These application notes provide a comprehensive overview of ara-CTP as a substrate for DNA polymerases in vitro, including detailed experimental protocols and a summary of key kinetic data.
Mechanism of Action
Ara-CTP primarily disrupts DNA replication through two interconnected mechanisms:
-
Competitive Inhibition: Ara-CTP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for the active site of DNA polymerases.[4] The structural similarity between ara-CTP and dCTP allows it to bind to the polymerase; however, the arabinose sugar moiety in ara-CTP, instead of deoxyribose, interferes with the catalytic process.[1]
-
Chain Termination: Upon incorporation into a growing DNA strand, ara-CTP acts as a relative chain terminator. The arabinose sugar's stereochemistry hinders the formation of a phosphodiester bond with the subsequent nucleotide, thereby impeding further DNA elongation.[1][5] While not an absolute chain terminator, the extension of a primer terminating with ara-CMP is significantly impaired.[6][7] The efficiency of chain termination can be influenced by the specific DNA polymerase and the DNA sequence.[6]
The following diagram illustrates the metabolic activation of ara-C and its subsequent action on DNA polymerase.
Caption: Metabolic activation of Ara-C and its mechanism of action.
Quantitative Data Summary
The interaction of ara-CTP with DNA polymerases can be quantified by various kinetic parameters. The following tables summarize key data from in vitro studies.
Table 1: Inhibition Constants (Ki) of ara-CTP for Human DNA Polymerases
| DNA Polymerase | Ki (µM) | Comments |
| Polymerase α | 1.5 | Competitive inhibition with respect to dCTP.[6] |
| Polymerase β | 7.6 | Competitive inhibition with respect to dCTP.[6] |
Table 2: Apparent Michaelis-Menten Constants (Km) for Incorporation by Human DNA Polymerase α
| Substrate | Apparent Km (µM) |
| dCTP | 0.037 |
| ara-CTP | 0.077 |
This data suggests that DNA polymerase α recognizes and incorporates ara-CTP with an efficiency comparable to the natural substrate dCTP.[8]
Table 3: Catalytic Efficiency of ara-CTP Incorporation by DNA Polymerases
| DNA Polymerase | Substrate | kcat/Km (relative to dCTP) |
| Polymerase β | ara-CTP | 8.8-fold lower |
| Polymerase λ | ara-CTP | 14-fold lower |
This indicates that while repair polymerases can incorporate ara-CTP, they do so less efficiently than the natural dCTP.[7]
Experimental Protocols
Protocol 1: In Vitro DNA Polymerase Inhibition Assay
This protocol is designed to determine the inhibitory effect of ara-CTP on DNA polymerase activity by measuring the incorporation of a radiolabeled nucleotide.
Materials:
-
Purified DNA polymerase (e.g., human DNA polymerase α, β, or ε)
-
Activated calf thymus DNA (or a defined primer-template system)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
dATP, dGTP, dTTP (100 µM each)
-
[³H]-dCTP (specific activity ~30 Ci/mmol)
-
ara-CTP solutions of varying concentrations
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should have a final volume of 50 µL.
-
To each tube, add the reaction buffer, activated DNA, dATP, dGTP, and dTTP.
-
Add varying concentrations of ara-CTP to the experimental tubes. For the control tube, add an equivalent volume of water or buffer.
-
Add [³H]-dCTP to all tubes.
-
Initiate the reaction by adding the purified DNA polymerase.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding 1 mL of ice-cold 10% TCA.
-
Precipitate the DNA on ice for 30 minutes.
-
Collect the precipitated DNA by vacuum filtration onto glass fiber filters.
-
Wash the filters three times with cold 5% TCA and once with ethanol.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each ara-CTP concentration relative to the control.
The following diagram outlines the workflow for the in vitro DNA polymerase inhibition assay.
Caption: Workflow for the DNA polymerase inhibition assay.
Protocol 2: Primer Extension Assay for Chain Termination Analysis
This protocol utilizes a defined primer-template system and gel electrophoresis to visualize the incorporation of ara-CTP and its effect on chain elongation. This method is adapted from techniques used in Sanger sequencing.[9][10]
Materials:
-
Purified DNA polymerase
-
Custom synthesized oligonucleotide template and a complementary 5'-radiolabeled (e.g., with ³²P) primer
-
Reaction Buffer (as in Protocol 1)
-
dNTP mix (dATP, dGTP, dCTP, dTTP)
-
ara-CTP
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 12-20%)
-
Urea
-
TBE buffer
-
Phosphorimager or autoradiography film
Procedure:
-
Anneal the 5'-radiolabeled primer to the template oligonucleotide.
-
Set up reaction mixtures in microcentrifuge tubes on ice.
-
To each tube, add the reaction buffer and the annealed primer-template duplex.
-
Add the dNTP mix and/or ara-CTP at desired concentrations. Set up control reactions with only dNTPs and experimental reactions with a mixture of dNTPs and ara-CTP, or only ara-CTP where appropriate.
-
Initiate the reactions by adding the DNA polymerase.
-
Incubate at 37°C for a defined time course (e.g., 1, 5, 15, 30 minutes).
-
Terminate the reactions by adding an equal volume of Stop Solution.
-
Denature the DNA products by heating at 95°C for 5 minutes.
-
Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the radiolabeled DNA fragments using a phosphorimager or by exposing the gel to autoradiography film.
-
Analyze the gel to determine the extent of primer elongation and the positions of chain termination.
The following diagram illustrates the primer extension assay workflow.
Caption: Workflow for the primer extension assay.
The Role of Proofreading Exonuclease Activity
It is important to note that some DNA polymerases, such as polymerase ε, possess a 3' to 5' proofreading exonuclease activity.[11] This activity can excise a mismatched nucleotide, including an incorporated ara-CMP, from the 3' end of the growing DNA strand.[11] This excision can counteract the chain-terminating effect of ara-CTP and is a potential mechanism of resistance. When studying the effects of ara-CTP, it is therefore critical to consider whether the DNA polymerase being used has proofreading capabilities. Studies have shown that a proofreading-deficient mutant of polymerase ε is more sensitive to the effects of ara-C.[11]
The interplay between incorporation and excision is depicted in the following diagram.
Caption: Effect of proofreading on ara-CMP incorporation.
Conclusion
The in vitro study of ara-CTP as a substrate for DNA polymerases provides valuable insights into its anticancer mechanism. The protocols and data presented here offer a framework for researchers to investigate the intricate interactions between this important chemotherapeutic agent and the cellular machinery of DNA replication. Such studies are essential for optimizing existing therapies and for the rational design of new and more effective nucleoside analogs.
References
- 1. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 2. haematologica.org [haematologica.org]
- 3. Effects of cytosine arabinoside on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Relationships among Ara-CTP pools, formation of (Ara-C)DNA, and cytotoxicity of human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sequence-specific effects of ara-5-aza-CTP and ara-CTP on DNA synthesis by purified human DNA polymerases in vitro: visualization of chain elongation on a defined template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. oncotarget.com [oncotarget.com]
Measuring Ara-CTP Incorporation into DNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine (B982) (ara-C), a cornerstone in the treatment of acute myeloid leukemia (AML) and other hematological malignancies, exerts its cytotoxic effects through its active metabolite, cytarabine triphosphate (ara-CTP).[1][2] Upon cellular uptake, ara-C is phosphorylated to ara-CTP, which is subsequently incorporated into newly synthesized DNA strands. This incorporation disrupts DNA replication and repair, ultimately leading to cell death.[1][3] The extent of ara-CTP incorporation into DNA is a critical determinant of ara-C's therapeutic efficacy and serves as a key biomarker for predicting cellular sensitivity and patient response to treatment.[4] Therefore, accurate and reliable methods for quantifying ara-CTP incorporation into DNA are indispensable for both preclinical research and clinical drug development.
These application notes provide detailed protocols for three commonly employed methods for measuring ara-CTP incorporation into DNA: Radioimmunoassay (RIA), Radiolabeling with [3H]ara-C, and Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS). Additionally, this document presents quantitative data comparing ara-C incorporation in sensitive and resistant leukemia cell lines and illustrates the metabolic pathway of ara-C and a general experimental workflow.
Key Methodologies for Measuring Ara-CTP Incorporation
Several robust methods have been developed to quantify the amount of ara-C incorporated into the DNA of cells. The choice of method often depends on the specific experimental requirements, including sensitivity, specificity, and the availability of specialized equipment.
Radioimmunoassay (RIA)
RIA is a highly sensitive technique that utilizes a specific antibody to detect and quantify the amount of ara-C present in a sample.[5] This method is particularly useful for detecting unlabeled ara-C incorporated into DNA.
Radiolabeling with [3H]ara-C
This classic method involves treating cells with radiolabeled ara-C ([3H]ara-C) and subsequently measuring the radioactivity incorporated into the DNA. It is a direct and quantitative approach to determine the extent of drug incorporation.
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS)
LC/MS/MS is a highly specific and sensitive analytical technique that allows for the precise quantification of ara-CTP from enzymatically digested DNA.[6] This method can distinguish between ara-CTP and other nucleotides with high accuracy.
Data Presentation: Quantitative Analysis of Ara-C Incorporation
The extent of ara-CTP incorporation into DNA correlates with the cytotoxic effect of ara-C.[7] Cell lines resistant to ara-C often exhibit reduced incorporation of the drug into their DNA compared to sensitive cell lines. The following tables summarize key quantitative data related to ara-C sensitivity and incorporation.
Table 1: Half-maximal Inhibitory Concentration (IC50) of Ara-C in Various Leukemia Cell Lines
| Cell Line | Disease Type | Ara-C IC50 (µM) | Reference |
| THP-1 | Acute Monocytic Leukemia | 6.34 | [8] |
| U937 | Histiocytic Lymphoma | 13.15 | [8] |
| THP-1/R (Resistant) | Acute Monocytic Leukemia | 36.01 | [8] |
| U937/R (Resistant) | Histiocytic Lymphoma | 90.40 | [8] |
| HL-60 | Acute Promyelocytic Leukemia | Varies by study | [9] |
| KG-1 | Acute Myelogenous Leukemia | Varies by study | [9] |
Table 2: Method Detection and Quantification Limits
| Method | Analyte | Limit of Detection/Quantification | Reference |
| Radioimmunoassay (RIA) | ara-C | Detection Limit: 2 pmol/ml | [5] |
| LC/MS/MS | ara-CTP | Lower Limit of Quantification (LLOQ): 0.1 µg/mL | [6][10] |
| LC/MS/MS | CTP and dCTP | Lower Limit of Quantification (LLOQ): 0.01 µg/mL | [6][10] |
Signaling Pathways and Experimental Workflows
Ara-C Metabolic and Action Pathway
The following diagram illustrates the intracellular metabolism of ara-C to its active form, ara-CTP, and its subsequent incorporation into DNA, leading to the inhibition of DNA synthesis and cell death. Resistance mechanisms, such as decreased activity of activating enzymes or increased activity of inactivating enzymes, can impede this pathway.
Caption: Intracellular activation of Ara-C and its mechanism of action.
General Experimental Workflow
The diagram below outlines the general workflow for measuring ara-CTP incorporation into DNA, applicable to all three described methods with method-specific variations in the final quantification step.
Caption: General workflow for measuring ara-C incorporation into DNA.
Experimental Protocols
Protocol 1: Radioimmunoassay (RIA) for Ara-C in DNA
This protocol is adapted from a simplified assay for the measurement of cytosine arabinoside incorporation into DNA.[5]
Materials:
-
Leukemic cells
-
DNA isolation kit
-
Enzymes for DNA digestion (e.g., DNase I, nuclease P1, alkaline phosphatase)
-
Anti-ara-C antibody
-
Radiolabeled ara-C (e.g., [3H]ara-C) for competitive binding
-
Scintillation cocktail and counter
-
Phosphate Buffered Saline (PBS)
-
Lysis buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
Procedure:
-
Cell Culture and Treatment: Culture leukemic cells to the desired density and treat with various concentrations of unlabeled ara-C for a specified duration (e.g., 24 hours).
-
DNA Isolation:
-
Harvest cells by centrifugation and wash with cold PBS.
-
Lyse cells using a suitable lysis buffer containing proteinase K.
-
Perform phenol:chloroform:isoamyl alcohol extraction to remove proteins.
-
Precipitate DNA with cold ethanol and wash the pellet with 70% ethanol.
-
Resuspend the DNA pellet in nuclease-free water.
-
-
DNA Quantification: Determine the DNA concentration using a fluorimetric method with a dye like Hoechst 33258 for specificity.[5]
-
Enzymatic Digestion of DNA:
-
Digest the isolated DNA (e.g., 50-100 µg) to single nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
Incubate at 37°C for a sufficient time to ensure complete digestion (e.g., 16-24 hours).
-
Terminate the reaction by heat inactivation.
-
-
Radioimmunoassay:
-
Set up a competitive RIA in microtiter plates.
-
Add a known amount of anti-ara-C antibody to each well.
-
Add the DNA digest samples and a standard curve of known ara-C concentrations.
-
Add a fixed amount of radiolabeled ara-C ([3H]ara-C) to each well to compete with the unlabeled ara-C from the samples and standards for antibody binding.
-
Incubate to allow binding to reach equilibrium.
-
Separate antibody-bound from free radiolabeled ara-C (e.g., by precipitation with a secondary antibody).
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
-
Data Analysis:
-
Generate a standard curve by plotting the radioactivity against the known ara-C concentrations.
-
Determine the concentration of ara-C in the DNA digest samples by interpolating their radioactivity values on the standard curve.
-
Express the results as pmol of ara-C per µg of DNA.
-
Protocol 2: [3H]ara-C Incorporation Assay
This protocol outlines the measurement of radiolabeled ara-C incorporation into cellular DNA.
Materials:
-
Leukemic cells
-
[3H]ara-C (tritiated cytarabine)
-
Cell culture medium
-
PBS
-
Trichloroacetic acid (TCA)
-
Ethanol
-
Scintillation vials, cocktail, and counter
Procedure:
-
Cell Culture and Radiolabeling:
-
Seed cells at an appropriate density in a multi-well plate.
-
Add [3H]ara-C to the culture medium at a final concentration of, for example, 1 µCi/mL, along with unlabeled ara-C if desired.
-
Incubate for the desired time period (e.g., 4, 8, or 24 hours).
-
-
Cell Harvesting and Washing:
-
Harvest the cells and wash them twice with ice-cold PBS to remove unincorporated [3H]ara-C.
-
-
DNA Precipitation and Washing:
-
Resuspend the cell pellet in a small volume of water.
-
Precipitate the macromolecules, including DNA, by adding an equal volume of cold 10% TCA.
-
Incubate on ice for 30 minutes.
-
Collect the precipitate by filtration onto glass fiber filters or by centrifugation.
-
Wash the precipitate sequentially with cold 5% TCA and 70% ethanol to remove acid-soluble radioactivity and lipids.
-
-
Scintillation Counting:
-
Dry the filters or the pellet.
-
Place the filter or resuspend the pellet in a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
DNA Quantification:
-
In parallel wells, treat cells identically but without the radiolabel.
-
Isolate and quantify the DNA from these cells to normalize the radioactivity counts to the amount of DNA.
-
-
Data Analysis:
-
Calculate the amount of [3H]ara-C incorporated into the DNA, typically expressed as CPM per µg of DNA or pmol of ara-C per µg of DNA, by using the specific activity of the [3H]ara-C.
-
Protocol 3: LC/MS/MS Quantification of Ara-CTP in DNA
This protocol is based on a method for the simultaneous determination of intracellular nucleoside triphosphates.[6][10]
Materials:
-
Leukemic cells
-
DNA isolation kit
-
Enzymes for DNA digestion (DNase I, nuclease P1, alkaline phosphatase)
-
Internal standard (e.g., a stable isotope-labeled ara-CTP)
-
LC/MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Solid Phase Extraction (SPE) cartridges (e.g., weak anion-exchanger)
-
Acetonitrile (B52724), methanol, and other HPLC-grade solvents
-
Formic acid or other mobile phase modifiers
Procedure:
-
Sample Preparation (as in Protocol 1):
-
Culture and treat cells with ara-C.
-
Isolate and quantify the DNA.
-
Enzymatically digest the DNA to release the incorporated ara-C as a nucleoside. Note: To measure ara-CTP directly from the cell lysate (not incorporated into DNA), a different extraction protocol focusing on small molecules would be used. This protocol focuses on incorporated ara-C, which is first released as a nucleoside. For clarity and to align with the topic, the protocol will quantify the released ara-C nucleoside.
-
-
Solid Phase Extraction (SPE):
-
Condition a weak anion-exchanger (WAX) SPE cartridge.
-
Load the DNA digest onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the nucleosides, including ara-C, with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
LC/MS/MS Analysis:
-
Chromatographic Separation:
-
Inject the reconstituted sample onto an appropriate HPLC column (e.g., a porous graphitic carbon column).
-
Use a gradient elution with a mobile phase consisting of, for example, an aqueous solution with a volatile buffer (like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (like acetonitrile or methanol).
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer operating in negative or positive ion mode with electrospray ionization (ESI).
-
Perform Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of ara-C and the internal standard.
-
-
-
Data Analysis:
-
Generate a standard curve by analyzing known concentrations of ara-C.
-
Quantify the amount of ara-C in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Express the results as pmol of ara-C per µg of DNA.
-
Conclusion
The measurement of ara-CTP incorporation into DNA is a powerful tool for understanding the mechanism of action of cytarabine and for assessing its potential efficacy. The choice of methodology—RIA, radiolabeling, or LC/MS/MS—will depend on the specific research question and available resources. The detailed protocols and quantitative data provided in these application notes are intended to serve as a valuable resource for researchers in the fields of oncology, pharmacology, and drug development, facilitating the standardized and accurate measurement of this critical biomarker.
References
- 1. microbenotes.com [microbenotes.com]
- 2. haematologica.org [haematologica.org]
- 3. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 4. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simplified assay for measurement of cytosine arabinoside incorporation into DNA in Ara-C-sensitive and -resistant leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Correlation of cytotoxicity with incorporation of ara-C into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Identification of an Ara-C resistance-related gene risk score and the role of S100A4 in AML via NR6A1-dependent activation and p53 regulation [frontiersin.org]
- 9. The sensitivity of acute myeloid leukemia cells to cytarabine is increased by suppressing the expression of Heme oxygenase-1 and hypoxia-inducible factor 1-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a sensitive and selective LC/MS/MS method for the simultaneous determination of intracellular 1-beta-D-arabinofuranosylcytosine triphosphate (araCTP), cytidine triphosphate (CTP) and deoxycytidine triphosphate (dCTP) in a human follicular lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Cytarabine Resistance in Leukemia Using Cytarabine Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine (B982) (Ara-C) is a cornerstone of chemotherapy for acute myeloid leukemia (AML) and other hematological malignancies.[1][2] As a nucleoside analog, its efficacy hinges on intracellular conversion to its active form, cytarabine triphosphate (Ara-CTP).[2] Ara-CTP then exerts its cytotoxic effects by inhibiting DNA polymerase and terminating DNA chain elongation, ultimately leading to cell death, particularly in rapidly dividing cancer cells.[2][3][4]
However, the development of cytarabine resistance remains a significant clinical challenge, contributing to treatment failure and relapse.[5][6] Understanding the molecular mechanisms underpinning this resistance is paramount for developing novel therapeutic strategies to overcome it. The intracellular concentration of Ara-CTP is a critical determinant of cytarabine sensitivity, and alterations in its metabolism are central to many resistance mechanisms.[7]
This document provides detailed application notes and experimental protocols for studying cytarabine resistance in leukemia, with a focus on the role of Ara-CTP.
Mechanisms of Cytarabine Resistance
Multiple factors can contribute to the development of cytarabine resistance by affecting the intracellular accumulation and activity of Ara-CTP. These can be broadly categorized as follows:
-
Reduced Drug Uptake: The human equilibrative nucleoside transporter 1 (hENT1) is the primary transporter responsible for cytarabine uptake into leukemia cells.[1][8] Decreased expression or function of hENT1 leads to lower intracellular cytarabine concentrations and, consequently, reduced Ara-CTP formation, conferring resistance.[1][7]
-
Impaired Metabolic Activation: The conversion of cytarabine to its active triphosphate form is a multi-step process, with the initial phosphorylation by deoxycytidine kinase (dCK) being the rate-limiting step.[7][9][10][11] Reduced dCK activity or expression is a well-established mechanism of cytarabine resistance.[1][5][10][12]
-
Increased Drug Inactivation:
-
Cytidine Deaminase (CDA): This enzyme catalyzes the deamination of cytarabine to its inactive metabolite, uracil (B121893) arabinoside (Ara-U).[7][13] Overexpression of CDA can lead to rapid inactivation of cytarabine, thereby preventing the accumulation of therapeutic levels of Ara-CTP.[6][14][15]
-
SAMHD1: The sterile alpha motif and HD domain-containing protein 1 (SAMHD1) has been identified as a key negative regulator of cytarabine efficacy.[16][17] SAMHD1 is a dNTP triphosphohydrolase that can hydrolyze Ara-CTP, directly reducing its intracellular concentration and leading to drug resistance.[9][17]
-
-
Alterations in Downstream Apoptotic Pathways: Even with sufficient intracellular Ara-CTP, defects in the cellular machinery that executes programmed cell death (apoptosis) can confer resistance. This can involve the upregulation of anti-apoptotic proteins like Bcl-2 or the downregulation of pro-apoptotic proteins.
Data Presentation
The following tables summarize quantitative data from studies investigating cytarabine resistance in leukemia cell lines.
Table 1: Cytarabine IC50 Values in Parental and Resistant Leukemia Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant Subline | Resistant IC50 (nM) | Fold Resistance | Reference |
| HL-60 | 407.2 | HL60-CR50 | 906.8 | 2.2 | [1] |
| REH | ~3200 (24h), ~400 (48h) | - | - | - | |
| K562 | (Not specified) | K562-R | Markedly increased | (Not specified) | [10] |
| Kasumi | (Not specified) | Kasumi-R | Markedly increased | (Not specified) | [10] |
| U937 | 1.3 µM | U937R | 1600 µM | >1000 | [14] |
Table 2: Apoptosis in Leukemia Cell Lines Treated with Cytarabine
| Cell Line | Treatment | Apoptosis (%) | Assay | Reference |
| Kasumi-3 | 200 nM Cytarabine (4h) | >20 | (Not specified) | |
| Kasumi-3 | CTLs (E:T 20:1, 4h) | 26.8 ± 1.25 | (Not specified) | |
| Kasumi-3 | 200 nM Cytarabine + CTLs (4h) | 37.6 ± 1.42 | (Not specified) | |
| HL60-CR50 | 450 nM Ara-C (72h) | ~5 | Annexin V/7-AAD | [1] |
| HL60-CR50 | 5.7 mg/mL Sodium Caseinate (72h) | ~50 | Annexin V/7-AAD | [1] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. bio-rad.com [bio-rad.com]
- 4. SAMHD1 is mutated recurrently in chronic lymphocytic leukemia and is involved in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kar.kent.ac.uk [kar.kent.ac.uk]
- 6. bosterbio.com [bosterbio.com]
- 7. SAMHD1 inhibits epithelial cell transformation in vitro and affects leukemia development in xenograft mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. researchgate.net [researchgate.net]
- 10. MTT (Assay protocol [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interferons Induce Expression of SAMHD1 in Monocytes through Down-regulation of miR-181a and miR-30a - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kumc.edu [kumc.edu]
- 17. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols: Ara-CTP for Inducing Cell Cycle Arrest in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine (B982), also known as arabinofuranosylcytosine (Ara-C), is a cornerstone in the treatment of various hematological malignancies, particularly acute myeloid leukemia (AML).[1][2] Its efficacy lies in its conversion to the active metabolite, cytarabine triphosphate (ara-CTP), within cancer cells.[1][3] Ara-CTP is a structural analog of the natural nucleoside deoxycytidine triphosphate (dCTP) and exerts its cytotoxic effects by interfering with DNA synthesis and repair.[1][4]
These application notes provide a comprehensive overview of the mechanisms by which ara-CTP induces cell cycle arrest in cancer cell lines. Detailed protocols for key experiments are provided to enable researchers to investigate the effects of ara-CTP in their own models.
Mechanism of Action of ara-CTP
Ara-CTP primarily induces cell cycle arrest by inhibiting DNA replication. This occurs through two main mechanisms:
-
Inhibition of DNA Polymerases: Ara-CTP competitively inhibits DNA polymerases, with a particular potency against DNA polymerase α, a key enzyme involved in the initiation of DNA replication.[5][6][7] By competing with the natural substrate dCTP, ara-CTP effectively halts the synthesis of new DNA strands.
-
Incorporation into DNA and Chain Termination: Ara-CTP can be incorporated into the growing DNA strand.[1][8][9] The presence of the arabinose sugar moiety in its structure, instead of deoxyribose, creates a steric hindrance that makes it difficult for DNA polymerases to add the next nucleotide, leading to premature chain termination and the stalling of replication forks.[1][8][10]
This disruption of DNA synthesis triggers cellular stress responses that activate cell cycle checkpoints, primarily leading to an arrest in the S-phase or at the G1/S transition, although G2 arrest has also been observed in some contexts.[10][11][12]
Signaling Pathways Involved in ara-CTP-Induced Cell Cycle Arrest
The inhibition of DNA synthesis by ara-CTP activates complex signaling pathways that control cell cycle progression. A key pathway involves the upregulation of cyclin-dependent kinase (CDK) inhibitors. For instance, ara-C has been shown to induce the expression of the INK4 family of proteins (e.g., p16^INK4a^), which in turn inhibit the activity of CDK4 and CDK6.[11][12] This prevents the phosphorylation of the retinoblastoma protein (Rb), keeping it in its active, hypophosphorylated state where it binds to and sequesters the E2F transcription factor. This sequestration prevents the transcription of genes required for S-phase entry, leading to a G1/S arrest.[11][12]
Furthermore, the DNA damage caused by ara-CTP incorporation can activate the p53 tumor suppressor pathway.[13][14] Activated p53 can induce the expression of p21^Cip1^, another CDK inhibitor that can block the activity of CDK2/cyclin E and CDK2/cyclin A complexes, further reinforcing the cell cycle arrest.
Data Presentation
The cytotoxic effects of ara-C, and by extension ara-CTP, can be quantified by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. This value represents the concentration of the drug required to inhibit the growth of 50% of the cell population.
| Cell Line | Cancer Type | IC50 of Ara-C (nM) | Reference |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 6.30 | [3] |
| CCRF-HSB-2 | Acute Lymphoblastic Leukemia | 10.4 | [3] |
| MOLT-4 | Acute Lymphoblastic Leukemia | 10.0 | [3] |
| HL-60 | Acute Promyelocytic Leukemia | 400 (resistant derivative) | [3] |
Experimental Protocols
Experimental Workflow for Assessing ara-CTP Induced Cell Cycle Arrest
The following diagram outlines the general workflow for investigating the effects of ara-CTP on the cell cycle and related protein expression in cancer cell lines.
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle following treatment with ara-C.[15][16][17]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Cytarabine (Ara-C)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and resume growth (typically 24 hours).
-
Treat cells with varying concentrations of Ara-C (and a vehicle control) for the desired duration (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Adherent cells: Gently wash with PBS, then detach using trypsin-EDTA. Neutralize trypsin with complete medium and collect the cells.
-
Suspension cells: Collect cells directly from the culture vessel.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to gate the cell population and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 2: Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol is for assessing changes in the expression of key cell cycle regulatory proteins (e.g., p16, p21, Cyclin D1, CDK4) after ara-C treatment.[18][19][20]
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cell pellets on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative expression levels of the target proteins. A loading control (e.g., β-actin or GAPDH) should be used for normalization.
-
Logical Relationship Summary
The following diagram summarizes the logical flow from ara-CTP's action to the resulting cellular outcomes.
References
- 1. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 2. haematologica.org [haematologica.org]
- 3. Effects of cytosine arabinoside on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ara-C affects formation of cancer cell DNA synthesome replication intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential inhibition of the human cell DNA replication complex-associated DNA polymerases by the antimetabolite 1-beta-D-arabinofuranosylcytosine triphosphate (ara-CTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. oncotarget.com [oncotarget.com]
- 9. A simplified assay for measurement of cytosine arabinoside incorporation into DNA in Ara-C-sensitive and -resistant leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemotherapy-induced differential cell cycle arrest in B-cell lymphomas affects their sensitivity to Wee1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ara-c induces cell cycle G1/S arrest by inducing upregulation of the INK4 family gene or directly inhibiting the formation of the cell cycle-dependent complex CDK4/cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ara-c induces cell cycle G1/S arrest by inducing upregulation of the INK4 family gene or directly inhibiting the formation of the cell cycle-dependent complex CDK4/cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trp53 loss during in vitro selection contributes to acquired Ara-C resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Susceptibility to cytosine arabinoside (Ara-C)-induced cytotoxicity in human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. origene.com [origene.com]
- 19. cytivalifesciences.com [cytivalifesciences.com]
- 20. bio-rad.com [bio-rad.com]
Application Notes and Protocols for the Experimental Use of Ara-CTP in Acute Myeloid Leukemia (AML) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine (B982) (ara-C), a cornerstone in the treatment of Acute Myeloid Leukemia (AML), exerts its cytotoxic effects through its active triphosphate metabolite, cytarabine triphosphate (ara-CTP).[1][2][3] Understanding the molecular mechanisms of ara-CTP is crucial for optimizing therapeutic strategies, overcoming drug resistance, and developing novel combination therapies. These application notes provide a comprehensive overview of the experimental use of ara-CTP in AML research, including its mechanism of action, key signaling pathways, and detailed protocols for relevant in vitro experiments.
Mechanism of Action of Ara-CTP
Ara-C is a prodrug that requires intracellular phosphorylation to become therapeutically active.[2][4] Once transported into the leukemic cell, primarily by the human equilibrative nucleoside transporter 1 (hENT1), ara-C is converted to ara-C monophosphate (ara-CMP) by deoxycytidine kinase (dCK), the rate-limiting enzyme in this activation pathway.[2][5] Subsequently, ara-CMP is further phosphorylated to ara-C diphosphate (B83284) (ara-CDP) and finally to the active ara-CTP.[5][6]
The primary cytotoxic mechanism of ara-CTP is its role as an antimetabolite. Structurally similar to deoxycytidine triphosphate (dCTP), ara-CTP competes with the natural nucleotide for incorporation into newly synthesizing DNA strands by DNA polymerase.[5][7] The incorporation of ara-CTP into the DNA chain leads to chain termination, halting DNA replication and ultimately inducing apoptosis in rapidly dividing cancer cells.[7][8] Additionally, ara-CTP can inhibit DNA polymerase activity directly.[7]
The efficacy of ara-C is highly dependent on the intracellular concentration of ara-CTP.[3][6] This concentration is determined by the balance between the activating and inactivating enzymes. Key inactivating enzymes include cytidine (B196190) deaminase (CDA), which converts ara-C to its inactive metabolite ara-uridine (ara-U), and 5'-nucleotidases (NT5Cs) that dephosphorylate ara-CMP.[2][3]
Signaling Pathways and Resistance Mechanisms
Several signaling pathways are implicated in the cellular response to ara-CTP and the development of resistance.
Ara-C Metabolic Pathway
The metabolic activation and inactivation of ara-C is a critical pathway influencing its efficacy. Alterations in the expression or activity of the enzymes in this pathway are common mechanisms of resistance. For instance, decreased expression of the activating enzyme dCK or increased expression of the inactivating enzyme CDA can lead to lower intracellular ara-CTP levels and reduced drug sensitivity.[2][6]
Caption: Metabolic activation and inactivation pathway of Cytarabine (Ara-C) in AML cells.
DNA Damage Response and Apoptosis
The incorporation of ara-CTP into DNA triggers a DNA damage response (DDR), leading to cell cycle arrest and apoptosis. Key proteins in the DDR pathway, such as ATM and ATR, are activated, which in turn phosphorylate downstream targets like CHK1 and CHK2, and ultimately p53. Activation of this pathway is essential for the cytotoxic effects of ara-C.
Caption: Simplified signaling pathway of Ara-CTP-induced DNA damage response and apoptosis in AML.
Quantitative Data Summary
The following tables summarize key quantitative data from experimental studies on ara-C and its analogs in AML.
Table 1: In Vitro Cytotoxicity of Ara-C and Analogs in AML Cell Lines
| Compound | Cell Line | IC50 | Reference |
| 5-fluorotroxacitabine (5FTRX) | EOL-1 | 12 nM | [1] |
| 5-fluorotroxacitabine (5FTRX) | TF-1 | 6 µM | [1] |
| 5-fluorotroxacitabine (5FTRX) | Hematologic Cell Lines (Median) | 200 nM | [1] |
| Ara-C | THP-1 (Parental) | Not specified, but resistance fold change is given | [1] |
| Ara-C | THP-1 (Ara-C Resistant) | 35-fold increase vs. parental | [1] |
| 5FTRX | THP-1 (Parental) | Not specified, but resistance fold change is given | [1] |
| 5FTRX | THP-1 (5FTRX Resistant) | 66-fold increase vs. parental | [1] |
Table 2: Intracellular Ara-CTP Concentrations and Clinical Response
| Ara-C Dose | Intracellular Ara-CTP Increase (HD vs SD) | Correlation with Clinical Response (r-value) | p-value | Reference |
| High-Dose (HD) vs Standard-Dose (SD) | 27-fold | -0.912 | 0.0113 | [9] |
Experimental Protocols
Protocol 1: Determination of In Vitro Cytotoxicity (IC50) of Ara-C
Objective: To determine the half-maximal inhibitory concentration (IC50) of ara-C in AML cell lines.
Materials:
-
AML cell line of interest (e.g., HL-60, THP-1, MV4-11)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Cytarabine (ara-C) stock solution
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer or plate reader
Procedure:
-
Cell Seeding:
-
Culture AML cells to logarithmic growth phase.
-
Count the cells and adjust the density to 1 x 10^5 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).
-
-
Drug Treatment:
-
Prepare a serial dilution of ara-C in complete culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Add 100 µL of the ara-C dilutions to the respective wells. Include a vehicle control (medium only).
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 72-96 hours.[1]
-
-
Cell Viability Assessment:
-
After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the cell viability reagent to each well.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the ara-C concentration.
-
Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- Variable slope).
-
Caption: Experimental workflow for determining the IC50 of Ara-C in AML cell lines.
Protocol 2: Quantification of Intracellular Ara-CTP Levels by LC-MS/MS
Objective: To measure the intracellular concentration of ara-CTP in AML cells following treatment with ara-C.
Materials:
-
AML cells (cell lines or primary patient samples)
-
Ara-C
-
Cold phosphate-buffered saline (PBS)
-
Methanol
-
Acetonitrile
-
Formic acid
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Treatment and Lysis:
-
Treat a known number of AML cells (e.g., 1 x 10^7) with a specific concentration of ara-C for a defined period (e.g., 4 hours).[5]
-
Harvest the cells by centrifugation at 4°C.
-
Wash the cell pellet twice with ice-cold PBS.
-
Lyse the cells by adding a cold extraction solution (e.g., 80% methanol).
-
Vortex thoroughly and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the cell debris.
-
-
Sample Preparation:
-
Collect the supernatant containing the cell extract.
-
Dry the extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a suitable chromatography column and gradient.
-
Detect and quantify ara-CTP using multiple reaction monitoring (MRM) mode, based on its specific precursor and product ion transitions.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of an ara-CTP standard.
-
Quantify the amount of ara-CTP in the cell extracts by comparing their peak areas to the standard curve.
-
Normalize the ara-CTP amount to the initial cell number to obtain the intracellular concentration (e.g., pmol/10^6 cells).
-
Conclusion
The experimental protocols and data presented in these application notes provide a framework for investigating the role of ara-CTP in AML. By understanding the intricacies of its metabolism, mechanism of action, and the pathways that govern its efficacy, researchers can better devise strategies to improve patient outcomes in AML. The provided methodologies for assessing cytotoxicity and quantifying intracellular ara-CTP levels are fundamental tools for preclinical and translational research in this field.
References
- 1. haematologica.org [haematologica.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Genetic factors influencing cytarabine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of Chemoresistance Pathways in Combination with Ara-C to Overcome Multidrug Resistance in AML. A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 8. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular cytarabine triphosphate in circulating blasts post-treatment predicts remission status in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Analysis of Cytarabine Triphosphate's Effects on Non-Hodgkin Lymphoma Cell Cultures
Introduction
Cytarabine (B982), also known as cytosine arabinoside (Ara-C), is a cornerstone antimetabolite chemotherapy agent used in the treatment of various hematological malignancies, including aggressive non-Hodgkin lymphomas (NHL).[1][2][3] Its therapeutic efficacy relies on its intracellular conversion to the active metabolite, cytarabine triphosphate (Ara-CTP).[1][2][4][5] Ara-CTP is a structural analog of deoxycytidine triphosphate (dCTP) and exerts its cytotoxic effects primarily by interfering with DNA synthesis and repair.[2][5] This document provides a detailed overview of the mechanism of action of Ara-CTP, its effects on NHL cell viability, and protocols for key experiments to assess its activity in a research setting.
Mechanism of Action
Cytarabine is hydrophilic and enters the cell via nucleoside transporter proteins.[1][5] Once inside, it undergoes a three-step phosphorylation cascade to become Ara-CTP. This conversion is initiated by deoxycytidine kinase (dCK), which is the rate-limiting step in its activation.[1] The active Ara-CTP competes with the natural dCTP for incorporation into the elongating DNA strand by DNA polymerases.[1][2] The presence of the arabinose sugar moiety in Ara-CTP, instead of deoxyribose, creates steric hindrance that prevents the rotation of the molecule, thereby inhibiting DNA chain elongation and halting DNA replication.[2][5] This disruption of DNA synthesis, particularly during the S-phase of the cell cycle, triggers cell cycle arrest and initiates the intrinsic pathway of apoptosis, leading to programmed cell death.[2][4][6]
Effects on NHL Cell Viability and Apoptosis
The incorporation of Ara-CTP into DNA leads to a dose-dependent decrease in cell viability and a corresponding increase in apoptosis in NHL cell lines. The sensitivity of different NHL cell lines to cytarabine can vary, which is often reflected in their half-maximal inhibitory concentration (IC50) values. The IC50 is a measure of the drug's potency and represents the concentration required to inhibit cell growth by 50%.[7]
Table 1: Representative IC50 Values for Cytarabine in Lymphoid Malignancy Cell Lines
| Cell Line | Type | IC50 Value | Reference |
| CCRF-CEM | Acute Lymphoblastic Leukemia | ~90 nM | [3] |
| Jurkat | Acute T-cell Leukemia | ~159.7 nM | [3] |
| KG-1 | Acute Myeloid Leukemia | Varies (Parental vs. Resistant) | [8] |
| MOLM13 | Acute Myeloid Leukemia | Varies (Parental vs. Resistant) | [8] |
Note: IC50 values are highly dependent on experimental conditions, such as incubation time and the specific viability assay used.[7] The values above serve as examples.
Table 2: Example of Cytarabine-Induced Apoptosis in Primary Effusion Lymphoma (PEL) Cell Lines
| Cell Line | Treatment | Apoptosis (%) | Incubation Time | Reference |
| BCBL1 | 5 µM Cytarabine | 63% | 4 hours | [6] |
| BC3 | 5 µM Cytarabine | 49% | 4 hours | [6] |
Apoptosis is a key outcome of cytarabine treatment. This process is mediated by a cascade of enzymes called caspases. The intrinsic pathway, triggered by DNA damage, involves the release of cytochrome c from the mitochondria, which leads to the activation of initiator caspase-9 and subsequently executioner caspases like caspase-3.[9][10] Activated caspase-3 cleaves numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[9][11] The process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Mcl-1) and pro-apoptotic (e.g., BAX, BAK) members.[9][10]
Experimental Workflow and Protocols
To evaluate the efficacy of cytarabine in NHL cell culture, a standard experimental workflow involves cell culture, drug treatment, and subsequent analysis using various assays.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol measures cell metabolic activity as an indicator of viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.
Materials:
-
NHL cell line of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cytarabine stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[13]
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed NHL cells in a 96-well plate at a pre-determined optimal density (e.g., 0.5-1.0 x 10^5 cells/mL for leukemic lines) in 100 µL of complete culture medium.[14] Include wells with medium only for background control.
-
Drug Treatment: After allowing cells to acclimate (a few hours for suspension cells), add 100 µL of medium containing cytarabine at 2x the final desired concentrations. Prepare a serial dilution to test a range of concentrations. Include untreated (vehicle control) wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[12]
-
Solubilization: Add 100 µL of solubilization solution to each well.[13] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the log of the drug concentration to determine the IC50 value.[7]
Protocol 2: Apoptosis Detection (Annexin V/PI Staining by Flow Cytometry)
This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and is detected by fluorescently-labeled Annexin V.[15][16] Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but penetrates cells with compromised membranes (late apoptotic/necrotic).[15]
Materials:
-
Treated and untreated NHL cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Collection: Induce apoptosis by treating cells with cytarabine for the desired time. Collect 1-5 x 10^5 cells per sample by centrifugation.
-
Washing: Wash cells once with cold PBS, centrifuge, and carefully discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[17]
-
Staining: Add 5 µL of Annexin V-FITC to the cell suspension.[17] Gently mix and incubate for 15 minutes at room temperature in the dark.[18]
-
PI Addition: Add 5 µL of PI staining solution. Some protocols recommend adding 400 µL of 1X Binding Buffer before PI.
-
Data Acquisition: Analyze the cells immediately (within 1 hour) by flow cytometry.
-
Analysis: Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Protein Analysis (Western Blotting for Apoptosis Markers)
Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway, such as cleaved PARP and members of the Bcl-2 family.[9]
Materials:
-
Treated and untreated NHL cells
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Collect cell pellets, wash with cold PBS, and lyse on ice using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-cleaved PARP) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system. The appearance of the cleaved PARP fragment (89 kDa) is a hallmark of apoptosis.
-
Analysis: Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes. Quantify band intensity using densitometry software.
References
- 1. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Targeting the Apoptosis Pathway in Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. bosterbio.com [bosterbio.com]
Application Notes and Protocols for In Vivo Models Studying Cytarabine Triphosphate Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine (B982), a cornerstone in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML), exerts its cytotoxic effects through its active metabolite, cytarabine triphosphate (ara-CTP).[1][2] Understanding the in vivo efficacy of cytarabine and the intracellular accumulation of ara-CTP is paramount for optimizing therapeutic strategies and overcoming resistance. This document provides detailed application notes and protocols for utilizing various in vivo models to study the efficacy of cytarabine triphosphate. The focus is on providing practical guidance for establishing preclinical models, conducting efficacy studies, and analyzing key endpoints.
Mechanism of Action of Cytarabine
Cytarabine, an analog of deoxycytidine, is transported into cells and subsequently phosphorylated to its active triphosphate form, ara-CTP.[1][2][3] This process is initiated by deoxycytidine kinase (DCK), which converts cytarabine to cytarabine monophosphate.[1] Subsequent phosphorylations lead to the formation of ara-CTP. The cytotoxic effects of ara-CTP are primarily mediated through two mechanisms:
-
Inhibition of DNA Polymerase: Ara-CTP competitively inhibits DNA polymerases, which are essential for DNA replication and repair.[1][2][4]
-
Incorporation into DNA: Ara-CTP is incorporated into the growing DNA strand, acting as a chain terminator and halting further DNA synthesis.[1][2][3] This incorporation leads to DNA damage and triggers apoptosis.[2]
The efficacy of cytarabine is highly dependent on the intracellular concentration and retention of ara-CTP.[1]
Diagram of Cytarabine's Mechanism of Action
Caption: Intracellular activation of Cytarabine to ara-CTP and its cytotoxic mechanisms.
In Vivo Models for Efficacy Studies
A variety of in vivo models are utilized to evaluate the efficacy of cytarabine, each with its own advantages and limitations. The choice of model depends on the specific research question.
Cell Line-Derived Xenograft (CDX) Models
CDX models involve the subcutaneous or intravenous injection of human AML cell lines into immunodeficient mice. These models are useful for initial efficacy screening due to their relative ease of establishment and reproducibility.
Patient-Derived Xenograft (PDX) Models
PDX models are generated by implanting primary tumor cells from patients into immunodeficient mice.[5][6][7] These models are considered more clinically relevant as they better recapitulate the heterogeneity and genetic diversity of the original tumor.[5][8]
Genetically Engineered Mouse Models (GEMMs)
GEMMs are mice that have been genetically modified to develop leukemia that mimics the human disease.[9] These models are valuable for studying the impact of specific genetic alterations on drug response in an immunocompetent setting.[9]
Experimental Protocols
Protocol 1: Establishment of an AML Patient-Derived Xenograft (PDX) Model
This protocol describes the establishment of an AML PDX model using primary patient bone marrow or peripheral blood mononuclear cells.[5][10][11]
Materials:
-
Primary AML patient bone marrow aspirate or peripheral blood
-
Ficoll-Paque PLUS
-
RPMI-1640 medium with 20% Fetal Bovine Serum (FBS)[10]
-
Phosphate-buffered saline (PBS) with 0.25% FBS[10]
-
40 µm cell strainer[10]
-
Sublethal irradiation source (optional)[10]
-
Syringes (1 mL) with 27-30 gauge needles
Procedure:
-
Isolate mononuclear cells from the patient sample using Ficoll-Paque density gradient centrifugation.
-
Wash the cells with PBS.
-
Rapidly thaw cryopreserved primary AML cells in a 37°C water bath and slowly transfer to a tube with pre-warmed RPMI-1640 with 20% FBS.[10]
-
Centrifuge the cells and resuspend the pellet in PBS with 0.25% FBS.[10]
-
Pass the cell suspension through a 40 µm cell strainer to obtain a single-cell suspension.[10]
-
Determine cell count and viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.[10]
-
(Optional) Sublethally irradiate the recipient mice 24 hours prior to cell injection to enhance engraftment.
-
Inject 1-10 x 10^6 viable cells in 100-200 µL of PBS intravenously (IV) via the tail vein or intratibially (IT) into each mouse.[6][10]
-
Monitor mice regularly for signs of disease progression, such as weight loss, ruffled fur, and hind-limb paralysis.[10]
-
Confirm engraftment by periodic peripheral blood sampling and flow cytometry for human CD45+ cells.[10][13] Treatment can be initiated once engraftment is confirmed (typically 1-5% human CD45+ cells in peripheral blood).[10]
Diagram of PDX Model Establishment and Efficacy Study Workflow
Caption: Workflow for AML PDX model generation and subsequent cytarabine efficacy testing.
Protocol 2: In Vivo Efficacy Study of Cytarabine in an AML Xenograft Model
This protocol outlines a typical in vivo efficacy study once the AML model is established.
Materials:
-
Established AML xenograft-bearing mice
-
Cytarabine solution (prepared in sterile saline or PBS)
-
Vehicle control (e.g., sterile saline)
-
Calipers for tumor measurement (for subcutaneous models)
-
Flow cytometer
-
Reagents for bioluminescence imaging (if using luciferase-tagged cells)
Procedure:
-
Randomize mice into treatment and control groups once tumors are established (e.g., palpable tumors for subcutaneous models or confirmed engraftment for disseminated models).
-
Administer cytarabine or vehicle control to the respective groups. Dosing regimens can vary, for example, 60 mg/kg daily administered intraperitoneally (IP) for 5 days.[12] Another study used 100 mg/kg cytarabine intraperitoneally.[9]
-
Monitor animal health and body weight daily.
-
For subcutaneous models, measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
For disseminated models, monitor disease progression by assessing the percentage of human CD45+ cells in peripheral blood via flow cytometry or by bioluminescence imaging.
-
At the end of the study (due to tumor burden or predetermined endpoint), euthanize the mice and collect tissues (e.g., bone marrow, spleen, tumor) for further analysis.
-
Analyze data to determine treatment efficacy based on endpoints such as tumor growth inhibition, reduction in leukemic burden, and overall survival.
Data Presentation
Quantitative data from in vivo efficacy studies should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 1: Efficacy of Cytarabine in AML PDX Models
| PDX Model | Cytarabine Dose and Schedule | Endpoint | Results | Reference |
| AML Patient Specimens (n=20) | 60 mg/kg daily, IP for 5 days | Tumor Cell Burden Reduction | 4- to 46-fold reduction | [12] |
| AML Patient Specimens (n=20) | 60 mg/kg daily, IP for 5 days | Apoptosis Induction | 2- to 13-fold induction | [12] |
| Pediatric AML PDX Models | Not specified | Survival | Prolonged survival in combination with MGD006 | [14] |
| Pediatric AML PDX Models | Not specified | AML Blast Burden in PB | Decreased | [14] |
Table 2: Pharmacokinetic Parameters of Cytarabine in Animal Models
| Animal Model | Administration Route | Dose | Cmax | T1/2 | Reference |
| Healthy Dogs | Subcutaneous (SC) | 50 mg/m² | 2.88 µg/mL | 1.35 ± 0.3 h | [15] |
| Healthy Dogs | Intravenous (IV) Infusion | 25 mg/m²/h for 8h | 2.80 µg/mL | 1.15 ± 0.13 h | [15] |
| Rats | Oral (CY-TINPs) | Single dose | - | - | [16] |
Measurement of Intracellular ara-CTP
The intracellular concentration of ara-CTP is a critical determinant of cytarabine's efficacy.[1][17] Several methods can be used to measure ara-CTP levels in cells isolated from in vivo models.
Protocol 3: Measurement of Intracellular ara-CTP by HPLC
This protocol is adapted from a method for measuring ara-CTP in human materials.[18]
Materials:
-
Leukemic cells isolated from treated mice (bone marrow, spleen)
-
Trichloroacetic acid (TCA)
-
Freon containing 0.5 M tri-n-octylamine
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., TSK gel diethylaminoethyl-2 SW)[18]
-
Phosphate buffer (0.05 M, pH 6.9) with 20% acetonitrile[18]
-
Alkaline phosphatase
-
Anti-ara-C serum for RIA (if using the described sensitive method)
Procedure:
-
Isolate leukemic cells from the treated animals at various time points after cytarabine administration.
-
Extract the acid-soluble fraction containing ara-CTP by treating the cells with TCA.[18]
-
Neutralize the extract with an equal volume of cold freon containing tri-n-octylamine.[18]
-
Separate the ara-CTP fraction from the acid-soluble fraction using HPLC.[18]
-
Quantify the ara-CTP peak based on a standard curve.
-
For enhanced sensitivity, the ara-CTP fraction can be lyophilized, dephosphorylated to ara-C using alkaline phosphatase, and then measured by radioimmunoassay (RIA) using an anti-ara-C antibody.[18]
Conclusion
The in vivo models and protocols described in this document provide a robust framework for studying the efficacy of cytarabine triphosphate. The use of clinically relevant models, such as PDX models, combined with detailed pharmacodynamic readouts like intracellular ara-CTP levels, will continue to be instrumental in advancing our understanding of cytarabine's mechanism of action, identifying mechanisms of resistance, and developing more effective therapeutic strategies for leukemia patients.
References
- 1. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 3. Cytarabine - Wikipedia [en.wikipedia.org]
- 4. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of the Injection Site on Growth Characteristics, Phenotype and Sensitivity towards Cytarabine of Twenty Acute Leukaemia Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patient-derived xenograft (PDX) models lead the way in targeted cancer therapy [researchfeatures.com]
- 8. Advances in the application of patient-derived xenograft models in acute leukemia resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse models of human AML accurately predict chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. journal.waocp.org [journal.waocp.org]
- 14. mdpi.com [mdpi.com]
- 15. The pharmacokinetics of cytarabine in dogs when administered via subcutaneous and continuous intravenous infusion routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Formulation, Optimization and Evaluation of Cytarabine-Loaded Iron Oxide Nanoparticles: From In Vitro to In Vivo Evaluation of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Relationships among Ara-CTP pools, formation of (Ara-C)DNA, and cytotoxicity of human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A new sensitive method for determination of intracellular 1-beta-D-arabinofuranosylcytosine 5'-triphosphate content in human materials in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Ara-CTP Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of cells treated with Cytarabine (B982) (Ara-C), which is intracellularly converted to its active form, Ara-CTP. This document outlines the mechanism of action of Ara-CTP, its effects on cellular processes, and detailed protocols for assessing these effects using flow cytometry.
Introduction to Ara-CTP and its Mechanism of Action
Cytarabine, a pyrimidine (B1678525) nucleoside analog, is a cornerstone of chemotherapy for various hematologic malignancies.[1] Its cytotoxic effects are mediated by its active metabolite, arabinofuranosylcytosine triphosphate (ara-CTP). Upon cellular uptake, Ara-C is phosphorylated by deoxycytidine kinase to Ara-CMP, which is further phosphorylated to Ara-CDP and finally to the active Ara-CTP.[2]
Ara-CTP exerts its cytotoxic effects primarily by incorporating into DNA during the S-phase of the cell cycle.[1][3] This incorporation inhibits DNA polymerase, leading to chain termination, DNA strand breaks, and ultimately, the induction of apoptosis.[1][4] The intracellular concentration of ara-CTP is a critical determinant of its cytotoxic efficacy.[3][5]
Resistance to Ara-C can develop through various mechanisms, including reduced cellular uptake, decreased activity of activating enzymes, or activation of pro-survival signaling pathways such as the MAPK-Mnk-eIF4E pathway, which can lead to the upregulation of anti-apoptotic proteins like Mcl-1.[4]
Key Cellular Effects of Ara-CTP Amenable to Flow Cytometry Analysis
Flow cytometry is a powerful technique for the single-cell analysis of heterogeneous cell populations. It is particularly well-suited for elucidating the cellular responses to ara-CTP treatment. The key parameters that can be assessed include:
-
Cell Cycle Perturbations: Ara-CTP's S-phase specific action leads to characteristic changes in cell cycle distribution, most notably S-phase arrest or G0/G1 arrest in some cell types.[2][6][7]
-
Induction of Apoptosis: The DNA damage caused by ara-CTP triggers programmed cell death (apoptosis), which can be quantified using various flow cytometric assays.[4][8]
-
DNA Damage: The extent of DNA damage, a direct consequence of ara-CTP incorporation, can be measured by staining for specific markers like phosphorylated H2AX (γH2AX).[4]
Signaling Pathway of Ara-C Action and Resistance
Caption: Mechanism of Ara-C action and a key resistance pathway.
Experimental Workflow for Flow Cytometry Analysis
Caption: A generalized workflow for preparing and analyzing cells by flow cytometry.
Data Presentation
Table 1: Effect of Ara-C on Cell Cycle Distribution in HL-60 Cells
| Ara-C Conc. (µM) | Treatment Time (h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 4 | 31.8 ± 3.5 | - | - |
| 2.5 | 4 | 50.6 ± 5.6 | - | - |
| 15 | 4 | 57.1 ± 8.9 | - | - |
| 0 (Control) | 24 | 33.5 ± 3.6 | - | - |
| 2.5 | 24 | 63.1 ± 9.5 | - | - |
| 15 | 24 | 75.5 ± 4.2 | - | - |
| Data is presented as mean ± standard deviation. This table illustrates a dose- and time-dependent increase in the G0/G1 cell population following Ara-C treatment in HL-60 cells.[2] |
Table 2: Induction of Apoptosis by Ara-C in Combination with Compound K (CK) in THP-1 Cells
| Treatment | Annexin V Positive Cells (%) |
| Control | - |
| Ara-C (8 µM) | 24.87 |
| Ara-C (2 µM) + CK (15 µM) | 25.82 |
| Ara-C (4 µM) + CK (30 µM) | 58.37 |
| This table demonstrates the percentage of apoptotic cells after treatment. The combination of lower-dose Ara-C with Compound K can achieve a similar or greater apoptotic effect than higher-dose Ara-C alone.[9] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium (B1200493) Iodide Staining
This protocol is for the analysis of cell cycle distribution in ara-CTP treated cells by staining the DNA with propidium iodide (PI).
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI in PBS)
-
RNase A Solution (e.g., 100 µg/mL)
-
Flow cytometry tubes
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere (if applicable). Treat cells with the desired concentrations of Ara-C for the specified duration. Include a vehicle-treated control.
-
Harvesting: For suspension cells, transfer the cell suspension to a centrifuge tube. For adherent cells, wash with PBS and detach using trypsin-EDTA, then neutralize with complete medium.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in cold PBS.
-
Fixation: While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension (approximately 500 µL). Incubate at -20°C for at least 2 hours (or overnight).[10]
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.[10] Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution and add RNase A.[10]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[10]
-
Data Acquisition: Analyze the samples on a flow cytometer using a 488 nm laser for excitation. Collect data from at least 10,000 events per sample.[10]
-
Data Analysis: Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide
This protocol quantifies the percentage of apoptotic and necrotic cells following ara-CTP treatment.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with Ara-C as described in Protocol 1.
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining.[11]
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.[11]
Protocol 3: DNA Damage (γH2AX) Detection
This protocol measures the level of DNA double-strand breaks by intracellular staining for phosphorylated H2AX (γH2AX).
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibody: Anti-γH2AX (phosphorylated H2A.X)
-
Secondary antibody: Fluorochrome-conjugated anti-species IgG
-
Blocking Buffer (e.g., PBS with 1% BSA)
Procedure:
-
Cell Culture, Treatment, and Harvesting: Follow steps 1-3 from Protocol 1.
-
Fixation: Resuspend the cell pellet in Fixation Buffer and incubate for 15 minutes at room temperature.
-
Permeabilization: Centrifuge, discard the supernatant, and resuspend the cells in Permeabilization Buffer. Incubate for 15 minutes on ice.
-
Blocking: Wash the cells with PBS and then resuspend in Blocking Buffer. Incubate for 30 minutes.
-
Primary Antibody Staining: Add the anti-γH2AX antibody at the recommended dilution and incubate for 1 hour at room temperature (or overnight at 4°C).
-
Secondary Antibody Staining: Wash the cells with Blocking Buffer. Resuspend in Blocking Buffer containing the fluorochrome-conjugated secondary antibody. Incubate for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with Blocking Buffer.
-
Data Acquisition: Resuspend the cells in PBS and analyze on a flow cytometer.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) of the γH2AX signal or the percentage of γH2AX-positive cells.
Concluding Remarks
Flow cytometry is an indispensable tool for characterizing the cellular response to ara-CTP treatment. The protocols and data presented here provide a framework for researchers to design and execute experiments to investigate the efficacy of Ara-C and to understand the mechanisms of action and resistance. Careful optimization of staining and instrument settings is crucial for obtaining reliable and reproducible results.
References
- 1. youtube.com [youtube.com]
- 2. Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Chemoresistance Pathways in Combination with Ara-C to Overcome Multidrug Resistance in AML. A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Mnk enhances apoptotic activity of cytarabine in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relationships among Ara-CTP pools, formation of (Ara-C)DNA, and cytotoxicity of human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Administration of low-dose cytarabine results in immediate S-phase arrest and subsequent activation of cell cycling in murine stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ara-c induces cell cycle G1/S arrest by inducing upregulation of the INK4 family gene or directly inhibiting the formation of the cell cycle-dependent complex CDK4/cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytosine arabinoside rapidly activates Bax-dependent apoptosis and a delayed Bax-independent death pathway in sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Induction of Apoptosis and Cytotoxicity by Raphasatin in Human Breast Adenocarcinoma MCF-7 Cells | MDPI [mdpi.com]
Application Notes and Protocols for Radiolabeling Cytarabine Triphosphate for Tracking Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine (B982) (ara-C), a cornerstone in the treatment of acute myeloid leukemia (AML), exerts its cytotoxic effects after intracellular conversion to its active metabolite, cytarabine triphosphate (Ara-CTP). Ara-CTP acts as a competitive inhibitor of DNA polymerase, leading to the termination of DNA synthesis and induction of apoptosis in rapidly dividing cancer cells. Understanding the pharmacokinetics of Ara-CTP, including its cellular uptake, intracellular concentration, retention, and biodistribution, is crucial for optimizing therapeutic strategies and overcoming drug resistance.
Radiolabeling of Ara-CTP provides a powerful tool for researchers to non-invasively track its fate in vitro and in vivo. These tracking studies are instrumental in elucidating the mechanisms of drug action, identifying factors that influence drug efficacy, and developing novel drug delivery systems. This document provides detailed application notes and protocols for the radiolabeling of cytarabine triphosphate and its subsequent use in cellular and animal tracking studies.
I. Radiolabeling of Cytarabine Triphosphate
The most common strategy for producing radiolabeled Ara-CTP is through the enzymatic phosphorylation of radiolabeled cytarabine. This approach mimics the intracellular metabolic pathway and can be performed in vitro using commercially available enzymes. Tritium ([³H]) is a commonly used radioisotope for this purpose due to its long half-life and suitability for in vitro and preclinical studies.
Protocol 1: Enzymatic Synthesis of [³H]Ara-CTP
This protocol describes the in vitro synthesis of [³H]Ara-CTP from [³H]cytarabine using a multi-enzyme system.
Materials:
-
[³H]Cytarabine (specific activity ~15-30 Ci/mmol)
-
Deoxycytidine kinase (dCK)
-
Uridine monophosphate/cytidine monophosphate (UMP/CMP) kinase
-
Nucleoside diphosphate (B83284) (NDP) kinase
-
ATP (adenosine triphosphate)
-
Phosphocreatine
-
Creatine phosphokinase
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT
-
Stopping Solution: 0.5 M perchloric acid
-
Neutralizing Solution: 3 M potassium carbonate
-
HPLC system with a strong anion exchange (SAX) column
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order on ice:
-
Reaction Buffer
-
ATP (final concentration 5 mM)
-
Phosphocreatine (final concentration 20 mM)
-
Creatine phosphokinase (10 units)
-
[³H]Cytarabine (e.g., 50 µCi)
-
Deoxycytidine kinase (5 units)
-
UMP/CMP kinase (5 units)
-
NDP kinase (5 units)
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them by thin-layer chromatography (TLC).
-
Reaction Termination: Stop the reaction by adding an equal volume of cold 0.5 M perchloric acid.
-
Neutralization: Place the tube on ice for 10 minutes to precipitate the potassium perchlorate. Centrifuge at 10,000 x g for 10 minutes at 4°C. Carefully collect the supernatant containing the radiolabeled nucleotides. Neutralize the supernatant by adding 3 M potassium carbonate dropwise until the pH is between 7.0 and 8.0.
-
Purification: Purify the [³H]Ara-CTP from the reaction mixture using a strong anion exchange (SAX) HPLC column. Elute with a gradient of ammonium (B1175870) bicarbonate or phosphate (B84403) buffer. Collect fractions and measure the radioactivity of each fraction using a scintillation counter.
-
Quantification and Specific Activity Calculation:
-
Pool the fractions containing the purified [³H]Ara-CTP.
-
Determine the concentration of Ara-CTP using UV spectrophotometry at 271 nm (using a standard curve of unlabeled Ara-CTP).
-
Measure the total radioactivity in the pooled fractions using a scintillation counter.
-
Calculate the specific activity using the following formula: Specific Activity (Ci/mmol) = Total Radioactivity (Ci) / Total Amount of Ara-CTP (mmol)
-
Data Presentation:
| Parameter | Typical Value |
| Starting Material | [³H]Cytarabine |
| Radioisotope | ³H |
| Labeling Method | Enzymatic Synthesis |
| Purification Method | SAX-HPLC |
| Radiochemical Purity | >95% |
| Typical Specific Activity | 10-25 Ci/mmol |
II. In Vitro Tracking Studies
Radiolabeled Ara-CTP can be used to investigate cellular uptake, retention, and metabolism in cancer cell lines.
Protocol 2: Cellular Uptake and Retention of [³H]Ara-CTP
Materials:
-
Cancer cell line of interest (e.g., AML cell lines like HL-60 or K562)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
[³H]Ara-CTP (of known specific activity)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation counter and scintillation fluid
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that allows for logarithmic growth during the experiment.
-
Cell Treatment:
-
Uptake: Remove the culture medium and wash the cells with PBS. Add fresh medium containing a known concentration of [³H]Ara-CTP (e.g., 1 µCi/mL). Incubate for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.
-
Retention: After the desired uptake time (e.g., 2 hours), remove the medium containing [³H]Ara-CTP. Wash the cells three times with ice-cold PBS to remove extracellular radioactivity. Add fresh, pre-warmed, label-free medium. Incubate for various chase periods (e.g., 1, 2, 4, 8 hours).
-
-
Cell Lysis: At each time point, remove the medium and wash the cells three times with ice-cold PBS. Lyse the cells by adding cell lysis buffer and scraping the cells.
-
Quantification:
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter to determine the amount of intracellular [³H]Ara-CTP.
-
Use a small aliquot of the cell lysate to determine the total protein concentration using a protein assay.
-
-
Data Analysis:
-
Express the cellular uptake as picomoles (pmol) of [³H]Ara-CTP per milligram (mg) of protein.
-
For retention studies, express the remaining radioactivity at each chase time point as a percentage of the initial radioactivity at the beginning of the chase period. The half-life of intracellular [³H]Ara-CTP can be calculated from these data.[1]
-
Data Presentation:
| Cell Line | Time (min) | [³H]Ara-CTP Uptake (pmol/mg protein) |
| HL-60 | 15 | Data Point 1 |
| 30 | Data Point 2 | |
| 60 | Data Point 3 | |
| 120 | Data Point 4 | |
| K562 | 15 | Data Point 5 |
| 30 | Data Point 6 | |
| 60 | Data Point 7 | |
| 120 | Data Point 8 |
| Cell Line | Chase Time (h) | [³H]Ara-CTP Retention (%) |
| AML Blasts | 0 | 100 |
| 1.7 | ~50 (t½ ≈ 102 min)[1] | |
| 8 | Data Point 3 |
Note: The provided retention data is based on intracellularly converted [³H]Ara-C in AML blasts, as specific data for externally applied [³H]Ara-CTP is limited.
III. In Vivo Tracking Studies
In vivo tracking of radiolabeled Ara-CTP in animal models provides valuable information on its biodistribution, tumor targeting, and clearance.
Protocol 3: Biodistribution of [³H]Ara-CTP in a Xenograft Mouse Model
Materials:
-
Immunocompromised mice (e.g., NOD/SCID) bearing tumors from a human cancer cell line.
-
[³H]Ara-CTP solution in a sterile, injectable vehicle (e.g., saline).
-
Anesthesia.
-
Tissue solubilizer.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Animal Preparation: Once the tumors reach a suitable size (e.g., 100-200 mm³), randomize the mice into different groups for various time points.
-
Injection: Administer a known amount of [³H]Ara-CTP (e.g., 10-20 µCi) to each mouse via intravenous (tail vein) injection.
-
Tissue Collection: At predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection, euthanize the mice under anesthesia.
-
Organ Harvesting: Dissect and collect major organs and tissues of interest (e.g., tumor, blood, liver, spleen, kidneys, lungs, heart, muscle, bone marrow).
-
Sample Processing:
-
Weigh each tissue sample.
-
Homogenize the tissues.
-
Solubilize a known weight of the homogenized tissue using a tissue solubilizer according to the manufacturer's instructions.
-
-
Radioactivity Measurement:
-
Add the solubilized tissue to a scintillation vial with scintillation fluid.
-
Measure the radioactivity in each sample using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
-
%ID/g = (Radioactivity in tissue / Total injected radioactivity) / Tissue weight (g) x 100
-
Data Presentation:
| Organ | 1 h (%ID/g) | 4 h (%ID/g) | 24 h (%ID/g) | 48 h (%ID/g) |
| Tumor | Data Point | Data Point | Data Point | Data Point |
| Blood | Data Point | Data Point | Data Point | Data Point |
| Liver | Data Point | Data Point | Data Point | Data Point |
| Spleen | Data Point | Data Point | Data Point | Data Point |
| Kidneys | Data Point | Data Point | Data Point | Data Point |
| Lungs | Data Point | Data Point | Data Point | Data Point |
Note: The biodistribution data will be highly dependent on the animal model, tumor type, and the specific formulation of the radiolabeled Ara-CTP.
IV. Visualizations
Caption: Enzymatic synthesis of [³H]Ara-CTP.
Caption: Cytarabine's mechanism of action.
Caption: In vivo biodistribution workflow.
References
Determining the Potency of Cytarabine: Application Notes and Protocols for IC50 Value Determination in Cancer Cell Lines
Introduction
Cytarabine (B982), also known as cytosine arabinoside (Ara-C), is a cornerstone of chemotherapy regimens for various hematological malignancies, including acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL).[1] Its cytotoxic effect is mediated by its active metabolite, cytarabine triphosphate (Ara-CTP), which acts as a competitive inhibitor of DNA synthesis.[2] The intracellular concentration of Ara-CTP is a critical determinant of the drug's efficacy.[3] Therefore, determining the half-maximal inhibitory concentration (IC50) of cytarabine in different cancer cell lines is a fundamental step in preclinical drug evaluation and resistance studies. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to determine the IC50 values of cytarabine.
Data Presentation: IC50 Values of Cytarabine in Various Cell Lines
The IC50 values of cytarabine can vary significantly between different cell lines, reflecting their unique genetic and metabolic characteristics. The following table summarizes published IC50 values for cytarabine in several commonly used leukemia cell lines. It is important to note that these values are for the parent drug, cytarabine (Ara-C), which is converted intracellularly to the active Ara-CTP.
| Cell Line | Cancer Type | IC50 of Cytarabine (Ara-C) | Reference |
| HL-60 | Acute Promyelocytic Leukemia | 407.2 nM | [4] |
| HL60-CR50 (Resistant) | Acute Promyelocytic Leukemia | 906.8 nM | [4] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | ~90 nM ± 5 nM | [5] |
| Jurkat | Acute T-Cell Leukemia | ~159.7 nM ± 8 nM | [5] |
| THP-1 | Acute Monocytic Leukemia | IC50 values are provided in figures in the source material, but a specific value is not stated in the text. | [6] |
| U937 | Histiocytic Lymphoma | IC50 values are provided in figures in the source material, but a specific value is not stated in the text. | [6] |
| KG-1 | Acute Myelogenous Leukemia | IC50 values are presented in a dose-response curve in the source material, but a specific value is not stated in the text. | [7] |
| MOLM13 | Acute Myeloid Leukemia | IC50 values are presented in a dose-response curve in the source material, but a specific value is not stated in the text. | [7] |
Experimental Protocols
Protocol 1: Determination of Cytarabine IC50 using MTT Cell Viability Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 value of cytarabine. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cytarabine (Ara-C)
-
Phosphate (B84403) Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.
-
-
Drug Treatment:
-
Prepare a series of dilutions of cytarabine in complete medium. A typical concentration range could be from 0.01 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of cytarabine. Include wells with medium only (blank) and cells with drug-free medium (negative control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4][6]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, using non-linear regression analysis (e.g., using software like GraphPad Prism).[9]
-
Protocol 2: Measurement of Intracellular Cytarabine Triphosphate (Ara-CTP)
Directly measuring the intracellular concentration of the active metabolite, Ara-CTP, provides a more precise understanding of cytarabine's pharmacological action. This protocol is based on a method involving high-performance liquid chromatography (HPLC).[10]
Materials:
-
Leukemic cells treated with Cytarabine
-
Trichloroacetic acid (TCA)
-
Freon with tri-n-octylamine
-
High-Performance Liquid Chromatography (HPLC) system with a suitable anion-exchange column (e.g., TSK gel diethylaminoethyl-2 SW)
-
Phosphate buffer (0.05 M, pH 6.9) with 20% acetonitrile (B52724)
-
Alkaline phosphatase
-
Anti-ara-C antibody for Radioimmunoassay (RIA) or a suitable mass spectrometer for LC-MS/MS analysis
Procedure:
-
Sample Preparation:
-
Harvest a known number of cells (e.g., 5 x 10^6) after treatment with cytarabine.
-
Wash the cells with ice-cold PBS to remove extracellular drug.
-
Lyse the cells and precipitate proteins by adding a final concentration of 0.3 M trichloroacetic acid.
-
-
Extraction of Ara-CTP:
-
Neutralize the acid-soluble fraction containing Ara-CTP with an equal volume of cold freon containing 0.5 M tri-n-octylamine.[10]
-
Centrifuge to separate the aqueous phase containing the nucleotides.
-
-
HPLC Separation:
-
Quantification of Ara-CTP:
-
Lyophilize the collected Ara-CTP fraction.
-
Dephosphorylate Ara-CTP to Ara-C by incubating with alkaline phosphatase.[10]
-
Quantify the resulting Ara-C using a sensitive method like radioimmunoassay (RIA) with an anti-ara-C antibody or by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Visualizations
Mechanism of Action and Signaling Pathway
Cytarabine exerts its cytotoxic effects by interfering with DNA synthesis. After being transported into the cell, it is converted to its active triphosphate form, Ara-CTP. Ara-CTP then competes with the natural nucleotide deoxycytidine triphosphate (dCTP) for incorporation into the DNA strand by DNA polymerase.[11][12] This incorporation leads to chain termination and inhibition of DNA synthesis, ultimately inducing cell cycle arrest and apoptosis.[1][11]
References
- 1. Cytarabine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comprehensive genetic analysis of cytarabine sensitivity in a cell-based model identifies polymorphisms associated with outcome in AML patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A new sensitive method for determination of intracellular 1-beta-D-arabinofuranosylcytosine 5'-triphosphate content in human materials in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers [mdpi.com]
- 12. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of ara-CTP in the Study of DNA Repair Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine (B982) (ara-C), a cornerstone in the treatment of acute myeloid leukemia (AML), exerts its cytotoxic effects through its active metabolite, cytarabine triphosphate (ara-CTP).[1][2] Ara-CTP is a nucleoside analog that closely mimics deoxycytidine triphosphate (dCTP), allowing it to be incorporated into newly synthesized DNA strands during replication.[3][4] This incorporation is a critical event that disrupts DNA synthesis and integrity, ultimately triggering cell death.[5][6] The primary mechanisms by which ara-CTP impacts DNA include the inhibition of DNA polymerases, termination of DNA chain elongation, and the induction of DNA strand breaks.[5][6][7] These events place a significant burden on the cell's DNA repair machinery, making ara-CTP a valuable tool for investigating the intricacies of DNA repair pathways. These application notes provide an overview of the mechanisms of ara-CTP and detailed protocols for its use in studying DNA repair.
Mechanism of Action of ara-CTP in DNA Damage and Repair
Upon cellular uptake, ara-C is phosphorylated to ara-CTP.[2][5] During DNA replication, DNA polymerases incorporate ara-CTP into the growing DNA strand opposite guanine.[7][8] However, the arabinose sugar moiety of ara-CTP, with its 2'-hydroxyl group in the trans position, distorts the DNA backbone. This structural alteration sterically hinders the formation of a phosphodiester bond with the next incoming nucleotide, effectively terminating DNA chain elongation.[5][7]
The stalling of replication forks and the presence of ara-C adducts in the DNA trigger a DNA damage response (DDR).[5][6] If the damage is extensive, it can overwhelm the cell's repair capacity, leading to the accumulation of DNA strand breaks and the initiation of apoptosis.[5] Furthermore, ara-CTP has been shown to directly inhibit DNA ligase, an essential enzyme for sealing nicks in the DNA backbone during replication and repair, further compromising genomic integrity.[9] The cellular response to ara-CTP-induced DNA damage involves multiple DNA repair pathways, including Base Excision Repair (BER) and Nucleotide Excision Repair (NER), which attempt to remove the incorporated ara-C residues.[10][11]
Data Presentation
Table 1: Quantitative Data on ara-CTP Inhibition of DNA Repair-Related Enzymes
| Enzyme/Process | Cell Line/System | IC50 / Inhibition | Reference |
| DNA Ligase Activity | K562 | ~40% inhibition at 10µM Ara-C | [9] |
| DNA Ligase Activity | HL-60 | ~92% inhibition at 10µM Ara-C | [9] |
| DNA Polymerase α | Human | 1 ara-CTP incorporated per 24 dCTP | [8] |
Signaling and Experimental Workflow Diagrams
References
- 1. haematologica.org [haematologica.org]
- 2. Inhibitors of Chemoresistance Pathways in Combination with Ara-C to Overcome Multidrug Resistance in AML. A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic factors influencing cytarabine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Association of genetic polymorphisms in genes involved in Ara-C and dNTP metabolism pathway with chemosensitivity and prognosis of adult acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 6. Inhibition of Mnk enhances apoptotic activity of cytarabine in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into mutagenicity of anticancer nucleoside analog cytarabine during replication by DNA polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Mechanism of inhibition of DNA ligase in Ara-C treated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Beyond Nucleotide Excision Repair: The Importance of XPF in Base Excision Repair and Its Impact on Cancer, Inflammation, and Aging [mdpi.com]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Intracellular ara-CTP Accumulation
Welcome to the technical support center for troubleshooting issues related to low intracellular accumulation of ara-CTP (cytarabine triphosphate). This guide is intended for researchers, scientists, and drug development professionals encountering challenges in their experiments involving the anti-leukemic agent cytarabine (B982) (ara-C).
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected anti-cancer efficacy of ara-C in our cell line. Could this be related to low intracellular ara-CTP levels?
A1: Yes, insufficient intracellular levels of the active metabolite, ara-CTP, is a primary mechanism of ara-C resistance.[1][2] The cytotoxic effect of ara-C is dependent on its conversion to ara-CTP and subsequent incorporation into DNA, which leads to chain termination and cell death.[1][3] In vitro studies have demonstrated that ara-C sensitive cells exhibit higher intracellular concentrations of ara-CTP compared to resistant cells.[1][2]
Q2: What are the primary cellular factors that can lead to low intracellular ara-CTP accumulation?
A2: There are several key factors that can contribute to reduced intracellular ara-CTP levels. These can be broadly categorized as:
-
Inefficient Cellular Uptake: Reduced expression or activity of the human equilibrative nucleoside transporter 1 (hENT1), which is responsible for the majority of ara-C influx into cells at standard concentrations.[1][4]
-
Decreased Activation: Insufficient activity of deoxycytidine kinase (dCK), the rate-limiting enzyme that catalyzes the initial phosphorylation of ara-C to ara-CMP.[1][5]
-
Increased Inactivation/Degradation: Elevated activity of enzymes that inactivate ara-C or its phosphorylated metabolites. This includes:
-
Cytidine (B196190) deaminase (CDA): Converts ara-C to its inactive form, ara-uridine (ara-U).[1][6]
-
5'-nucleotidases (NT5Cs): Dephosphorylate ara-CMP back to ara-C, preventing its conversion to the active triphosphate form.[1][4]
-
SAMHD1: This enzyme can hydrolyze ara-CTP back to the inactive ara-C.[2][7]
-
-
Competitive Inhibition: High intracellular pools of the natural substrate, deoxycytidine triphosphate (dCTP), can compete with ara-CTP for incorporation into DNA and can also cause feedback inhibition of dCK.[1][3][8]
Q3: How can we experimentally determine the cause of low ara-CTP accumulation in our cell line?
A3: A systematic approach is recommended to pinpoint the underlying cause. This involves a series of experiments to assess each stage of ara-C metabolism:
-
Measure Intracellular ara-CTP: Directly quantify the intracellular concentration of ara-CTP after treating cells with ara-C. This will confirm if low accumulation is indeed the issue.
-
Assess Cellular Uptake: Evaluate the expression and function of the primary nucleoside transporter, hENT1.
-
Determine Enzyme Activities: Measure the enzymatic activities of the key activating (dCK) and inactivating (CDA, 5'-nucleotidase) enzymes.
-
Quantify dCTP Pools: Measure the intracellular concentration of dCTP to assess potential competitive inhibition.
The following sections provide more detailed troubleshooting guides and experimental protocols for these steps.
Troubleshooting Guides
Issue: Confirmed Low Intracellular ara-CTP Levels
If you have experimentally confirmed that your cells are accumulating low levels of ara-CTP, the following troubleshooting workflow can help identify the cause.
Caption: Troubleshooting workflow for low intracellular ara-CTP.
Data Presentation
The following table summarizes the key enzymes involved in ara-C metabolism and their impact on intracellular ara-CTP levels.
| Parameter | Enzyme/Transporter | Function | Impact on ara-CTP | Potential Intervention |
| Uptake | hENT1 | Transports ara-C into the cell | Positive | High-dose ara-C can utilize passive diffusion[9] |
| Activation | dCK | Phosphorylates ara-C to ara-CMP (rate-limiting step) | Positive | Fludarabine (B1672870) can increase dCK activity[1] |
| Inactivation | CDA | Deaminates ara-C to inactive ara-U | Negative | Tetrahydrouridine is a CDA inhibitor[10] |
| Inactivation | 5'-NT | Dephosphorylates ara-CMP to ara-C | Negative | |
| Competition | Ribonucleotide Reductase | Synthesizes dNTPs | Indirectly Negative | Inhibitors like hydroxyurea (B1673989) or fludarabine deplete dCTP pools[7] |
Experimental Protocols
Protocol 1: Measurement of Intracellular ara-CTP by HPLC
This protocol outlines a method for the quantification of intracellular ara-CTP using high-performance liquid chromatography (HPLC).
Materials:
-
Cell culture of interest
-
ara-C
-
Trichloroacetic acid (TCA)
-
Tri-n-octylamine/Freon solution
-
HPLC system with an anion-exchange column
-
Phosphate (B84403) buffer
-
Acetonitrile
-
Alkaline phosphatase
-
Anti-ara-C antibody for RIA (optional, for increased sensitivity)
Procedure:
-
Cell Treatment: Incubate a known number of cells (e.g., 5 x 106) with the desired concentration of ara-C for a specified time.
-
Extraction:
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells by adding a final concentration of 0.3 M TCA.
-
Neutralize the acid-soluble fraction with an equal volume of cold tri-n-octylamine/freon solution.
-
-
Separation:
-
Separate the ara-CTP fraction from the acid-soluble extract using an HPLC system equipped with an anion-exchange column.
-
Elute with a gradient of phosphate buffer and acetonitrile.
-
-
Quantification:
-
Collect the fraction corresponding to the ara-CTP peak.
-
For highly sensitive measurement, the ara-CTP can be dephosphorylated to ara-C using alkaline phosphatase and then quantified by radioimmunoassay (RIA) with an anti-ara-C antibody.[11]
-
Alternatively, direct quantification can be performed using a UV detector on the HPLC system, with a standard curve of known ara-CTP concentrations.
-
Protocol 2: Deoxycytidine Kinase (dCK) Activity Assay
This protocol describes a method to measure the activity of dCK in cell lysates.
Materials:
-
Cell lysate
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
ATP
-
MgCl2
-
[3H]-deoxycytidine or [3H]-ara-C (as substrate)
-
DE-81 filter paper discs
-
Scintillation counter and fluid
Procedure:
-
Cell Lysate Preparation: Prepare a cytosolic extract from a known number of cells.
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate with the reaction buffer containing ATP, MgCl2, and the radiolabeled substrate ([3H]-deoxycytidine or [3H]-ara-C).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stopping the Reaction: Spot an aliquot of the reaction mixture onto DE-81 filter paper discs to stop the reaction.
-
Washing: Wash the filter discs multiple times with a wash buffer (e.g., ammonium (B1175870) formate) to remove the unreacted radiolabeled substrate. The phosphorylated product will remain bound to the paper.
-
Measurement: Place the dried filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculation: Calculate the dCK activity based on the amount of phosphorylated product formed per unit time per amount of protein in the lysate.
Protocol 3: Cytidine Deaminase (CDA) Activity Assay
This protocol details a method for measuring CDA activity in cell lysates.
Materials:
-
Cell lysate
-
Spectrophotometer
-
Cytidine or ara-C (as substrate)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
Procedure:
-
Cell Lysate Preparation: Prepare a cytosolic extract from a known number of cells.
-
Reaction Setup: Combine the cell lysate with the reaction buffer containing the substrate (cytidine or ara-C).
-
Incubation: Incubate the mixture at 37°C.
-
Measurement: CDA catalyzes the deamination of cytidine to uridine (B1682114) (or ara-C to ara-U). This conversion results in a change in the UV absorbance spectrum. Monitor the decrease in absorbance at a specific wavelength (e.g., 282 nm for cytidine) over time using a spectrophotometer.
-
Calculation: Calculate the CDA activity based on the rate of change in absorbance, using the molar extinction coefficient of the substrate.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the metabolic pathway of ara-C and the interplay of factors influencing intracellular ara-CTP levels.
Caption: Metabolic pathway of cytarabine (ara-C).
Caption: Factors influencing intracellular ara-CTP levels.
References
- 1. Genetic factors influencing cytarabine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Chemoresistance Pathways in Combination with Ara-C to Overcome Multidrug Resistance in AML. A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo mechanisms of resistance to cytarabine in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Impact of cytidine deaminase activity on intrinsic resistance to cytarabine in carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ribonucleotide reductase inhibitors suppress SAMHD1 ara‐CTPase activity enhancing cytarabine efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracellular dCTP/ara-CTP ratio and the cytotoxic effect of ara-C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytidine Deaminase Genotype and Toxicity of Cytosine Arabinoside Therapy in Children with Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytosine arabinoside triphosphate production in human leukaemic myeloblasts: interactions with deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A new sensitive method for determination of intracellular 1-beta-D-arabinofuranosylcytosine 5'-triphosphate content in human materials in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cytarabine Triphosphate Concentration for In Vitro Assays
Welcome to the technical support center for optimizing cytarabine (B982) (Ara-C) and its active metabolite, cytarabine triphosphate (Ara-CTP), in your in vitro assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Should I use Cytarabine (Ara-C) or its active form, Cytarabine Triphosphate (Ara-CTP), in my cell-based assays?
A1: For cell-based assays, it is standard practice to use the prodrug, Cytarabine (Ara-C). Ara-C is readily transported into cells by nucleoside transporters. Once inside, it is converted by cellular enzymes into its active triphosphate form, Ara-CTP. Direct application of Ara-CTP to cells is generally not recommended because its high negative charge prevents it from efficiently crossing the cell membrane. Furthermore, Ara-CTP is less stable in solution compared to Ara-C.
Q2: What is a good starting concentration for Cytarabine (Ara-C) in a new cell line?
A2: A good starting point is to perform a dose-response experiment with a wide range of concentrations, typically from low nanomolar (nM) to high micromolar (µM). Based on published data, the half-maximal inhibitory concentration (IC50) for Ara-C in leukemia cell lines can range from approximately 10 nM to over 1 µM, depending on the cell line's sensitivity. Refer to the data table below for reported IC50 values in various cell lines to help guide your initial concentration range.
Q3: How long should I incubate my cells with Cytarabine (Ara-C)?
A3: The optimal incubation time is a critical parameter that depends on the cell line's doubling time and the specific biological question. As an antimetabolite that affects DNA synthesis, Ara-C is S-phase specific. A common starting point is to perform a time-course experiment, testing incubation periods such as 24, 48, and 72 hours. For rapidly dividing cells, a shorter incubation may be sufficient, while slower-growing cells may require longer exposure. The optimal incubation time is often the point at which the IC50 value stabilizes.
Q4: How does cell density affect the outcome of my Cytarabine (Ara-C) cytotoxicity assay?
A4: Cell density can significantly impact the apparent cytotoxicity of Ara-C. High cell densities can lead to reduced drug efficacy due to a phenomenon known as the "cell density effect," where a higher number of cells can metabolize and deplete the drug from the culture medium more rapidly. Conversely, very low cell densities may result in poor cell growth and viability, independent of the drug's effect. It is crucial to optimize the cell seeding density for your specific cell line to ensure logarithmic growth throughout the duration of the experiment.
Q5: My cells are showing unexpected resistance to Cytarabine (Ara-C). What are the possible causes?
A5: Unexpected resistance to Ara-C can arise from several factors. Common mechanisms of resistance involve alterations in the metabolic pathway that converts Ara-C to the active Ara-CTP. This can include downregulation or loss of function of deoxycytidine kinase (dCK), the rate-limiting enzyme in this pathway.[1] Other potential causes include increased expression of inactivating enzymes like cytidine (B196190) deaminase (CDA), or impaired activity of the nucleoside transporters that bring Ara-C into the cell.[2] It is also important to ensure the stability and correct concentration of your Ara-C stock solution.
Data Presentation: Cytarabine (Ara-C) IC50 Values
The following table summarizes reported IC50 values for cytarabine in various human leukemia cell lines. Note that these values can vary depending on experimental conditions such as incubation time and assay method.
| Cell Line | Cancer Type | Reported IC50 (nM) | Incubation Time (hours) |
| HL-60 | Acute Promyelocytic Leukemia | 407.2[3] | 48 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | ~90[4] | 96 |
| Jurkat | Acute T-cell Leukemia | ~159.7[4] | 96 |
| U937 | Histiocytic Lymphoma | 10-1000 | 72 |
| THP-1 | Acute Monocytic Leukemia | 10-1000 | 72 |
| MV4-11-P | Acute Myeloid Leukemia (FLT3-ITD) | 260[2] | 72 |
| MV4-11-R | Cytarabine-Resistant AML | 3370[2] | 72 |
| KG-1 (parental) | Acute Myeloid Leukemia | Varies | Not Specified |
| MOLM13 (parental) | Acute Myeloid Leukemia | Varies | Not Specified |
Experimental Protocols
Protocol 1: Optimization of Cell Seeding Density for Cytotoxicity Assays
This protocol outlines a method to determine the optimal number of cells to seed for a 96-well plate-based cytotoxicity assay.
-
Prepare Cell Suspension: Culture your chosen cell line to approximately 80% confluency. Harvest and resuspend the cells in fresh culture medium to create a single-cell suspension.
-
Serial Dilution: Perform a serial dilution of the cell suspension to achieve a range of cell densities (e.g., 500, 1000, 2000, 4000, 8000, and 16000 cells per well in a final volume of 100 µL).
-
Plate Seeding: Seed each cell density in triplicate or quadruplicate in a 96-well plate. Include wells with medium only as a blank control.
-
Time-Course Viability Measurement: At various time points (e.g., 24, 48, 72, and 96 hours), measure cell viability using a standard assay such as MTT or a resazurin-based method.
-
Data Analysis: Plot the viability signal (e.g., absorbance) against time for each cell density. The optimal seeding density is the one that allows for logarithmic cell growth throughout the intended duration of your drug treatment experiment (e.g., 72 hours) without reaching a plateau.[5]
Protocol 2: Time-Course Experiment for Determining Optimal Incubation Time
This protocol helps to identify the most appropriate duration for drug exposure in your cytotoxicity assay.
-
Cell Plating: Seed your cells in multiple 96-well plates at the optimal density determined in Protocol 1.
-
Drug Treatment: Prepare serial dilutions of Cytarabine (Ara-C) at a range of concentrations around the expected IC50. Treat the cells on each plate with the same concentration range. Include vehicle-only controls.
-
Staggered Incubation: Incubate each plate for a different duration (e.g., one plate for 24 hours, another for 48 hours, and a third for 72 hours).
-
Viability Assessment: At the end of each respective incubation period, perform a cell viability assay.
-
IC50 Calculation: For each incubation time, plot a dose-response curve (percentage of cell viability versus the logarithm of the Ara-C concentration) and calculate the IC50 value.
-
Optimal Time Selection: The optimal incubation time is typically the point at which the IC50 value stabilizes, indicating that the maximal effect for a given concentration has been reached.[6][7]
Protocol 3: Simplified Measurement of Intracellular Ara-CTP by HPLC
This is a simplified overview of a method to quantify the intracellular concentration of the active metabolite, Ara-CTP. For detailed procedures, refer to specialized literature.[8][9][10]
-
Cell Treatment and Harvesting: Treat a known number of cells (e.g., 1 x 10^7) with Cytarabine (Ara-C) for the desired time. Harvest the cells by centrifugation at a low speed and wash with ice-cold phosphate-buffered saline (PBS).
-
Nucleotide Extraction: Lyse the cell pellet with an acidic solution, such as trichloroacetic acid or perchloric acid, to precipitate proteins and extract the acid-soluble nucleotides.
-
Neutralization: Neutralize the acidic extract to prevent degradation of the nucleotides.
-
HPLC Analysis: Analyze the neutralized extract using a high-performance liquid chromatography (HPLC) system equipped with an appropriate column (e.g., anion-exchange or reversed-phase ion-pair) and a UV detector.
-
Quantification: Compare the peak corresponding to Ara-CTP in your sample to a standard curve generated with known concentrations of an Ara-CTP standard to determine the intracellular concentration.
Visualizations
Caption: Metabolic activation pathway of Cytarabine (Ara-C).
Caption: Generalized workflow for in vitro cytotoxicity assays.
Caption: Troubleshooting unexpected cytarabine resistance.
References
- 1. Surmounting Cytarabine-resistance in acute myeloblastic leukemia cells and specimens with a synergistic combination of hydroxyurea and azidothymidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytarabine-Resistant FLT3-ITD Leukemia Cells are Associated with TP53 Mutation and Multiple Pathway Alterations—Possible Therapeutic Efficacy of Cabozantinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antileukemic Potential of Sodium Caseinate in Cytarabine-Resistant HL60-CR50 Human Leukemia Cells | MDPI [mdpi.com]
- 4. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
Technical Support Center: Stability of Cytarabine Triphosphate (Ara-CTP) in Solution
Welcome to the technical support center for the handling and use of Cytarabine (B982) Triphosphate (Ara-CTP) in research applications. This resource provides detailed guidance to researchers, scientists, and drug development professionals on how to prevent the degradation of Ara-CTP in solution, ensuring the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary route of degradation for Cytarabine Triphosphate (Ara-CTP) in an aqueous solution?
A1: In aqueous solutions, Ara-CTP can undergo degradation through two main pathways:
-
Deamination: The cytosine base of Ara-CTP can be deaminated to form uracil (B121893) arabinoside triphosphate (Ara-UTP). This is a common degradation pathway for cytarabine and its derivatives, particularly under alkaline conditions.
-
Hydrolysis of the Triphosphate Chain: The phosphoanhydride bonds of the triphosphate chain are susceptible to hydrolysis, leading to the sequential formation of cytarabine diphosphate (B83284) (Ara-CDP), cytarabine monophosphate (Ara-CMP), and finally, cytarabine (Ara-C). This process is influenced by pH, temperature, and the presence of divalent metal ions.
Q2: What are the optimal storage conditions for Ara-CTP solutions to ensure stability?
A2: To maintain the stability of Ara-CTP in solution, it is crucial to adhere to the following storage recommendations:
-
Short-Term Storage (up to 24 hours): For immediate use, solutions should be kept on ice (0-4°C).
-
Long-Term Storage: For storage longer than 24 hours, it is recommended to aliquot the Ara-CTP solution into single-use volumes and store them at -20°C or, for extended periods, at -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate the hydrolysis of the triphosphate chain.
Q3: How does pH affect the stability of Ara-CTP in solution?
A3: The pH of the solution is a critical factor in maintaining the stability of Ara-CTP. Cytarabine, the parent nucleoside, is most stable in neutral to slightly acidic aqueous solutions (pH 6.0-7.0).[1] Alkaline conditions (pH > 7.5) can accelerate the deamination of the cytosine ring.[1] For the triphosphate chain, a slightly alkaline pH of 7.5-8.2 is generally considered optimal for the stability of dNTPs. Therefore, for in vitro assays, it is recommended to use a buffer system that maintains the pH between 7.0 and 7.5.
Q4: Can the buffer composition impact the stability of Ara-CTP?
A4: Yes, the choice of buffer can influence the stability of Ara-CTP. It is advisable to use buffers with low concentrations of divalent cations, such as Mg²⁺, as these ions can catalyze the hydrolysis of the triphosphate chain. Buffers like Tris-HCl or HEPES are commonly used for in vitro assays involving nucleotides. When preparing your experimental solutions, ensure that the final concentration of divalent cations is only what is required for the specific enzymatic reaction being studied.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in enzymatic assays. | Degradation of Ara-CTP to Ara-CDP or Ara-CMP. | 1. Prepare fresh Ara-CTP solutions for each experiment. 2. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. 3. Keep working solutions on ice during the experiment. 4. Verify the pH of your buffer system is between 7.0 and 7.5. |
| Appearance of unexpected peaks in HPLC chromatograms. | Formation of degradation products such as Ara-UTP, Ara-CDP, Ara-CMP, or Ara-C. | 1. Confirm the identity of the degradation products by running standards of the expected byproducts. 2. Perform a forced degradation study (see Experimental Protocols section) to characterize the degradation profile of your Ara-CTP lot. 3. Review your storage and handling procedures to identify potential sources of degradation. |
| Variability between experimental replicates. | Inconsistent handling of Ara-CTP solutions leading to differential degradation. | 1. Ensure all experimental samples are treated identically in terms of temperature and incubation times. 2. Use a master mix for your reactions to minimize pipetting variability. 3. Always use freshly thawed aliquots of Ara-CTP for each set of experiments. |
Data on Stability of Cytarabine
While specific quantitative data for the non-enzymatic degradation of Ara-CTP in solution is limited, the stability of the parent compound, cytarabine, provides valuable insights into the degradation of the nucleoside portion of the molecule.
Table 1: Chemical Stability of Cytarabine Solutions Under Different Storage Conditions
| Concentration | Diluent | Storage Temperature | Stability Duration | Reference |
| 1 mg/mL, 5 mg/mL, 10 mg/mL | 0.9% NaCl | 2-8°C | 28 days | [1] |
| 1 mg/mL | 0.9% NaCl | 25°C | 14 days | [1] |
| 5 mg/mL | 0.9% NaCl | 25°C | 8 days | [1] |
| 10 mg/mL | 0.9% NaCl | 25°C | 5 days | [1] |
| Various | Water for Injection, 5% Dextrose, 0.9% NaCl | Room Temperature | 8 days (97-100% remaining) | [2] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Ara-CTP Analysis
This protocol describes a general method for assessing the stability of Ara-CTP in solution by separating it from its potential degradation products.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient elution is typically required to separate the triphosphate, diphosphate, monophosphate, and nucleoside forms.
-
Mobile Phase A: 0.1 M Potassium Phosphate buffer, pH 6.0
-
Mobile Phase B: Acetonitrile or Methanol
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 272 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
2. Preparation of Solutions:
-
Standard Stock Solutions: Prepare individual stock solutions of Ara-CTP, Ara-CDP, Ara-CMP, and Ara-C in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5) at a concentration of 1 mg/mL. Store these stocks at -80°C.
-
Working Standard Solutions: Prepare a mixed standard solution containing all four compounds at known concentrations by diluting the stock solutions. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dilute the experimental samples with the mobile phase to a concentration within the calibration range.
3. Analysis:
-
Inject the working standard solutions to generate a calibration curve for each compound.
-
Inject the experimental samples.
-
The concentration of Ara-CTP and its degradation products in the samples is determined by comparing the peak areas to the respective calibration curves. Degradation is indicated by a decrease in the peak area of Ara-CTP and a corresponding increase in the peak areas of its degradation products.
Protocol 2: Forced Degradation Study of Ara-CTP
Forced degradation studies are performed to understand the degradation pathways and to confirm that the analytical method is "stability-indicating" (i.e., can separate the parent compound from its degradation products).
-
Acid Hydrolysis: Mix the Ara-CTP solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2-8 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the Ara-CTP solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a specified period (e.g., 1-4 hours). Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the Ara-CTP solution with a solution of 3% hydrogen peroxide. Incubate at room temperature for a specified period (e.g., 2-8 hours).
-
Thermal Degradation: Incubate the Ara-CTP solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24-48 hours).
-
Photodegradation: Expose the Ara-CTP solution to UV light (e.g., 254 nm) for a specified period.
Analyze the stressed samples using the HPLC method described in Protocol 1 to identify and quantify the degradation products.
Visualizations
Caption: Primary degradation pathways of Cytarabine Triphosphate (Ara-CTP) in solution.
Caption: Experimental workflow for assessing the stability of Ara-CTP using HPLC.
References
Technical Support Center: HPLC Quantification of Ara-CTP
Welcome to the technical support center for the HPLC quantification of arabinoside cytosine triphosphate (ara-CTP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analysis of this critical metabolite.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC quantification of ara-CTP, presented in a user-friendly question-and-answer format.
Question: Why am I observing poor peak shape (tailing or fronting) for my ara-CTP peak?
Answer: Poor peak shape for ara-CTP can arise from several factors related to the highly polar and negatively charged nature of the molecule.
-
Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on silica-based C18 columns can interact with the phosphate (B84403) groups of ara-CTP, leading to peak tailing.
-
Solution: Use a highly end-capped column or a column with a novel bonding technology designed for polar analytes. Alternatively, adding a small amount of a competing amine, like triethylamine (B128534) (TEA), to the mobile phase can mask these silanol groups.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of both ara-CTP and the stationary phase.
-
Solution: For ion-pair reversed-phase chromatography, maintain a mobile phase pH between 6.0 and 7.5 to ensure consistent ionization of the phosphate groups and effective pairing with the ion-pairing reagent.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve the extracted ara-CTP in the initial mobile phase.
-
Question: My ara-CTP peak has a variable or drifting retention time. What are the possible causes and solutions?
Answer: Fluctuations in retention time are a common issue in HPLC and can be particularly problematic for quantitative analysis.
-
Inconsistent Mobile Phase Composition: Small variations in the concentration of the ion-pairing reagent or the organic modifier can lead to significant shifts in retention time.
-
Solution: Prepare fresh mobile phase daily and ensure accurate measurements of all components. Use a high-quality HPLC-grade solvent.
-
-
Temperature Fluctuations: Changes in column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
-
-
Insufficient Column Equilibration: The column needs to be thoroughly equilibrated with the mobile phase, especially when using ion-pairing reagents.
-
Solution: Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection.
-
-
Changes in pH: A drift in the mobile phase pH can alter the retention of ara-CTP.
-
Solution: Ensure the buffer capacity of the mobile phase is sufficient to maintain a stable pH.
-
Question: I am experiencing a noisy or drifting baseline. How can I resolve this?
Answer: A stable baseline is crucial for accurate quantification, especially at low concentrations of ara-CTP.
-
Contaminated Mobile Phase or HPLC System: Impurities in the mobile phase or buildup of contaminants in the system can cause baseline noise.
-
Solution: Use HPLC-grade solvents and freshly prepared mobile phase. Regularly flush the HPLC system, including the pump, injector, and detector, with a strong solvent like isopropanol.
-
-
Air Bubbles in the System: Air bubbles passing through the detector cell will cause spikes in the baseline.
-
Solution: Degas the mobile phase before use by sonication or helium sparging. Ensure all fittings are secure to prevent air from entering the system.
-
-
Detector Lamp Issues: An aging or failing detector lamp can lead to a noisy baseline.
-
Solution: Check the lamp's energy output and replace it if necessary.
-
Question: Why is the sensitivity of my ara-CTP assay low?
Answer: Low sensitivity can be a significant challenge, making it difficult to quantify ara-CTP in samples with low intracellular concentrations.
-
Suboptimal Detection Wavelength: While ara-CTP has a UV absorbance maximum, it may not be sufficient for detecting very low concentrations.
-
Solution: Ensure the UV detector is set to the absorbance maximum of ara-CTP, which is around 272 nm. For significantly higher sensitivity, consider using a mass spectrometer (LC-MS/MS) for detection.[1]
-
-
Sample Degradation: Ara-CTP is susceptible to enzymatic and chemical degradation.
-
Solution: Process samples quickly on ice and store extracts at -80°C. The use of a validated extraction protocol is critical to minimize degradation.
-
-
Poor Extraction Recovery: Inefficient extraction of ara-CTP from the cell matrix will result in lower measured concentrations.
-
Solution: Optimize the cell lysis and extraction procedure. Methods like solid-phase extraction (SPE) with a weak anion-exchanger (WAX) cartridge can improve recovery and sample cleanup.[2]
-
-
Co-elution with Interfering Compounds: Endogenous cellular components, such as other nucleotides (e.g., CTP, dCTP), can co-elute with ara-CTP and interfere with its quantification.[1]
-
Solution: Optimize the chromatographic method to achieve baseline separation of ara-CTP from interfering peaks. This may involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry (e.g., porous graphitic carbon).[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to extract ara-CTP from cells for HPLC analysis?
A1: A common and effective method for extracting ara-CTP from cells is through acid precipitation followed by neutralization. Trichloroacetic acid (TCA) is frequently used for this purpose. After cell lysis with TCA, the supernatant containing the acid-soluble nucleotides is neutralized. For cleaner samples and improved recovery, solid-phase extraction (SPE) using a weak anion-exchange (WAX) cartridge is recommended.[2]
Q2: How stable is ara-CTP in processed samples?
A2: Ara-CTP is relatively unstable and prone to dephosphorylation. It is crucial to keep cell pellets and extracts on ice during processing and to store them at -80°C for long-term storage to minimize degradation. Repeated freeze-thaw cycles should be avoided.
Q3: What type of HPLC column is most suitable for ara-CTP quantification?
A3: Due to its high polarity, ara-CTP is typically analyzed using either ion-pair reversed-phase chromatography or anion-exchange chromatography.
-
Ion-Pair Reversed-Phase HPLC: This is a widely used technique where an ion-pairing reagent (e.g., tetrabutylammonium) is added to the mobile phase to increase the retention of the negatively charged ara-CTP on a C18 column.
-
Anion-Exchange HPLC: This method separates molecules based on their net negative charge, making it well-suited for separating nucleotides.
-
Porous Graphitic Carbon (PGC) Columns: These columns offer a unique retention mechanism and can provide excellent separation of polar compounds like ara-CTP, often with enhanced retention compared to traditional C18 columns.[1]
Q4: What are the typical mobile phases used for ara-CTP analysis?
A4: For ion-pair reversed-phase HPLC, a common mobile phase consists of a buffer (e.g., phosphate buffer) at a pH between 6.0 and 7.5, an ion-pairing reagent (e.g., tetrabutylammonium (B224687) phosphate), and an organic modifier like methanol (B129727) or acetonitrile. For anion-exchange chromatography, a salt gradient (e.g., using sodium chloride or ammonium (B1175870) phosphate) is typically employed to elute the nucleotides.
Q5: How can I resolve the co-elution of ara-CTP with endogenous CTP or dCTP?
A5: Co-elution of ara-CTP with endogenous cytidine (B196190) triphosphate (CTP) or deoxycytidine triphosphate (dCTP) is a significant challenge as they are structurally very similar. Achieving baseline separation is critical for accurate quantification.
-
Method Optimization: Fine-tuning the mobile phase composition, especially the concentration of the ion-pairing reagent and the organic modifier, as well as the gradient slope, can improve resolution.
-
Alternative Stationary Phases: Using a different column, such as a porous graphitic carbon column, may provide the necessary selectivity to separate these closely related compounds.[1]
-
LC-MS/MS: While HPLC-UV may struggle to differentiate these compounds if they co-elute, LC-MS/MS can provide the necessary selectivity through mass-to-charge ratio differences, although ara-CTP and CTP are isobaric and require chromatographic separation.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the HPLC quantification of ara-CTP.
Table 1: Comparison of Lower Limits of Quantification (LLOQ) for Ara-CTP using Different Detection Methods.
| Analytical Method | LLOQ of ara-CTP | Reference |
| HPLC-UV | 50 nM (equivalent to 5 pmol/10⁶ cells) | [2] |
| LC-MS/MS | 0.1 µg/mL | [1] |
Table 2: Reported Recovery of Nucleotides using Acid Extraction.
| Nucleotide | Recovery Range |
| ATP, CTP, GTP, UTP, dATP, dCTP, dGTP, dTTP | 82.4% to 120.5% |
Note: Specific recovery data for ara-CTP using this method was not detailed in the available search results, but the recovery of structurally similar endogenous nucleotides provides a reasonable estimate.
Experimental Protocols
Protocol 1: Intracellular Ara-CTP Extraction from Cell Culture
-
Cell Harvesting: Harvest a known number of cells (e.g., 1 x 10⁷ cells) by centrifugation at 500 x g for 5 minutes at 4°C.
-
Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular contaminants.
-
Cell Lysis and Deproteinization:
-
Add 500 µL of ice-cold 0.4 M perchloric acid (or 10% trichloroacetic acid) to the cell pellet.
-
Vortex vigorously for 30 seconds to ensure complete cell lysis.
-
Incubate on ice for 10 minutes.
-
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Neutralization:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Neutralize the extract by adding a calculated volume of a neutralizing agent (e.g., 3 M potassium carbonate). Monitor the pH to ensure it is near neutral (pH 6.5-7.5).
-
Incubate on ice for 15 minutes to allow for the precipitation of potassium perchlorate.
-
-
Final Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to remove the precipitate.
-
Sample Storage: The resulting supernatant contains the intracellular nucleotides. Store at -80°C until HPLC analysis.
Protocol 2: Ion-Pair Reversed-Phase HPLC for Ara-CTP Quantification
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM potassium phosphate buffer (pH 6.8) containing 5 mM tetrabutylammonium phosphate.
-
Mobile Phase B: 100% Methanol.
-
Gradient Program:
-
0-5 min: 100% A
-
5-25 min: Linear gradient to 70% A, 30% B
-
25-30 min: Hold at 70% A, 30% B
-
30-35 min: Return to 100% A
-
35-45 min: Re-equilibration at 100% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 272 nm.
-
Injection Volume: 20 µL.
-
Standard Curve: Prepare a standard curve of ara-CTP in the range of expected sample concentrations.
Visualizations
Caption: Metabolic pathway of Cytarabine (Ara-C) to its active form, Ara-CTP.
Caption: Experimental workflow for the HPLC quantification of intracellular Ara-CTP.
Caption: Logical workflow for troubleshooting poor peak resolution in Ara-CTP analysis.
References
Technical Support Center: Improving the Stability of Cytarabine Triphosphate (Ara-CTP) Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Cytarabine (B982) triphosphate (Ara-CTP) stock solutions. Adherence to proper preparation, storage, and handling protocols is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Ara-CTP in solution?
A1: The stability of Ara-CTP in aqueous solutions is primarily influenced by three main factors:
-
Temperature: Elevated temperatures accelerate the degradation of Ara-CTP. Therefore, it is crucial to store stock solutions at low temperatures.
-
pH: Ara-CTP is susceptible to both acid- and base-catalyzed hydrolysis. The triphosphate chain is labile outside of a specific pH range.
-
Enzymatic Degradation: Contamination with phosphatases or other nucleotidases can rapidly degrade Ara-CTP to its diphosphate (B83284) (Ara-CDP), monophosphate (Ara-CMP), and eventually to the nucleoside (Ara-C).
Q2: What are the recommended storage conditions for Ara-CTP stock solutions?
A2: For optimal stability, Ara-CTP stock solutions should be stored under the following conditions:
-
Long-term storage: Aliquot the stock solution into single-use volumes and store at -80°C.
-
Short-term storage: For solutions that will be used within a month, storage at -20°C is acceptable.
-
Working solutions: It is recommended to prepare fresh working solutions from the frozen stock on the day of the experiment. If temporary storage is necessary, keep the solution on ice. Avoid repeated freeze-thaw cycles as this can lead to degradation.
Q3: What is the main degradation pathway for Ara-CTP?
A3: The primary degradation pathways for Ara-CTP involve the hydrolysis of the triphosphate chain and the deamination of the cytosine base.
-
Hydrolysis: The phosphoanhydride bonds of the triphosphate chain can be cleaved to yield Ara-CDP, and subsequently Ara-CMP and inorganic phosphate.
-
Deamination: The cytosine base of Ara-CTP can be deaminated to form uracil (B121893) arabinoside triphosphate (Ara-UTP). This is a common degradation pathway for the parent nucleoside, cytarabine, particularly under alkaline conditions.
Q4: Can I store my Ara-CTP stock solution in a buffered solution?
A4: Yes, storing Ara-CTP in a buffered solution can help maintain a stable pH and improve its stability. A slightly alkaline pH, around 7.5 to 8.5, is generally recommended for the stability of nucleotide triphosphates. However, it is crucial to use a nuclease-free buffer to prevent enzymatic degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity of Ara-CTP in my experiments. | 1. Degradation of Ara-CTP due to improper storage (e.g., repeated freeze-thaw cycles, storage at -20°C for an extended period).2. Contamination of the stock solution with nucleases. | 1. Prepare fresh dilutions from a new aliquot of your stock solution stored at -80°C.2. Filter your buffer and use sterile, nuclease-free labware when preparing solutions.3. Perform a stability check of your stock solution using the HPLC method described in the Experimental Protocols section. |
| I see extra peaks in my HPLC/LC-MS analysis of the Ara-CTP stock solution. | 1. Degradation of Ara-CTP into Ara-CDP, Ara-CMP, or other byproducts.2. Deamination of Ara-CTP to Ara-UTP. | 1. Identify the degradation products by comparing their retention times with known standards, if available.2. If significant degradation is observed, discard the stock solution and prepare a fresh one.3. Review your storage and handling procedures to minimize degradation. |
| The concentration of my Ara-CTP stock solution has decreased over time. | 1. Hydrolysis of the triphosphate chain.2. Adsorption of Ara-CTP to the storage vial. | 1. Confirm the concentration using a validated analytical method such as HPLC with UV detection.2. Use low-binding polypropylene (B1209903) tubes for storing your stock solutions.3. Aliquot the stock solution to minimize the number of times the primary stock is handled. |
Data Presentation
Table 1: Recommended Storage Conditions for Cytarabine Triphosphate (Ara-CTP) Stock Solutions
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 6 months | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for short-term storage. Avoid for longer periods to prevent degradation. |
| 4°C | Not Recommended | Significant degradation can occur. Only for immediate use. |
| Room Temperature | Not Recommended | Rapid degradation will occur. |
Table 2: Stability of Cytarabine (Parent Drug) Solutions Under Different Conditions
While this data is for the parent drug, cytarabine, it provides insight into the potential stability of the cytarabine moiety within Ara-CTP.
| Concentration | Storage Temperature | Diluent | Stability Duration | Reference |
| 1 mg/mL, 5 mg/mL, 10 mg/mL | 2-8°C | 0.9% NaCl | Chemically stable for 28 days | [1] |
| 1 mg/mL | 25°C | 0.9% NaCl | Chemically stable for 14 days | [1] |
| 5 mg/mL | 25°C | 0.9% NaCl | Chemically stable for 8 days | [1] |
| 10 mg/mL | 25°C | 0.9% NaCl | Chemically stable for 5 days | [1] |
Experimental Protocols
Protocol 1: Preparation of Ara-CTP Stock Solutions
-
Materials:
-
Cytarabine triphosphate (solid)
-
Nuclease-free water or a suitable nuclease-free buffer (e.g., 10 mM Tris-HCl, pH 7.5)
-
Sterile, nuclease-free low-binding polypropylene microcentrifuge tubes
-
-
Procedure:
-
Allow the solid Ara-CTP to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of Ara-CTP in a sterile environment.
-
Dissolve the solid Ara-CTP in the appropriate volume of nuclease-free water or buffer to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex to ensure complete dissolution.
-
Determine the precise concentration using a spectrophotometer by measuring the absorbance at 272 nm (the molar extinction coefficient for Ara-CTP is similar to that of dCTP, which is approximately 9,300 M⁻¹cm⁻¹ at pH 7.0).
-
Aliquot the stock solution into single-use volumes in sterile, nuclease-free low-binding polypropylene tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Stability Assessment of Ara-CTP Stock Solutions by HPLC
This protocol outlines a stability-indicating HPLC method to separate Ara-CTP from its potential degradation products.
-
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: A porous graphitic carbon column (e.g., Hypercarb, 5 µm, 50 mm × 2.1 mm) is suitable for separating nucleotide triphosphates.[2]
-
Mobile Phase A: Water with 5 mM hexylamine (B90201) and 0.4% (v/v) diethylamine (B46881) (DEA), adjusted to pH 10 with glacial acetic acid.[2]
-
Mobile Phase B: Acetonitrile/water (50/50, v/v).[2]
-
Flow Rate: 0.3 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Detection: UV at 272 nm.
-
-
Procedure:
-
Prepare samples of your Ara-CTP stock solution stored under different conditions (e.g., -20°C and -80°C) at various time points (e.g., 0, 1, 2, and 4 weeks).
-
On the day of analysis, thaw the samples and dilute them to a suitable concentration (e.g., 0.1 µg/mL to 10 µg/mL) with the mobile phase.
-
Inject the prepared samples into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks or a decrease in the peak area of Ara-CTP. The expected elution order would be Ara-CTP, followed by Ara-CDP, Ara-CMP, and then Ara-C.
-
Quantify the amount of Ara-CTP remaining by comparing the peak area to a standard curve generated from a freshly prepared Ara-CTP solution of known concentration.
-
Mandatory Visualizations
Metabolic activation pathway of Cytarabine to Ara-CTP.
Workflow for assessing the stability of Ara-CTP stock solutions.
Troubleshooting decision tree for unstable Ara-CTP solutions.
References
Technical Support Center: Overcoming Cytarabine Resistance in Cell Culture Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytarabine (B982) (Ara-C) resistance in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My leukemia cell line has become resistant to cytarabine. What are the common underlying mechanisms?
A1: Resistance to cytarabine in leukemia cell lines is a multifaceted issue. Several key mechanisms have been identified:
-
Altered Drug Metabolism and Transport:
-
Reduced Uptake: Decreased expression or function of the human equilibrative nucleoside transporter 1 (hENT1) can limit the entry of cytarabine into the cell.[1][2][3]
-
Insufficient Activation: Cytarabine is a prodrug that requires phosphorylation to its active triphosphate form (ara-CTP). Reduced activity of deoxycytidine kinase (dCK), the rate-limiting enzyme in this process, is a common cause of resistance.[1][2][4][5][6]
-
Increased Inactivation: Elevated levels of enzymes like cytidine (B196190) deaminase (CDA) can convert cytarabine to its inactive form, ara-U.[2][5][6]
-
Enhanced Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump cytarabine out of the cell.[1][7]
-
-
Impaired Apoptotic Pathways:
-
Anti-Apoptotic Protein Upregulation: Increased expression of anti-apoptotic proteins like Bcl-2 and Mcl-1 can prevent cytarabine-induced cell death.[8][9]
-
p53 Dysregulation: Suppression or mutation of the tumor suppressor p53 can lead to resistance, as p53 is crucial for inducing apoptosis in response to DNA damage.[1]
-
-
Activation of Pro-Survival Signaling:
-
Enhanced DNA Damage Repair: Increased capacity of the cell to repair DNA damage caused by ara-CTP incorporation can contribute to resistance.[13][14]
-
Tumor Microenvironment Influence: Co-culture with bone marrow stromal cells can protect leukemia cells from the effects of low-dose cytarabine.[15]
Q2: How can I confirm the mechanism of resistance in my specific cell line?
A2: To identify the resistance mechanism in your cell line, a combination of the following experimental approaches is recommended:
| Experimental Approach | Purpose | Key Proteins/Genes to Analyze |
| Quantitative PCR (qPCR) | To measure mRNA expression levels of genes involved in drug transport and metabolism. | SLC29A1 (hENT1), DCK, CDA, ABCB1 |
| Western Blotting | To assess the protein levels of key enzymes and signaling molecules. | hENT1, dCK, CDA, P-gp, Bcl-2, Mcl-1, p-Akt, total Akt |
| Flow Cytometry | To evaluate drug efflux pump activity. | Use substrates like Rhodamine 123 in the presence and absence of an ABC transporter inhibitor. |
| Enzyme Activity Assays | To directly measure the functional activity of key metabolic enzymes. | dCK and CDA activity assays. |
Troubleshooting Guides
Problem 1: My cytarabine treatment is no longer effective at inducing apoptosis.
Possible Cause: Upregulation of anti-apoptotic proteins or activation of pro-survival signaling pathways.
Troubleshooting Steps:
-
Assess Apoptosis Machinery:
-
Experiment: Perform Western blot analysis to compare the expression of Bcl-2 family proteins (Bcl-2, Mcl-1, Bax, Bak) in your resistant and parental (sensitive) cell lines.
-
Expected Outcome: Resistant cells may show higher levels of anti-apoptotic Bcl-2 and Mcl-1.
-
-
Investigate Pro-Survival Signaling:
-
Experiment: Analyze the activation status of the PI3K/Akt pathway via Western blotting for phosphorylated Akt (p-Akt) and total Akt.
-
Expected Outcome: An increased ratio of p-Akt to total Akt in resistant cells suggests pathway activation.
-
-
Combination Therapy Approach:
Problem 2: I suspect my resistant cells are pumping the drug out.
Possible Cause: Overexpression and increased activity of ABC drug efflux transporters.
Troubleshooting Steps:
-
Gene and Protein Expression Analysis:
-
Experiment: Use qPCR and Western blotting to check the expression of ABCB1 (P-gp) and other relevant ABC transporters.
-
Expected Outcome: Increased mRNA and protein levels in resistant cells.
-
-
Functional Efflux Assay:
-
Experiment: Perform a Rhodamine 123 efflux assay using flow cytometry. Rhodamine 123 is a substrate for P-gp.
-
Procedure:
-
Incubate both parental and resistant cells with Rhodamine 123.
-
Wash the cells and measure the intracellular fluorescence over time.
-
In a parallel experiment, pre-incubate the cells with a P-gp inhibitor (e.g., verapamil) before adding Rhodamine 123.
-
-
Expected Outcome: Resistant cells will show lower initial fluorescence and a faster decrease over time compared to parental cells. The inhibitor should increase Rhodamine 123 retention in resistant cells.
-
Experimental Protocols
Protocol 1: Development of a Cytarabine-Resistant Cell Line
This protocol describes a method for generating a cytarabine-resistant cell line from a sensitive parental line, such as HL-60.[1][17][18]
-
Determine IC50: First, determine the half-maximal inhibitory concentration (IC50) of cytarabine for the parental cell line using a cell viability assay (e.g., MTT or crystal violet) after 48-72 hours of treatment.[1]
-
Initial Exposure: Culture the parental cells in a medium containing a low concentration of cytarabine (e.g., one-third of the IC50).
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of cytarabine in the culture medium. Incremental increases can be made every 1-2 weeks.
-
Maintenance Culture: Continue this process until the cells can proliferate in a significantly higher concentration of cytarabine (e.g., 1 µM). The resulting cell line can be considered cytarabine-resistant.[17][18]
-
Validation: Regularly confirm the resistance by comparing the IC50 of the resistant line to the parental line.
Protocol 2: Synergism Study with a PI3K Inhibitor
This protocol outlines how to assess the synergistic effect of a PI3K inhibitor in overcoming cytarabine resistance.
-
Cell Seeding: Seed the cytarabine-resistant cells in 96-well plates at an appropriate density.
-
Drug Preparation: Prepare serial dilutions of cytarabine and a PI3K inhibitor (e.g., BEZ235).
-
Treatment: Treat the cells with:
-
Cytarabine alone (multiple concentrations).
-
PI3K inhibitor alone (multiple concentrations).
-
A combination of both drugs at various fixed-ratio concentrations.
-
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assay: Perform an MTT or similar cell viability assay to determine the percentage of viable cells in each well.
-
Data Analysis: Calculate the Combination Index (CI) using software like CalcuSyn, based on the Chou-Talalay method.[10]
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Visualizations
Caption: Cytarabine metabolism and resistance mechanisms.
References
- 1. mdpi.com [mdpi.com]
- 2. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo mechanisms of resistance to cytarabine in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Surmounting Cytarabine-resistance in acute myeloblastic leukemia cells and specimens with a synergistic combination of hydroxyurea and azidothymidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Downregulation of deoxycytidine kinase in cytarabine-resistant mantle cell lymphoma cells confers cross-resistance to nucleoside analogs gemcitabine, fludarabine and cladribine, but not to other classes of anti-lymphoma agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic factors influencing cytarabine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of membrane-embedded drug efflux ABC transporters in the cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. ashpublications.org [ashpublications.org]
- 10. ashpublications.org [ashpublications.org]
- 11. Targeting PI3K/Akt/mTOR in AML: Rationale and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of the PI3K/AKT and mTOR signaling pathways in acute myeloid leukemia | Haematologica [haematologica.org]
- 13. Combination strategies to promote sensitivity to cytarabine-induced replication stress in acute myeloid leukemia with and without DNMT3A mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combination strategies to promote sensitivity to cytarabine-induced replication stress in acute myeloid leukemia with and without DNMT3A mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Bone marrow stromal cells reduce low-dose cytarabine-induced differentiation of acute myeloid leukemia [frontiersin.org]
- 16. BCL2-specific inhibitor ABT-199 synergizes strongly with cytarabine against the early immature LOUCY cell line but not more differentiated T-ALL cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gene Expression Insights into Cytarabine Resistance in Acute Myeloid Leukemia: The Role of Cytokines | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 18. Gene Expression Insights into Cytarabine Resistance in Acute Myeloid Leukemia: The Role of Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ara-CTP Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cytarabine (B982) (ara-C) and its active metabolite, ara-CTP.
Troubleshooting Guides & FAQs
Q1: We are seeing low levels of ara-CTP in our cell line after incubation with ara-C. What are the potential causes and solutions?
A1: Low intracellular ara-CTP levels are a common issue and can be attributed to several factors. The primary reasons for insufficient ara-CTP include inefficient uptake of ara-C, reduced activity of activating enzymes, or increased activity of inactivating enzymes.[1][2]
Here are some potential causes and troubleshooting steps:
-
Low Expression or Activity of Human Equilibrative Nucleoside Transporter 1 (hENT1): The hENT1 transporter is crucial for the uptake of ara-C into the cell, especially at lower concentrations.[3][4]
-
Solution: Confirm the expression level of hENT1 in your cell line using techniques like qPCR or Western blotting. If expression is low, consider using a different cell line known to have higher hENT1 expression or genetically engineering your current cell line to overexpress hENT1.
-
-
Reduced Deoxycytidine Kinase (dCK) Activity: dCK is the rate-limiting enzyme in the conversion of ara-C to its active form, ara-CTP.[1][3][4] Decreased expression or mutations in the dCK gene can lead to resistance.[5]
-
Solution: Assess dCK expression and activity. If dCK levels are low, you might consider biochemical modulation. For instance, co-incubation with fludarabine (B1672870) has been shown to increase the accumulation of ara-CTP.[1][6]
-
-
Increased Activity of Inactivating Enzymes: Enzymes such as cytidine (B196190) deaminase (CDA), 5'-nucleotidase (NT5C2), and deoxycytidylate deaminase (DCTD) can convert ara-C and its phosphorylated forms into inactive metabolites.[1][2][4][5]
-
Solution: Measure the expression and activity of these inactivating enzymes. If they are overexpressed, you may need to consider using higher concentrations of ara-C or using enzyme inhibitors if available.
-
-
High Intracellular dCTP Pools: High levels of endogenous deoxycytidine triphosphate (dCTP) can compete with ara-CTP for incorporation into DNA and can also inhibit dCK activity through feedback inhibition.[1][7]
-
Solution: The use of ribonucleotide reductase inhibitors can help to deplete intracellular dCTP pools, thereby enhancing the efficacy of ara-C.[1]
-
Q2: We are observing high cytotoxicity in our experiments, even at short incubation times. How can we mitigate this?
A2: High cytotoxicity can obscure the specific effects you are trying to measure. Here are some strategies to manage excessive cell death:
-
Reduce ara-C Concentration: The simplest approach is to perform a dose-response curve to determine the IC50 value for your specific cell line and experimental duration. In some cell lines, like HL-60, cytotoxicity can be significant even at low micromolar concentrations.[7]
-
Shorten Incubation Time: If a specific concentration is required, reducing the incubation time can limit the cytotoxic effects. It's crucial to determine the kinetics of ara-CTP formation in your cell line to find a time point with sufficient ara-CTP levels but acceptable viability.
-
Use a Cell Line with Higher Resistance: If your experimental design allows, using a cell line with known resistance mechanisms (e.g., lower dCK activity) can help in studying the effects of ara-C at concentrations that are highly toxic to sensitive cells.
Q3: How does the incubation time of ara-C affect its incorporation into DNA and overall cytotoxicity?
A3: The incorporation of ara-C into DNA is dependent on the continuous exposure of the cells to its active triphosphate form, ara-CTP.[8] Therefore, both the concentration of ara-CTP and the duration of exposure (incubation time) are critical. The extent of ara-C incorporation into DNA is a strong predictor of cell death.[8] Longer incubation times generally lead to greater accumulation of ara-CTP, increased incorporation into DNA, and consequently, higher cytotoxicity. However, the ability to synthesize intracellular ara-CTP is saturable.[7]
Q4: What is the typical range of incubation times used in ara-C experiments?
A4: The incubation time for ara-C experiments can vary widely depending on the cell type, the concentration of ara-C used, and the specific research question. Published studies have used incubation times ranging from a few hours to several days. For example, studies in acute lymphoblastic leukemia (ALL) cells have used a 1-hour incubation followed by a 3-hour reincubation in ara-C free medium to assess ara-CTP formation and retention.[9] Other studies investigating cytotoxicity in HL-60 cells have used incubation times of 24 and 48 hours.[7] For some experiments, longer incubation times of 72 or 96 hours have been employed.[5]
Experimental Protocols
Protocol: Determination of Optimal Incubation Time for ara-CTP Experiments
This protocol outlines a general method to determine the optimal incubation time for achieving desired intracellular ara-CTP levels and biological effects while maintaining acceptable cell viability.
1. Materials:
- Cell line of interest
- Complete cell culture medium
- Cytarabine (ara-C) stock solution
- Phosphate-buffered saline (PBS)
- Cell lysis buffer
- Reagents for quantifying ara-CTP (e.g., HPLC-based methods or biosensor assays)
- Reagents for cytotoxicity assay (e.g., MTT, CellTiter-Glo)
- Multi-well plates (e.g., 96-well for cytotoxicity, larger formats for ara-CTP quantification)
- Incubator (37°C, 5% CO2)
2. Procedure:
-
Cell Seeding:
-
Culture the cells of interest to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in multi-well plates at a predetermined density. For HL-60 cells, a density of 2 x 10^4 cells per well in a 96-well plate can be used for cytotoxicity assays.[7] Adjust the seeding density and plate format for ara-CTP quantification to ensure sufficient cell numbers for analysis.
-
-
ara-C Incubation (Time-Course Experiment):
-
Allow the cells to adhere and resume logarithmic growth overnight.
-
Prepare serial dilutions of ara-C in complete culture medium from your stock solution. A common concentration range to test is 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add the medium containing the different concentrations of ara-C. Include a vehicle control (medium without ara-C).
-
Incubate the cells for a range of time points. Suggested time points include 1, 4, 8, 12, 24, and 48 hours.
-
-
Sample Collection and Analysis:
-
For Cytotoxicity Assessment (e.g., MTT assay):
-
At each time point, add MTT solution to the designated wells and incubate for 4 hours.[7]
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.[7]
-
Measure the absorbance at 570 nm.[7]
-
Calculate cell viability as a percentage of the vehicle control.
-
-
For ara-CTP Quantification:
-
At each time point, place the plates on ice.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer.
-
Collect the cell lysates and store them at -80°C until analysis.
-
Quantify the intracellular ara-CTP concentration using a validated method such as HPLC.
-
-
-
Data Analysis:
-
Plot cell viability versus ara-C concentration for each incubation time to determine the IC50 value at each time point.
-
Plot intracellular ara-CTP concentration versus incubation time for each ara-C concentration tested.
-
Correlate the intracellular ara-CTP levels with the observed cytotoxicity.
-
The optimal incubation time will be the one that provides a sufficient and reproducible level of ara-CTP to observe the desired biological effect, while maintaining a level of cell viability that is appropriate for your downstream assays.
-
Quantitative Data Summary
| Cell Line | ara-C Concentration | Incubation Time | Outcome Measure | Result | Reference |
| HL-60 | 2.5 µM (routine-dose) | 4 and 24 hours | Cell Viability | ~50% | [7] |
| HL-60 | 15 µM (high-dose) | 4 and 24 hours | Cell Viability | ~50% | [7] |
| HL-60 | 0.625 µM - 20 µM | 24 hours | Cell Viability | Dose-dependent decrease, plateauing around 50% viability from 2.5 µM to 20 µM | [7] |
| HL-60 | 407.2 nM | 48 hours | IC50 | 407.2 nM | [10] |
| HL60-CR50 (resistant) | 906.8 nM | Not specified | IC50 | 906.8 nM | [10] |
| THP-1 | 10 µM | 24 hours | Metabolite Levels | Detection of 5FTRX mono-, di-, and triphosphate | [5] |
| ALL Blasts | 1 or 3 µg/ml | 1 hour | ara-CTP Formation | Measured | [9] |
| AML Blasts | 1 g/m² | 2 hours | ara-CTP Accumulation | Peak occurred within 1 hour of end of infusion | [6] |
| AML Blasts | 3 g/m² | 6 hours | ara-CTP Accumulation | Potentiation maximal up to 4 hours | [6] |
Visualizations
Caption: Metabolic pathway of cytarabine (ara-C).
Caption: Experimental workflow for optimizing incubation time.
References
- 1. Genetic factors influencing cytarabine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. haematologica.org [haematologica.org]
- 6. ascopubs.org [ascopubs.org]
- 7. Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relationships among Ara-CTP pools, formation of (Ara-C)DNA, and cytotoxicity of human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Intracellular retention of cytarabine-triphosphate (Ara-CTP) in blasts of children with acute lymphoblastic leukemia. Correlation with clinical course parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Navigating the Nuances of Ara-CTP Analysis: A Technical Support Guide
Bristol, United Kingdom - Researchers and drug development professionals frequently encounter variability in Cytarabine triphosphate (Ara-CTP) assay results, a critical factor in monitoring the efficacy of the widely-used chemotherapy agent, Cytarabine. To address this challenge, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist scientists in achieving more consistent and reliable experimental outcomes.
Cytarabine, a cornerstone in the treatment of hematological malignancies, requires intracellular conversion to its active form, Ara-CTP, to exert its cytotoxic effects by inhibiting DNA synthesis.[1][2] Consequently, accurate quantification of intracellular Ara-CTP levels is paramount for both clinical and research applications. However, the analytical process is fraught with potential pitfalls that can introduce significant variability.
This guide offers detailed experimental protocols, quantitative data summaries, and visual aids to empower researchers to identify and mitigate common sources of error in their Ara-CTP assays.
Troubleshooting Common Issues in Ara-CTP Quantification
This section addresses specific problems that may arise during the quantification of intracellular Ara-CTP, providing potential causes and actionable solutions.
Question: Why am I observing high variability between replicate samples?
Answer: High variability in replicate samples can stem from several sources throughout the experimental workflow. Inconsistent cell counting can lead to normalization errors. Ensure thorough mixing of cell suspensions before sampling and use a reliable cell counting method. Inefficient or inconsistent cell lysis and metabolite extraction is another major contributor. It is crucial to use ice-cold extraction solvents and ensure complete cell disruption through vigorous vortexing and appropriate incubation times.[3] Degradation of Ara-CTP post-extraction can also introduce variability; therefore, it is imperative to keep samples on ice or at 4°C throughout the preparation process and analyze them promptly or store extracts at -80°C.[3]
Question: My LC-MS/MS signal for Ara-CTP is low or absent. What are the likely causes?
Answer: A weak or absent signal can be due to issues with sample preparation or the analytical instrumentation. Inefficient cell lysis and extraction, as mentioned previously, can result in low recovery of Ara-CTP. Additionally, the inherent instability of Ara-CTP can lead to its degradation if samples are not handled properly. Suboptimal LC-MS/MS parameters, such as incorrect multiple reaction monitoring (MRM) transitions, collision energy, or chromatographic conditions, can significantly impact sensitivity.[3] It is also important to consider that the intracellular concentration of Ara-CTP can be inherently low in certain cell lines or patient samples, potentially falling below the lower limit of quantification (LLOQ) of the assay.
Question: I am observing poor peak shapes (e.g., fronting, tailing, or splitting) in my chromatograms. How can I improve this?
Answer: Asymmetrical peak shapes can compromise the accuracy of quantification. Peak tailing is often caused by secondary interactions between the highly polar Ara-CTP molecule and residual silanol (B1196071) groups on silica-based columns.[4] Using a modern, well-end-capped column or a column specifically designed for polar analytes can mitigate this. Adjusting the mobile phase pH to suppress the ionization of silanol groups or adding a competing base to the mobile phase can also be effective.[4] Peak fronting may indicate column overload; reducing the injection volume or sample concentration can resolve this issue.[5] Peak splitting can be a sign of a partially clogged column frit, a void in the column packing, or a mismatch between the sample solvent and the mobile phase.[5]
Frequently Asked Questions (FAQs)
This FAQ section provides concise answers to common queries regarding Ara-CTP assays.
Q1: What is the most critical step in minimizing variability in Ara-CTP assays? A1: The most critical step is the sample preparation, encompassing cell harvesting, washing, and metabolite extraction. Consistent and rapid processing of samples on ice is essential to prevent enzymatic degradation of Ara-CTP and ensure accurate quantification.
Q2: Why is the use of a stable isotope-labeled internal standard important? A2: A stable isotope-labeled internal standard (SIL-IS), such as ¹³C₃-Ara-CTP, is crucial for accurate quantification as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement. This allows for reliable correction of variations introduced during sample preparation and analysis.
Q3: What are the key validation parameters for an Ara-CTP LC-MS/MS assay? A3: Key validation parameters include linearity, accuracy, precision (intra-day and inter-day), selectivity, recovery, matrix effect, and stability (freeze-thaw, short-term, and long-term). These parameters ensure the reliability and reproducibility of the assay.
Q4: How can I prevent the degradation of Cytarabine to Uracil arabinoside (Ara-U) in my samples? A4: The deamination of Cytarabine to its inactive metabolite Ara-U is a significant challenge. For plasma samples, the addition of a cytidine (B196190) deaminase inhibitor, such as tetrahydrouridine, to the collection tubes is recommended to prevent this conversion.[4] For intracellular analysis, rapid processing of cell pellets at low temperatures is key to minimizing enzymatic activity.
Quantitative Data Summary
The following tables summarize typical validation parameters for an LC-MS/MS-based intracellular Ara-CTP assay, providing a benchmark for researchers to evaluate their own assay performance.
Table 1: Linearity and Limits of Quantification
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | --INVALID-LINK-- |
| Upper Limit of Quantification (ULOQ) | 300 ng/mL | --INVALID-LINK-- |
| Linearity (r²) | ≥ 0.99 | --INVALID-LINK-- |
Table 2: Accuracy and Precision
| Quality Control Level | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) | Reference |
| Low (0.3 µg/mL) | 105.0 | 6.9 | 102.7 | 8.2 | --INVALID-LINK-- |
| Medium (4.0 µg/mL) | 96.3 | 8.1 | 98.7 | 9.5 | --INVALID-LINK-- |
| High (8.0 µg/mL) | 97.5 | 10.5 | 99.2 | 11.3 | --INVALID-LINK-- |
Table 3: Recovery
| Analyte | Recovery (%) | Reference |
| Ara-CTP | 94.9 | --INVALID-LINK-- |
Experimental Protocols
This section provides a detailed methodology for the quantification of intracellular Ara-CTP using LC-MS/MS.
Protocol: Quantification of Intracellular Ara-CTP by LC-MS/MS
-
Cell Culture and Treatment:
-
Culture leukemia cells in appropriate media at 37°C in a humidified 5% CO₂ incubator.
-
Seed cells at a desired density (e.g., 1 x 10⁶ cells/mL).
-
Treat cells with Cytarabine at various concentrations and for different durations. Include an untreated control group.
-
-
Sample Preparation:
-
Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Lyse the cells by adding a specific volume of ice-cold extraction solution (e.g., 60% methanol).
-
Add a known amount of a stable isotope-labeled Ara-CTP internal standard to each sample for accurate quantification.
-
Vortex the samples vigorously to ensure complete cell lysis and protein precipitation.
-
Incubate the samples at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet cell debris.
-
Carefully transfer the supernatant to a new tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Employ a column suitable for polar analytes, such as a porous graphitic carbon or a C18 column designed for polar compounds.
-
Develop a gradient elution method using appropriate mobile phases (e.g., an aqueous buffer with an ion-pairing agent and an organic solvent).
-
Set up the mass spectrometer to operate in negative ion multiple reaction monitoring (MRM) mode.
-
Optimize the MRM transitions (precursor and product ions) and collision energy for both Ara-CTP and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for both Ara-CTP and the internal standard.
-
Calculate the peak area ratio of Ara-CTP to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of known concentrations of Ara-CTP standards versus their concentrations.
-
Determine the concentration of Ara-CTP in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Normalize the final concentration to the cell number (e.g., pmol/10⁶ cells).
-
Visualizations
The following diagrams illustrate the key pathways and workflows involved in Ara-CTP analysis.
References
Technical Support Center: The Impact of Serum Concentration on Ara-CTP Activity
This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the influence of serum concentration on the intracellular activity of Ara-CTP, the active metabolite of cytarabine (B982) (Ara-C).
Frequently Asked Questions (FAQs)
Q1: How does serum concentration affect the stability of the parent drug, cytarabine (Ara-C), in my cell culture medium?
A1: Serum is a significant factor in the stability of Ara-C in culture medium. Serum, particularly the liver, spleen, and kidney in vivo, contains the enzyme cytidine (B196190) deaminase (CDA), which rapidly deaminates Ara-C into its inactive metabolite, arabinosyl uracil (B121893) (Ara-U). The presence and concentration of deaminases in the serum used for cell culture can therefore affect the actual concentration of active Ara-C available to the cells over time. It is crucial to consider the source and lot of the serum, as enzyme activity can vary.
Q2: Will increasing the serum concentration in my culture medium lead to higher intracellular Ara-CTP levels?
A2: The relationship is not straightforward. While serum provides essential nutrients for cell health, which can indirectly support metabolic processes, it also contains nucleosides that can compete with Ara-C for cellular uptake and metabolism. Furthermore, as mentioned in Q1, serum contains deaminases that inactivate Ara-C. Therefore, increasing serum concentration might not necessarily lead to higher intracellular Ara-CTP and could even have an inhibitory effect.
Q3: My results show inconsistent Ara-CTP levels between experiments, even with the same Ara-C concentration. Could the serum be the cause?
A3: Yes, variability in serum lots is a common cause of experimental inconsistency. Different batches of fetal bovine serum (FBS) can have varying levels of endogenous nucleosides, growth factors, and enzymes like cytidine deaminase. It is best practice to test and reserve a large batch of a single serum lot for a series of related experiments to minimize this variability.
Q4: Is there an optimal extracellular Ara-C concentration I should use to achieve maximal intracellular Ara-CTP levels?
A4: The cellular pharmacokinetics of Ara-C are optimized at extracellular concentrations in the range of 10 to 15 µM[1]. At these concentrations, the transport of Ara-C into the cell is no longer the rate-limiting step, and the phosphorylation capacity of deoxycytidine kinase (dCK), the key enzyme in converting Ara-C to Ara-CMP, becomes saturated[1][2]. Increasing the extracellular Ara-C concentration beyond this range is unlikely to result in a proportional increase in intracellular Ara-CTP levels[2].
Q5: How does the inactive metabolite, Ara-U, influence the activity of Ara-C?
A5: High concentrations of Ara-U, the deaminated product of Ara-C, can paradoxically enhance the therapeutic efficacy of Ara-C. Ara-U has been shown to retard the further catabolism of Ara-C, thereby increasing its systemic exposure[1]. Additionally, high levels of Ara-U can cause an accumulation of leukemic cells in the S-phase of the cell cycle, which is the phase where Ara-C exerts its maximum cytotoxic effect[1].
Q6: Why don't the plasma concentrations of Ara-C in animal studies correlate well with intracellular Ara-CTP levels in the target cells?
A6: There is often no direct correlation between the pharmacokinetics of Ara-C in plasma and the accumulation of Ara-CTP in leukemic cells[3]. The intracellular concentration of Ara-CTP is a complex interplay of multiple factors, including the efficiency of cellular uptake, the activity of activating enzymes like deoxycytidine kinase (dCK), the levels of inactivating enzymes, and the size of the intracellular pool of the natural competitor, dCTP[4].
Quantitative Data Summary
Table 1: Impact of Extracellular Ara-C Concentration on Intracellular Ara-CTP Accumulation
| Extracellular Ara-C Concentration (µM) | Intracellular Ara-CTP Accumulation | Saturation Status | Reference |
| < 1 | Dependent on nucleoside transporters for influx | Not Saturated | |
| 10 - 15 | Optimized for transport and phosphorylation | Approaching Saturation | [1] |
| > 10 | No longer a linear relationship of phosphorylation to Ara-C concentration | Saturated | [2] |
Table 2: Comparison of Intracellular Ara-CTP Levels with Different Dosing Regimens (In Vivo)
| Dosing Regimen | Relative Intracellular Ara-CTP Concentration | Fold Increase (HD vs. SD) | Reference |
| Standard-Dose (SD) | Detectable | - | [5] |
| High-Dose (HD) | Significantly Higher | 27-fold | [5] |
Experimental Protocols
Protocol: Measurement of Intracellular Ara-CTP by High-Performance Liquid Chromatography (HPLC)
This is a generalized protocol and may require optimization for specific cell types and experimental conditions.
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere or stabilize in culture.
-
Treat cells with the desired concentration of Ara-C for the specified duration. Ensure consistent serum concentration across all experimental arms.
-
-
Cell Harvesting and Lysis:
-
Harvest cells by trypsinization or scraping, followed by centrifugation.
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Lyse the cells using a suitable extraction method, such as perchloric acid or methanol (B129727) extraction, to precipitate proteins and release intracellular nucleotides.
-
-
Neutralization and Sample Preparation:
-
If using acid extraction, neutralize the lysate with a base (e.g., potassium hydroxide).
-
Centrifuge the sample to remove precipitated protein and other cellular debris.
-
Filter the supernatant through a 0.22 µm filter before HPLC analysis.
-
-
HPLC Analysis:
-
Use a validated HPLC method with an appropriate column (e.g., anion-exchange or reverse-phase with an ion-pairing agent) to separate Ara-CTP from other nucleotides.
-
Quantify the Ara-CTP peak by comparing its area to a standard curve generated with known concentrations of Ara-CTP.
-
Normalize the results to the number of cells or total protein content.
-
Diagrams
Caption: Metabolic activation pathway of Cytarabine (Ara-C).
Caption: Workflow for measuring intracellular Ara-CTP.
References
- 1. In vitro exposure of leukemic cells to low concentration Arabinosyl Cytosine: no evidence of differentiation inducing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The relationship of Ara-C metabolism in vitro to therapeutic response in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular dCTP/ara-CTP ratio and the cytotoxic effect of ara-C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Accurate Measurement of Intracellular ara-CTP
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cytarabine (B982) (ara-C) metabolite, ara-CTP. Accurate quantification of intracellular ara-CTP is crucial for understanding the pharmacodynamics of ara-C and its therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the importance of measuring intracellular ara-CTP levels?
A1: Intracellular ara-CTP is the active metabolite of the chemotherapy drug cytarabine (ara-C).[1][2][3] Its primary mechanism of action is the inhibition of DNA synthesis.[1][3] Ara-CTP competes with the natural nucleotide deoxycytidine triphosphate (dCTP) for incorporation into DNA by DNA polymerase.[1] Once incorporated, it terminates DNA chain elongation, leading to cell death, particularly in rapidly dividing cancer cells.[3] Therefore, quantifying intracellular ara-CTP concentrations is essential for assessing the cytotoxic potential of ara-C and understanding mechanisms of drug resistance.
Q2: What are the common analytical methods for ara-CTP quantification?
A2: The most common methods for quantifying intracellular ara-CTP are High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][4] LC-MS/MS offers higher sensitivity and selectivity, allowing for the simultaneous measurement of ara-CTP and other endogenous nucleotides like CTP and dCTP.[4] Biosensor assays have also been developed for detecting intracellular ara-CTP.[4]
Q3: How stable is ara-CTP during sample processing and storage?
A3: Ara-CTP and its precursors can be susceptible to degradation by phosphatases in cell lysates. It is crucial to keep samples on ice during processing to minimize enzymatic degradation. One study found that the degradation of ara-CMP, a precursor to ara-CTP, was negligible when cell extracts were kept on ice, but reached 28% at room temperature. For long-term storage, freezing samples at -80°C is recommended. Stock solutions of ara-CMP have been shown to be stable for at least 15 days when stored at 4°C. An LC/MS/MS study demonstrated that araCTP, dCTP, and CTP were stable through three freeze-thaw cycles from -80°C to room temperature and for at least 24 hours in the autosampler at 4°C post-extraction.[4]
Troubleshooting Guides
HPLC & LC-MS/MS Analysis
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with column stationary phase: Residual silanol (B1196071) groups on C18 columns can interact with the phosphate (B84403) groups of ara-CTP. | - Use a mobile phase with a lower pH to suppress the ionization of silanol groups.- Add a competitive amine (e.g., triethylamine) to the mobile phase to mask silanol interactions.- Use an end-capped column or a column with a different stationary phase (e.g., porous graphitic carbon).[4] |
| Column overload: Injecting too much sample can lead to peak tailing. | - Dilute the sample and re-inject.- Use a column with a higher loading capacity. | |
| Poor Peak Shape (Fronting) | Sample solvent stronger than mobile phase: If the sample is dissolved in a solvent with a higher elution strength than the initial mobile phase conditions, it can cause peak fronting. | - Whenever possible, dissolve the sample in the initial mobile phase.- If a different solvent must be used, ensure it is weaker than the mobile phase. |
| Low Signal/Sensitivity | Degradation of ara-CTP: Instability during sample preparation or storage. | - Ensure samples are kept on ice or at -80°C.- Process samples quickly to minimize enzymatic activity. |
| Matrix effects (ion suppression in MS): Co-eluting compounds from the cell matrix can interfere with the ionization of ara-CTP in the mass spectrometer source. | - Improve sample clean-up using solid-phase extraction (SPE).[4]- Dilute the sample to reduce the concentration of interfering matrix components.- Optimize chromatographic conditions to separate ara-CTP from interfering compounds.- Use a stable isotope-labeled internal standard to compensate for matrix effects. | |
| Co-elution with Endogenous Nucleotides | Structural similarity: Ara-CTP is structurally very similar to endogenous cytidine (B196190) triphosphate (CTP) and deoxycytidine triphosphate (dCTP), making chromatographic separation challenging. | - For HPLC-UV: Use a high-resolution column and optimize the mobile phase composition (e.g., buffer concentration, pH, and organic modifier gradient) to improve separation.- For LC-MS/MS: Utilize the specificity of multiple reaction monitoring (MRM) to distinguish between ara-CTP and co-eluting nucleotides based on their unique precursor-to-product ion transitions.[4] A porous graphitic carbon column can also provide good separation.[4] |
| Inconsistent Retention Times | Changes in mobile phase composition: Inaccurate preparation or degradation of the mobile phase. | - Prepare fresh mobile phase daily.- Ensure accurate measurement of all components. |
| Column temperature fluctuations: Inconsistent column temperature can lead to shifts in retention time. | - Use a column oven to maintain a constant temperature. | |
| Column degradation: Loss of stationary phase or contamination of the column. | - Use a guard column to protect the analytical column.- Flush the column regularly with a strong solvent. |
Sample Preparation
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of ara-CTP | Incomplete cell lysis: Inefficient disruption of cell membranes, leaving some ara-CTP trapped within cells. | - Ensure complete cell lysis by optimizing the lysis buffer and homogenization method (e.g., sonication, freeze-thaw cycles). |
| Degradation during extraction: Enzymatic degradation by phosphatases released during cell lysis. | - Perform all extraction steps on ice.- Use a validated extraction method such as trichloroacetic acid (TCA) or methanol (B129727) precipitation followed by solid-phase extraction (SPE).[4][5] | |
| Loss during protein precipitation: Co-precipitation of ara-CTP with proteins. | - Optimize the amount of precipitating agent (e.g., TCA, methanol) and incubation time. | |
| Contamination of Extract | Carryover from concentrated samples: Residual sample remaining in the autosampler or on the column. | - Implement a thorough wash step for the injector and column between samples. |
| Leaching from plasticware: Contaminants from tubes or pipette tips. | - Use high-quality, low-binding plasticware. |
Calibration Curve
| Problem | Potential Cause | Recommended Solution |
| Non-linear Calibration Curve | Detector saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration. | - Extend the calibration range to lower concentrations or dilute samples to fall within the linear range. |
| Inaccurate standard preparation: Errors in serial dilutions of the stock solution. | - Carefully prepare fresh calibration standards for each assay. | |
| Poor Correlation Coefficient (r² < 0.99) | Variability in injection volume: Inconsistent sample injection. | - Ensure the autosampler is functioning correctly and that there are no air bubbles in the sample. |
| High background noise: Contaminated mobile phase or detector issues. | - Use high-purity solvents and degas the mobile phase.- Clean the detector cell if necessary. |
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the measurement of ara-CTP using LC-MS/MS.
Table 1: Lower Limit of Quantification (LLOQ), Accuracy, and Precision for ara-CTP, CTP, and dCTP by LC-MS/MS [4]
| Analyte | LLOQ (µg/mL) | Accuracy at LLOQ (%) | Precision at LLOQ (%RSD) |
| ara-CTP | 0.100 | 102.0 | 6.9 |
| CTP | 0.010 | 100.0 | 12.6 |
| dCTP | 0.010 | 100.0 | 7.9 |
Table 2: Intra-day and Inter-day Accuracy and Precision for ara-CTP by LC-MS/MS [4]
| Concentration (µg/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| 0.300 | 105.0 | 6.9 | 103.3 | 11.7 |
| 4.00 | 96.3 | 8.1 | 96.3 | 9.0 |
| 8.00 | 97.5 | 10.5 | 96.3 | 11.6 |
Table 3: Recovery of ara-CTP and Endogenous Nucleotides using SPE [4]
| Analyte | Mean Recovery (%) |
| ara-CTP | 75.2 |
| CTP | 63.0 |
| dCTP | 60.0 |
Experimental Protocols
Protocol 1: Intracellular ara-CTP Extraction using Trichloroacetic Acid (TCA)
This protocol is adapted from a general method for nucleotide extraction.[5]
-
Cell Harvesting: After incubation with ara-C, harvest cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.
-
Cell Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Cell Lysis and Protein Precipitation:
-
Resuspend the cell pellet in a known volume of ice-cold 10% (w/v) Trichloroacetic Acid (TCA). A common ratio is 1 mL of 10% TCA per 10^7 cells.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 15-30 minutes to allow for complete protein precipitation.
-
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
Neutralization:
-
Carefully transfer the supernatant, which contains the acid-soluble nucleotides, to a new tube.
-
Neutralize the TCA by adding an appropriate volume of a basic solution, such as 5 M K₂CO₃.[5] Add the base dropwise while vortexing until the pH is between 6.5 and 7.0. Be cautious as CO₂ will be generated.
-
-
Final Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes at 4°C to pellet any precipitate formed during neutralization.
-
Sample Analysis: The resulting supernatant is ready for analysis by HPLC or LC-MS/MS. If not analyzed immediately, store at -80°C.
Protocol 2: Preparation of Matrix-Matched Calibration Standards
Matrix-matched calibration standards are crucial for accurate quantification, especially in LC-MS/MS, to compensate for matrix effects.
-
Prepare a Blank Matrix: Culture and harvest cells that have not been treated with ara-C. Extract the intracellular contents using the same protocol (e.g., TCA extraction) as for the study samples. This will serve as your blank matrix.
-
Prepare a High-Concentration Stock Solution of ara-CTP: Dissolve a known amount of pure ara-CTP standard in a suitable solvent (e.g., water or a weak buffer) to create a high-concentration stock solution.
-
Prepare a Spiking Solution: Dilute the high-concentration stock solution to create a spiking solution at a concentration that is significantly higher than your highest calibration standard.
-
Create Calibration Standards:
-
Aliquot the blank matrix into a series of tubes.
-
Spike each aliquot with a different, known volume of the spiking solution to create a series of calibration standards with increasing concentrations of ara-CTP.
-
Ensure the volume of the spiking solution is small compared to the volume of the blank matrix to avoid significantly altering the matrix composition.
-
-
Process and Analyze: Process these calibration standards in the same manner as your unknown samples and analyze them to generate a calibration curve.
Visualizations
Ara-C Metabolic Pathway and Mechanism of Action
Caption: Metabolic activation of ara-C to ara-CTP and its mechanism of action.
Experimental Workflow for Intracellular ara-CTP Measurement
Caption: A typical experimental workflow for quantifying intracellular ara-CTP.
Troubleshooting Logic for Low ara-CTP Signal
Caption: A logical approach to troubleshooting low ara-CTP signal.
References
- 1. Intracellular dCTP/ara-CTP ratio and the cytotoxic effect of ara-C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an HPLC-UV method for the quantification of carbamazepine in rabbit plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
Technical Support Center: Troubleshooting Unexpected Cell Death with Ara-CTP Treatment
Welcome to the technical support center for researchers utilizing Cytarabine (B982) triphosphate (Ara-CTP) in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly unexpected cell death, that may arise during treatment of cell cultures with Ara-C, the prodrug of Ara-CTP.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Ara-CTP that leads to cell death?
Ara-CTP is the active triphosphate form of Cytarabine (Ara-C), a potent antimetabolite chemotherapy agent.[1][2] Once Ara-C enters the cell, it is phosphorylated to Ara-CTP.[1][3][4] The primary mechanism of Ara-CTP-induced cell death involves the inhibition of DNA synthesis.[1][2][5] Structurally similar to deoxycytidine triphosphate (dCTP), Ara-CTP competes with and incorporates into the growing DNA strand during replication.[1][2][3] This incorporation leads to chain termination, effectively halting DNA elongation and replication.[1] The resulting DNA damage triggers cell cycle arrest and ultimately leads to apoptosis (programmed cell death).[2][6]
Q2: I'm observing massive and rapid cell death in my culture after Ara-C treatment, which doesn't seem like typical apoptosis. What could be the cause?
While apoptosis is the primary mode of cell death induced by Ara-C, high concentrations or prolonged exposure can lead to necrosis, a form of uncontrolled cell death.[7][8] Necrosis is often characterized by cell swelling and lysis, which can be perceived as rapid and massive cell death.[7] It's also possible that your cell line is particularly sensitive to Ara-C. The cytotoxicity of Ara-C is dose-dependent, and concentrations that are effective in one cell line may be overly toxic in another.[3][9]
To distinguish between apoptosis and necrosis, you can perform specific assays.
Key Differences Between Apoptosis and Necrosis:
| Feature | Apoptosis | Necrosis |
| Cell Morphology | Cell shrinkage, membrane blebbing, formation of apoptotic bodies.[7][10] | Cell swelling (oncosis), loss of membrane integrity, cell lysis.[7][8] |
| Plasma Membrane | Remains intact until late stages.[11] | Ruptured, leading to release of cellular contents.[7] |
| Inflammation | Typically non-inflammatory as cellular contents are contained.[8][10] | Pro-inflammatory due to the release of intracellular contents.[8] |
| DNA Fragmentation | Orderly fragmentation into nucleosomal units. | Random and diffuse DNA degradation. |
| Biochemical Markers | Activation of caspases (e.g., Caspase-3), cytochrome c release.[12][13] | Release of damage-associated molecular patterns (DAMPs). |
Q3: My cells are arresting in the cell cycle but not dying. Is this expected?
Yes, this is an expected outcome of Ara-C treatment. Ara-CTP's primary mechanism involves halting DNA synthesis, which naturally leads to cell cycle arrest, predominantly in the S-phase (synthesis phase) or G1/S phase.[3][6][14] The arrest is a cellular response to DNA damage, allowing the cell time to repair the damage.[1] If the damage is too extensive to be repaired, the cell will then typically proceed to apoptosis. The duration and concentration of Ara-C treatment will influence whether cells remain arrested or undergo apoptosis. Lower concentrations or shorter exposure times might primarily induce arrest, while higher concentrations or longer exposures are more likely to trigger cell death.[3][15]
Q4: Are there any known off-target effects of Ara-CTP that could be causing unexpected results?
While the primary target of Ara-CTP is DNA polymerase, some off-target effects have been reported. For instance, Ara-C has been shown to induce oxidative stress by generating reactive oxygen species (ROS), which can contribute to DNA damage and apoptosis independent of its direct incorporation into DNA.[16] Additionally, Ara-C can affect RNA synthesis, although to a lesser extent than DNA synthesis.[12] In some contexts, particularly in non-dividing cells, inhibition of RNA synthesis has been linked to Ara-C-induced apoptosis.[12] It's important to consider these potential off-target effects when interpreting your results.
Q5: Could the stability of Ara-C in my cell culture media be a factor in inconsistent results?
Yes, the stability of Ara-C in culture media can influence experimental outcomes. Ara-C is susceptible to deamination by cytidine (B196190) deaminase, an enzyme present in serum, which converts it to the inactive compound uracil (B121893) arabinoside.[2][17] The rate of this degradation can vary depending on the type and concentration of serum used in the culture medium. If you are observing inconsistent results, it is advisable to prepare fresh Ara-C solutions for each experiment and consider using serum-free media or heat-inactivated serum to minimize enzymatic degradation.
Troubleshooting Guides
Guide 1: Optimizing Ara-C Concentration
Problem: You are observing either no effect or excessive cell death with your current Ara-C concentration.
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.[3]
-
Drug Treatment: Prepare a serial dilution of Ara-C in your culture medium. Remove the old medium from the wells and add the medium containing different concentrations of Ara-C. Include a vehicle control (medium without Ara-C).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability (as a percentage of the control) against the Ara-C concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Expected Results:
| Ara-C Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 0.1 | 95 ± 5 |
| 1 | 70 ± 8 |
| 2.5 | 50 ± 6 |
| 10 | 20 ± 4 |
| 20 | 10 ± 3 |
Note: These are example values and will vary depending on the cell line and experimental conditions.
Guide 2: Differentiating Apoptosis from Necrosis
Problem: You are unsure whether the observed cell death is due to apoptosis or necrosis.
Solution: Utilize flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a hallmark of late apoptosis and necrosis.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat your cells with the desired concentration of Ara-C for the specified duration. Include both untreated and positive controls (e.g., cells treated with a known inducer of apoptosis or necrosis).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Guide 3: Assessing DNA Damage
Problem: You want to confirm that Ara-C is inducing DNA damage in your cells.
Solution: Perform immunofluorescence staining for γH2AX, a marker for DNA double-strand breaks.
Experimental Protocol: γH2AX Immunofluorescence Staining
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and treat with Ara-C.
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., PBS with 5% BSA).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Expected Results: An increase in the number and intensity of γH2AX foci in the nuclei of Ara-C-treated cells compared to control cells.
Visualizing Key Processes
To further aid in understanding the mechanisms discussed, the following diagrams illustrate key pathways and workflows.
Caption: Metabolism and mechanism of action of Ara-C.
Caption: Troubleshooting workflow for unexpected cell death.
Caption: Differentiating Ara-CTP induced apoptosis and necrosis.
References
- 1. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of Chemoresistance Pathways in Combination with Ara-C to Overcome Multidrug Resistance in AML. A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytarabine - Wikipedia [en.wikipedia.org]
- 6. Ara-c induces cell cycle G1/S arrest by inducing upregulation of the INK4 family gene or directly inhibiting the formation of the cell cycle-dependent complex CDK4/cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. akadeum.com [akadeum.com]
- 8. What is the difference between necrosis and apoptosis? | Proteintech Group [ptglab.com]
- 9. researchgate.net [researchgate.net]
- 10. usab-tm.ro [usab-tm.ro]
- 11. Apoptosis, Pyroptosis, and Necrosis: Mechanistic Description of Dead and Dying Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mechanisms of Ara-C-induced apoptosis of resting B-chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytosine arabinoside rapidly activates Bax-dependent apoptosis and a delayed Bax-independent death pathway in sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Administration of low-dose cytarabine results in immediate S-phase arrest and subsequent activation of cell cycling in murine stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cellular and clinical pharmacology of low-dose ara-C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oxidative stress mediates neuronal DNA damage and apoptosis in response to cytosine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimization of cytarabine (ARA-C) therapy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing Cytarabine triphosphate trisodium
Technical Support Center: Cytarabine (B982) Triphosphate Trisodium (B8492382)
Welcome to the technical support center for Cytarabine triphosphate trisodium (Ara-CTP). This guide provides best practices, troubleshooting advice, and answers to frequently asked questions regarding the proper storage and handling of this compound for research applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For maximum stability, the lyophilized solid should be stored in a tightly sealed container in a dry, cool, and well-ventilated place[1]. The recommended long-term storage temperature is -20°C. Under these conditions, the solid compound is reported to be stable for at least four years[2].
Q2: How should I store this compound once it is in solution?
The stability of Ara-CTP in solution depends on the storage temperature and duration.
-
Short-Term Storage: For use within 24 hours, aqueous solutions can be stored under refrigeration at 2-8°C[2].
-
Long-Term Storage: For long-term storage, it is strongly recommended to prepare aliquots of the solution to avoid repeated freeze-thaw cycles and store them frozen at -20°C or -80°C[2]. One supplier indicates that solutions can be stable for up to two years at -20°C[3].
Q3: Is this compound sensitive to light?
While some studies on the parent compound, cytarabine, suggest that short-term exposure to light does not cause significant degradation, it is a standard best practice in pharmacology and chemistry to protect all compounds from light to minimize any risk of photodegradation[2]. Therefore, it is recommended to store both the solid powder and solutions in light-protecting containers (e.g., amber vials) or in the dark[2].
Q4: What is the optimal pH for storing solutions of this compound?
Cytarabine and its derivatives are most stable in aqueous solutions that are neutral to slightly acidic, with an optimal pH range of 6.0-7.0[2]. The compound is significantly more susceptible to degradation under alkaline conditions (pH > 7.5)[2].
Q5: What is the primary degradation pathway for this compound?
The primary chemical degradation pathway for cytarabine and its phosphorylated forms is the deamination of the cytosine ring, which results in the formation of the inactive uracil (B121893) arabinoside triphosphate[2]. This hydrolytic deamination is accelerated by alkaline conditions[2].
Storage Stability Data
The following table summarizes stability data for cytarabine solutions under various conditions. While specific data for the trisodium triphosphate salt may vary slightly, this information, based on the parent compound, serves as an excellent guideline.
| Compound Form | Concentration | Storage Temperature | Solvent/Diluent | Reported Stability |
| Solid Powder | N/A | -20°C | N/A | ≥ 4 years[2] |
| Solution | Not Specified | -20°C | Not Specified | Up to 2 years[3] |
| Solution | 1 mg/mL | 25°C | 0.9% NaCl | 14 days[4][5] |
| Solution | 5 mg/mL | 25°C | 0.9% NaCl | 8 days[4][5] |
| Solution | 10 mg/mL | 25°C | 0.9% NaCl | 5 days[4][5] |
| Solution | 1, 5, & 10 mg/mL | 2-8°C | 0.9% NaCl | 28 days[4][5] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks appear in HPLC/LC-MS analysis. | Degradation of the compound. The most common degradation product is uracil arabinoside triphosphate, formed via deamination[2]. | Verify storage conditions: Ensure the compound (solid and solution) has been stored at the correct temperature, protected from light, and at an appropriate pH[2]. Use fresh solutions: Avoid using old stock solutions, especially if the pH was not controlled. Confirm peak identity: Perform a forced degradation study (e.g., by adding 0.1 M NaOH) to intentionally generate the degradation product and confirm its retention time matches the unexpected peak[2]. |
| Reduced biological activity or lower than expected concentration. | Instability at storage temperature. The compound may have degraded due to improper storage (e.g., prolonged time at room temperature) or repeated freeze-thaw cycles[2]. | Review storage protocol: For long-term storage, always aliquot solutions and store them at -20°C or -80°C[2]. Minimize freeze-thaw cycles: Use a fresh aliquot for each experiment. Check solution age: Prepare fresh solutions if stability is in doubt. |
| Solution appears hazy or contains a precipitate after thawing. | Precipitation. Some cytarabine solutions, particularly at higher concentrations, can form a precipitate when stored at -20°C[6]. The solution may not be homogenous. | Gently warm and vortex: Warm the vial to room temperature and vortex thoroughly to ensure all material is redissolved before use. Visual Inspection: Always visually inspect the solution before use. If a haze or precipitate remains after warming and mixing, the solution should be discarded[7]. |
Experimental Protocols
Protocol: General Stability-Indicating HPLC-UV Method
This protocol describes a general method to assess the purity and degradation of this compound.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2].
-
Mobile Phase: An isocratic mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 6.0) and an organic modifier like acetonitrile (B52724) or methanol (B129727) (e.g., 98:2 v/v)[2].
-
Flow Rate: 1.0 mL/min[2].
-
Detection: UV at 272 nm[2].
-
Column Temperature: 30°C[2].
-
-
Sample Preparation:
-
Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL).
-
Dilute the stock solution and experimental samples to a concentration within the calibration range (e.g., 1-100 µg/mL)[2].
-
-
Analysis:
-
Inject a series of known concentrations to generate a standard curve.
-
Inject the experimental samples.
-
Determine the concentration by comparing the peak area to the standard curve. Degradation is indicated by a decrease in the parent compound's peak area and the potential appearance of new peaks[2].
-
Visual Workflow Guide
Caption: Workflow for handling and storing this compound.
References
- 1. targetmol.com [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Physical and chemical stability of cytarabine in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. publications.ashp.org [publications.ashp.org]
- 7. globalrph.com [globalrph.com]
Technical Support Center: Cytarabine Triphosphate (ara-CTP) Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues of Cytarabine (B982) triphosphate (ara-CTP) in common laboratory buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Cytarabine triphosphate (ara-CTP)?
A1: Cytarabine, the parent nucleoside of ara-CTP, is freely soluble in water. The solubility of cytarabine in phosphate-buffered saline (PBS) at pH 7.2 is approximately 2 mg/mL. While specific quantitative data for ara-CTP in various buffers is limited, as a triphosphate nucleotide, its solubility is expected to be influenced by pH, temperature, and the ionic strength of the buffer. Generally, nucleoside triphosphates are stable in aqueous solutions with a pH above 7.5.
Q2: How does pH affect the stability and solubility of ara-CTP solutions?
A2: The stability of cytarabine, and by extension ara-CTP, is pH-dependent. It exhibits greater stability in neutral to slightly acidic conditions. Under alkaline conditions, the rate of degradation increases. Therefore, for optimal stability, it is recommended to prepare and store ara-CTP solutions in buffers with a pH range of 6.0 to 7.5.
Q3: How does temperature impact the solubility and stability of ara-CTP?
Q4: Can I use Tris buffer to prepare my ara-CTP solution?
A4: Yes, Tris buffer can be used; however, it is crucial to be aware that the pH of Tris buffer is sensitive to temperature changes. As the temperature decreases, the pH of a Tris buffer solution will increase. This pH shift could potentially impact the stability of ara-CTP. It is recommended to adjust the pH of the Tris buffer at the temperature at which the experiment will be performed.
Troubleshooting Guide: ara-CTP Precipitation in Buffers
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dissolving ara-CTP. | The concentration of ara-CTP exceeds its solubility limit in the chosen buffer and conditions (pH, temperature). | - Increase the volume of the buffer to dissolve the same amount of ara-CTP, thereby lowering the concentration.- Gently warm the solution to a maximum of 37°C to aid dissolution, but be mindful of potential degradation with prolonged heating.- Consider using a different buffer system where ara-CTP may have higher solubility. |
| A hazy solution or fine precipitate develops over time. | The ara-CTP solution may be unstable under the storage conditions, leading to degradation and precipitation of byproducts. The pH of the buffer may have shifted. | - Ensure the buffer pH is within the optimal range for ara-CTP stability (pH 6.0 - 7.5).- Store the solution at the recommended temperature (2-8°C for short-term, -20°C or -80°C for long-term).- Prepare fresh solutions before each experiment to minimize degradation. |
| Precipitation occurs when mixing the ara-CTP solution with other reagents. | The addition of other components (e.g., salts, organic solvents) to the reaction mixture may alter the solubility of ara-CTP. | - Perform a small-scale compatibility test before mixing the entire volumes.- Consider the final concentration of all components in the mixture and their potential to cause precipitation.- If possible, adjust the buffer composition of the reaction mixture to maintain ara-CTP solubility. |
Estimated Solubility of Cytarabine Triphosphate in Common Buffers
The following table provides an estimated solubility of ara-CTP in commonly used laboratory buffers at 25°C. These values are based on the known solubility of cytarabine and general principles of nucleotide triphosphate solubility and should be used as a guideline. Empirical testing is recommended for specific experimental conditions.
| Buffer | pH | Estimated Solubility (mg/mL) | Molar Concentration (mM) |
| Phosphate (B84403) Buffer | 6.0 | ~ 1.5 | ~ 3.1 |
| 7.0 | ~ 2.0 | ~ 4.1 | |
| 8.0 | ~ 2.5 | ~ 5.2 | |
| TRIS Buffer | 7.0 | ~ 2.0 | ~ 4.1 |
| 8.0 | ~ 2.5 | ~ 5.2 | |
| 9.0 | ~ 3.0 | ~ 6.2 |
Note: The molecular weight of Cytarabine triphosphate is 483.16 g/mol .
Experimental Protocols
Protocol for Preparation of a 10 mM ara-CTP Stock Solution in Phosphate Buffer (pH 7.4)
-
Materials:
-
Cytarabine triphosphate (ara-CTP) solid
-
0.1 M Sodium Phosphate buffer, pH 7.4
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
-
-
Procedure:
-
Equilibrate the ara-CTP solid and the phosphate buffer to room temperature.
-
Weigh out the required amount of ara-CTP solid in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution, you will need 4.83 mg of ara-CTP.
-
Add the appropriate volume of 0.1 M phosphate buffer (pH 7.4) to the microcentrifuge tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution. If necessary, gently warm the solution to 37°C for a short period.
-
Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
-
If not for immediate use, aliquot the stock solution into smaller volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Visualizations
Metabolic Pathway of Cytarabine to its Active Form, ara-CTP
Caption: Metabolic activation and inactivation pathways of Cytarabine (Ara-C).
Troubleshooting Workflow for ara-CTP Precipitation
Technical Support Center: Cytarabine Triphosphate (Ara-CTP) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid contamination and ensure data integrity in experiments involving cytarabine (B982) triphosphate (Ara-CTP).
Troubleshooting Guides
This section addresses specific issues that may arise during Ara-CTP experiments, providing potential causes and recommended solutions.
Issue 1: Low or No Detectable Ara-CTP Signal
Potential Causes:
-
Degradation of Ara-CTP: The most common issue is the degradation of Ara-CTP by endogenous phosphatases released during cell lysis. Nucleotide triphosphates are highly susceptible to enzymatic degradation.
-
Inefficient Cell Lysis or Ara-CTP Extraction: The chosen method may not be effectively breaking open the cells or extracting the polar Ara-CTP molecules.
-
Instability of Cytarabine Stock: The parent drug, cytarabine, may have degraded before being added to the cells.
-
Suboptimal Storage of Samples: Improper storage of cell lysates can lead to the degradation of Ara-CTP.
Recommended Solutions:
-
Inhibit Phosphatase Activity: Immediately before cell lysis, supplement your lysis buffer with a cocktail of phosphatase inhibitors. It is crucial to inhibit both serine/threonine and tyrosine phosphatases.
-
Maintain Cold Temperatures: Perform all steps of cell lysis and sample preparation on ice or at 4°C to minimize enzymatic activity.
-
Optimize Extraction Protocol: For intracellular nucleotide extraction, methods using trichloroacetic acid (TCA) or perchloric acid are common. After acid extraction, it is important to neutralize the sample. Alternatively, solid-phase extraction (SPE) with weak anion-exchange cartridges can be effective.
-
Verify Cytarabine Integrity: Regularly check the purity of your cytarabine stock solution. Cytarabine in aqueous solution is most stable at a slightly acidic to neutral pH (around 6.0-7.0) and should be stored at 2-8°C for short-term use or frozen for long-term storage.[1]
-
Proper Sample Storage: After extraction, immediately freeze your samples at -80°C if not proceeding directly to analysis. Avoid multiple freeze-thaw cycles.
Issue 2: High Variability Between Replicates
Potential Causes:
-
Inconsistent Sample Handling: Minor differences in the timing of steps, especially incubation on ice and time to freezing, can lead to variable degradation of Ara-CTP.
-
Pipetting Errors: Inaccurate pipetting of cells, lysis buffer, or standards can introduce significant variability.
-
Cell Clumping: Inconsistent cell numbers in each replicate due to clumping will result in variable Ara-CTP levels.
Recommended Solutions:
-
Standardize Workflow: Create a detailed, step-by-step protocol and adhere to it strictly for all samples. Minimize the time between cell lysis and analysis or freezing.
-
Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques for viscous solutions if applicable.
-
Ensure Single-Cell Suspension: Before seeding or lysing, ensure you have a single-cell suspension by gently pipetting or using a cell strainer.
Issue 3: Unexpected Peaks in HPLC Chromatogram
Potential Causes:
-
Contamination of Mobile Phase or HPLC System: Impurities in solvents or microbial growth in the mobile phase can lead to ghost peaks.
-
Degradation Products: The primary degradation product of cytarabine is uracil (B121893) arabinoside, which can appear as an extra peak.[1] Degradation of Ara-CTP to Ara-CDP or Ara-CMP can also occur.
-
Carryover from Previous Injections: Highly retained compounds from a previous run can elute in a subsequent analysis.
-
Co-elution of Other Nucleotides: The HPLC method may not be specific enough to separate Ara-CTP from other endogenous nucleotides like CTP or dCTP.
Recommended Solutions:
-
Use High-Purity Solvents: Always use HPLC-grade solvents and filter them before use. Prepare fresh mobile phase daily.
-
Identify Degradation Products: If you suspect degradation, you can perform a forced degradation study on a cytarabine or Ara-CTP standard (e.g., by treating with a base) to identify the retention time of the degradation products.
-
Implement a Column Wash Protocol: After each run or batch of samples, wash the column with a strong solvent to remove any retained compounds.
-
Optimize HPLC Method: Adjust the mobile phase composition, gradient, or use a different column chemistry (e.g., porous graphitic carbon) to improve the resolution between Ara-CTP and other nucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps to prevent Ara-CTP degradation during sample preparation?
A1: The two most critical steps are:
-
Inhibition of Phosphatases: Add a broad-spectrum phosphatase inhibitor cocktail to your lysis buffer immediately before use.
-
Maintaining Low Temperatures: Keep your samples, buffers, and lysates on ice or at 4°C at all times. Enzymatic reactions are significantly slowed at lower temperatures.
Q2: How should I store my cytarabine and Ara-CTP standards?
A2:
-
Cytarabine: Solid cytarabine should be stored at room temperature. Stock solutions in water or buffer should be stored at 2-8°C for up to a week or aliquoted and frozen at -20°C for long-term storage. Avoid alkaline pH as it accelerates deamination to uracil arabinoside.[1]
-
Ara-CTP: Due to the labile nature of the triphosphate group, solid Ara-CTP should be stored at -20°C or colder. Prepare stock solutions in a buffer at a neutral pH and store them in small aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Q3: What type of contamination can I expect from the biological sample itself?
A3: The primary source of contamination from the biological sample is the release of endogenous enzymes upon cell lysis. For Ara-CTP experiments, the most detrimental are phosphatases and nucleotidases , which will rapidly dephosphorylate Ara-CTP to its diphosphate, monophosphate, and eventually its nucleoside form (cytarabine).
Q4: Can I use a standard protein extraction protocol for Ara-CTP analysis?
A4: Not without modification. While the initial cell lysis steps may be similar, protocols for nucleotide extraction often involve a protein precipitation step with acids like trichloroacetic acid (TCA) or perchloric acid to effectively remove enzymes. If using a detergent-based lysis buffer, it is absolutely essential to include a potent phosphatase inhibitor cocktail.
Q5: My HPLC baseline is noisy. What could be the cause?
A5: A noisy baseline in HPLC can be due to several factors:
-
Air bubbles in the system: Degas your mobile phase thoroughly.
-
Contaminated mobile phase or system: Use fresh, HPLC-grade solvents and flush the system.
-
Detector lamp issues: Ensure the lamp is warmed up and not nearing the end of its life.
-
Pump problems: Leaks or faulty check valves can cause pressure fluctuations that manifest as a noisy baseline.
Data Presentation
Table 1: Stability of Cytarabine in 0.9% NaCl Solution
| Concentration | Storage Temperature | Stability Duration |
| 1 mg/mL | 2-8°C | 28 days |
| 5 mg/mL | 2-8°C | 28 days |
| 10 mg/mL | 2-8°C | 28 days |
| 1 mg/mL | 25°C | 14 days |
| 5 mg/mL | 25°C | 8 days |
| 10 mg/mL | 25°C | 5 days |
Data summarized from a study on the physical and chemical stability of cytarabine in polypropylene (B1209903) syringes.[2]
Table 2: Common Phosphatase Inhibitors for Protection of Ara-CTP
| Inhibitor | Target Class | Typical Working Concentration | Type |
| Sodium Fluoride | Serine/Threonine and Acidic Phosphatases | 1-20 mM | Irreversible |
| Sodium Orthovanadate | Tyrosine and Alkaline Phosphatases | 1-100 mM | Irreversible |
| β-Glycerophosphate | Serine/Threonine Phosphatases | 1-100 mM | Reversible |
| Sodium Pyrophosphate | Serine/Threonine Phosphatases | 1-100 mM | Irreversible |
It is highly recommended to use a cocktail containing a combination of these inhibitors for broad-spectrum protection.[3][4]
Experimental Protocols
Protocol: Extraction of Intracellular Ara-CTP using Trichloroacetic Acid (TCA)
-
Cell Harvesting: After incubation with cytarabine, harvest cells by centrifugation at 4°C.
-
Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Lysis and Deproteinization: Resuspend the cell pellet in a known volume of ice-cold 6% Trichloroacetic Acid (TCA). Vortex vigorously for 30 seconds.
-
Incubation: Incubate the mixture on ice for 15-30 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Neutralization: Carefully transfer the supernatant, which contains the acid-soluble nucleotides, to a new pre-chilled tube. Neutralize the extract by adding an appropriate volume of a base, such as 5 M K2CO3, until the pH is near neutral.[5]
-
Final Centrifugation: Centrifuge again to pellet the precipitated potassium perchlorate.
-
Sample Collection: The resulting supernatant contains the intracellular nucleotides, including Ara-CTP, and is ready for analysis (e.g., by HPLC) or storage at -80°C.
Visualizations
Caption: Workflow for Ara-CTP extraction and analysis.
Caption: Troubleshooting logic for low Ara-CTP signal.
References
- 1. benchchem.com [benchchem.com]
- 2. Physical and chemical stability of cytarabine in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 4. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Cytarabine Triphosphate and Gemcitabine Triphosphate Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of cytarabine (B982) triphosphate (Ara-CTP) and gemcitabine (B846) triphosphate (dFdCTP), the active metabolites of the widely used chemotherapeutic agents cytarabine (Ara-C) and gemcitabine (dFdC), respectively. By examining their mechanisms of action, comparative potency, and impact on cellular processes, this document aims to be a valuable resource for researchers in oncology and drug development.
Introduction
Cytarabine and gemcitabine are nucleoside analogs that play a crucial role in the treatment of various cancers.[1] Cytarabine is a cornerstone in the therapy of acute myelogenous leukemia (AML), while gemcitabine is used for a variety of solid tumors, including pancreatic, lung, and breast cancers.[2][3] Both are prodrugs that, once inside the cell, are phosphorylated to their active triphosphate forms, Ara-CTP and dFdCTP.[2] These active metabolites exert their cytotoxic effects primarily by interfering with DNA synthesis.[2][4] This guide focuses on the comparative cytotoxicity of these triphosphate forms, which are the ultimate effectors of the drugs' anticancer activity.
Mechanism of Action
While both Ara-CTP and dFdCTP are analogs of deoxycytidine triphosphate (dCTP) and primarily target DNA synthesis, there are key differences in their mechanisms of action that contribute to their distinct cytotoxic profiles.
-
Cytarabine Triphosphate (Ara-CTP): The primary mechanism of Ara-CTP is its incorporation into the growing DNA strand during replication.[4] The arabinose sugar moiety in Ara-CTP, instead of the natural deoxyribose, creates a steric hindrance that inhibits the ability of DNA polymerase to add the next nucleotide, effectively acting as a DNA chain terminator.[4] This leads to the arrest of DNA synthesis and subsequent induction of apoptosis.[5][6] The extent of Ara-C incorporation into DNA is considered a strong predictor of cell death.[5]
-
Gemcitabine Triphosphate (dFdCTP): Similar to Ara-CTP, dFdCTP is also incorporated into DNA. However, its mechanism is more complex. After the incorporation of one dFdCTP molecule, DNA polymerase can still add one more deoxynucleotide. This "masked chain termination" makes the incorporated drug more difficult for the cell's proofreading exonucleases to remove, leading to a more persistent inhibition of DNA synthesis. Furthermore, the diphosphate (B83284) form of gemcitabine (dFdCDP) is a potent inhibitor of ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis.[2][3] This dual action of depleting the deoxynucleotide pool and directly halting DNA elongation contributes to the potent cytotoxicity of gemcitabine.[7]
Comparative Cytotoxicity Data
Experimental data consistently demonstrates that gemcitabine is significantly more potent than cytarabine across a variety of cancer cell lines. This difference in potency is attributed to the distinct mechanisms of their active triphosphate metabolites.
Table 1: Comparative IC50 Values of Cytarabine and Gemcitabine
| Cell Line Type | Cell Line | Drug | IC50 Value | Exposure Time | Reference |
| Myeloid Leukemia | HL-60 | Cytarabine (Ara-C) | 26 - 52 nM | 48 h | [8] |
| Gemcitabine (dFdC) | 3 - 10 nM | 48 h | [8] | ||
| B-lymphoid Leukemia | RPMI-8392 | Cytarabine (Ara-C) | 26 - 52 nM | 48 h | [8] |
| Gemcitabine (dFdC) | 3 - 10 nM | 48 h | [8] | ||
| T-lymphoid Leukemia | Molt-3 | Cytarabine (Ara-C) | 26 - 52 nM | 48 h | [8] |
| Gemcitabine (dFdC) | 3 - 10 nM | 48 h | [8] | ||
| Human Lymphoblastoid | 197 cell lines (average) | Cytarabine (Ara-C) | 8.4 ± 14.3 µM | Not Specified | [2] |
| Gemcitabine (dFdC) | 25.3 ± 30.7 nM | Not Specified | [2] |
Note: The IC50 values presented are for the parent drugs, cytarabine and gemcitabine. The cytotoxic effects are mediated by their intracellular conversion to Ara-CTP and dFdCTP, respectively.
Table 2: Comparative Induction of Apoptosis
| Cell Line | Drug | Concentration | Exposure Time | Observation | Reference |
| Myeloid Leukemia (HL-60) | Cytarabine (Ara-C) | 5 µM | 6 h | DNA laddering indicative of apoptosis | [9] |
| Gemcitabine (dFdC) | 0.05 µM | 6 h | Similar DNA laddering at a 100-fold lower concentration | [9] |
Impact on Cellular Processes
Cell Cycle Arrest
Both Ara-CTP and dFdCTP are S-phase specific agents, meaning they primarily exert their cytotoxic effects on cells actively replicating their DNA.[10] By inhibiting DNA synthesis, they cause an accumulation of cells in the S-phase of the cell cycle.[7][11] This cell cycle arrest is a critical step leading to the induction of apoptosis.[11][12]
Induction of Apoptosis
The ultimate fate of a cancer cell treated with cytarabine or gemcitabine is often programmed cell death, or apoptosis. The DNA damage and stalled replication forks caused by the incorporation of Ara-CTP or dFdCTP trigger a cascade of signaling events that converge on the activation of caspases, the executioner enzymes of apoptosis.[9][13] Studies have shown that gemcitabine can induce apoptosis at significantly lower concentrations than cytarabine, correlating with its higher potency.[9]
Signaling Pathways and Experimental Workflow
Signaling Pathways of Cytotoxicity
The following diagrams illustrate the general signaling pathways leading to cytotoxicity for cytarabine triphosphate and gemcitabine triphosphate.
Caption: Simplified signaling pathway of Cytarabine.
Caption: Simplified signaling pathway of Gemcitabine.
Experimental Workflow for Cytotoxicity Comparison
The following diagram outlines a general experimental workflow for comparing the cytotoxicity of Ara-CTP and dFdCTP.
Caption: Experimental workflow for cytotoxicity comparison.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of cytotoxic agents. Below are protocols for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with serial dilutions of cytarabine or gemcitabine for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a vehicle-only control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Gently shake the plate and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[13]
-
Apoptosis Assay (Caspase-Glo 3/7 Assay)
This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.
-
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the compounds in a white-walled 96-well plate as described for the MTT assay.
-
Reagent Addition: Add the Caspase-Glo 3/7 reagent, which contains a pro-luminescent caspase-3/7 substrate, to each well according to the manufacturer's instructions.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure the luminescence using a plate reader. An increase in luminescence indicates higher caspase-3/7 activity and thus, a higher level of apoptosis.[13]
-
Measurement of Intracellular Triphosphate Metabolites (HPLC)
High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the intracellular concentrations of Ara-CTP and dFdCTP.
-
Protocol:
-
Cell Treatment and Harvesting: Treat a known number of cells (e.g., 5 x 10^6) with the parent drug for a specified time (e.g., 8 hours).
-
Extraction: Centrifuge the cells, wash with ice-cold phosphate-buffered saline (PBS), and then lyse the cells and precipitate proteins using an acid like trichloroacetic acid (TCA).
-
Neutralization and Separation: Neutralize the acid extract and separate the nucleotides using a suitable HPLC system with an anion-exchange column.
-
Quantification: Detect the triphosphate metabolites using a UV detector and quantify the concentration by comparing the peak area to a standard curve generated with known amounts of Ara-CTP and dFdCTP.[2]
-
Conclusion
The active triphosphate metabolites of cytarabine and gemcitabine, Ara-CTP and dFdCTP, are potent cytotoxic agents that function by disrupting DNA synthesis. However, the available data strongly indicates that dFdCTP is a more potent cytotoxic agent than Ara-CTP. This is attributed to its dual mechanism of action, which includes both masked chain termination of DNA synthesis and the inhibition of ribonucleotide reductase by its diphosphate metabolite.[2][3] This leads to a more profound and sustained inhibition of cellular proliferation and a greater induction of apoptosis at lower concentrations compared to Ara-CTP.[9] Understanding these comparative cytotoxic profiles is essential for the rational design of novel therapeutic strategies and for optimizing the clinical application of these important anticancer drugs.
References
- 1. Cytotoxic nucleoside analogues: different strategies to improve their clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gemcitabine and cytosine arabinoside cytotoxicity: association with lymphoblastoid cell expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the antitumor activity of gemcitabine and ara-C in a panel of human breast, colon, lung and pancreatic xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 5. Relationships among Ara-CTP pools, formation of (Ara-C)DNA, and cytotoxicity of human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Mnk enhances apoptotic activity of cytarabine in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of antineoplastic activity of 2',2'-difluorodeoxycytidine and cytosine arabinoside against human myeloid and lymphoid leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the induction of apoptosis in human leukemic cell lines by 2',2'-difluorodeoxycytidine (gemcitabine) and cytosine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. Systemic Delivery of Gemcitabine Triphosphate via LCP Nanoparticles for NSCLC and Pancreatic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Validating ara-CTP Induced Apoptosis: A Comparative Guide to Annexin V Staining and Alternative Assays
For Researchers, Scientists, and Drug Development Professionals
Cytarabine (B982) (ara-C), and its active triphosphate form, ara-CTP, is a cornerstone of chemotherapy for hematological malignancies. Its primary mechanism of action is the induction of apoptosis, or programmed cell death, in rapidly dividing cancer cells. Accurate and reliable validation of apoptosis is therefore critical in both preclinical research and drug development. Annexin V staining is a widely adopted method for detecting early-stage apoptosis. This guide provides an objective comparison of Annexin V staining with other common apoptosis assays, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate methods for their studies.
The Gold Standard: Annexin V Staining for Apoptosis Detection
Annexin V is a cellular protein that has a high affinity for phosphatidylserine (B164497) (PS), a phospholipid component of the cell membrane. In healthy cells, PS is exclusively located on the inner leaflet of the plasma membrane.[1][2] During the early stages of apoptosis, this membrane asymmetry is lost, and PS is translocated to the outer leaflet, exposing it on the cell surface.[1][2] Fluorescently labeled Annexin V can then bind to this exposed PS, allowing for the identification of apoptotic cells.
This method is frequently combined with a viability dye, such as Propidium Iodide (PI) or 7-AAD, which are impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[2][3] This dual-staining approach, typically analyzed via flow cytometry, allows for the differentiation of four distinct cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive[4]
Quantitative Comparison of Apoptosis Assays
The following table summarizes quantitative data from various studies investigating ara-C-induced apoptosis, comparing Annexin V staining with other common assays. This allows for a direct comparison of the sensitivity and timing of different detection methods.
| Assay | Cell Line | Treatment | Time Point | % Apoptotic Cells (Assay Specific Metric) | Reference |
| Annexin V/PI Staining | MV4-11 (AML) | 0.1 µM ara-C | 24 h | 22% (Annexin V+/PI- & Annexin V+/PI+) | [5] |
| Caspase-3/7 Activation | MV4-11 (AML) | 0.5 µM ara-C | 24 h | ~2.5-fold increase in luminescence | [5] |
| Annexin V/PI Staining | HL-60 (AML) | 30 nM HHT + 120 nM ara-C | 24 h | 72.3% (Total apoptotic cells) | [6] |
| PARP Cleavage | HL-60 (AML) | HHT + ara-C | 24 h | Increased cleaved PARP (Western Blot) | [6] |
| Annexin V/PI Staining | THP-1 & U937 (AML) | ara-C + Compound K | 24 h | Synergistic increase in apoptotic cells | [7] |
| Mitochondrial Potential | THP-1 & U937 (AML) | ara-C + Compound K | 24/48 h | Significant decrease in MMP | [7] |
Signaling Pathways and Experimental Workflows
To visualize the biological processes and experimental procedures discussed, the following diagrams are provided in DOT language script for use with Graphviz.
Caption: Ara-CTP induced apoptosis signaling pathway.
Caption: Comparative workflow for key apoptosis assays.
Experimental Protocols
Below are detailed methodologies for the key experiments discussed in this guide.
Annexin V and Propidium Iodide (PI) Staining
This protocol is adapted from standard procedures for flow cytometric analysis of apoptosis.[3][8]
-
Cell Preparation:
-
Induce apoptosis in your cell line of interest by treating with the desired concentration of ara-C for the appropriate duration. Include an untreated control.
-
Harvest cells (for adherent cells, use gentle trypsinization) and collect by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold 1X PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Analysis:
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Caspase-Glo® 3/7 Assay
This protocol is based on the commercially available Caspase-Glo® 3/7 Assay from Promega, which measures the activity of effector caspases-3 and -7.[9][10]
-
Reagent Preparation:
-
Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature.
-
Transfer the entire volume of buffer into the amber bottle containing the substrate. Mix by inversion until the substrate is fully dissolved. This is the Caspase-Glo® 3/7 Reagent.
-
-
Assay Procedure:
-
Plate cells in a 96-well white-walled plate and treat with ara-C. Include appropriate controls.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
-
Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[11][12]
-
Cell Preparation and Fixation:
-
Harvest and wash cells as described for Annexin V staining.
-
Fix the cells by adding 1% (w/v) paraformaldehyde in PBS and incubating on ice for 15-30 minutes.
-
Wash the cells with PBS and then permeabilize by resuspending in ice-cold 70% (v/v) ethanol. Cells can be stored at -20°C at this stage.
-
-
Labeling:
-
Rehydrate the cells by washing with Wash Buffer.
-
Resuspend the cell pellet in a solution containing TdT reaction buffer, TdT enzyme, and a fluorescently labeled dUTP (e.g., FITC-dUTP or BrdUTP).
-
Incubate for 60 minutes at 37°C in a humidified atmosphere, protected from light.
-
-
Staining and Analysis:
-
Stop the reaction by adding a rinse buffer and centrifuging the cells.
-
If using BrdUTP, an additional step of staining with a fluorescently labeled anti-BrdU antibody is required.
-
Counterstain the total DNA with PI/RNase A solution.
-
Analyze by flow cytometry. TUNEL-positive cells will exhibit increased fluorescence from the incorporated labeled dUTPs.
-
Mitochondrial Membrane Potential (MMP) Assay using JC-1
A decrease in mitochondrial membrane potential is an early event in the intrinsic apoptotic pathway. The JC-1 dye is a ratiometric probe that can be used to assess MMP.[13]
-
Cell Preparation and Staining:
-
Culture cells in a suitable plate (e.g., 96-well black plate for fluorometry).
-
Treat cells with ara-C as required.
-
Prepare a working solution of JC-1 dye in cell culture medium (typically 1-10 µM).
-
Remove the existing medium and add the JC-1 working solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Aspirate the staining solution and wash the cells with an assay buffer.
-
-
Analysis:
-
Fluorescence Microscopy/Plate Reader: In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence (~530 nm). The ratio of red to green fluorescence is used to quantify the change in MMP.
-
Flow Cytometry: Cells are harvested after staining and analyzed using a flow cytometer with appropriate filters for red and green fluorescence. A shift from red to green fluorescence indicates apoptosis.
-
PARP Cleavage by Western Blot
Cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspase-3 is a key indicator of apoptosis.[8][14]
-
Protein Extraction:
-
After treatment with ara-C, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PARP that can detect both the full-length (~116 kDa) and the cleaved fragment (~89 kDa).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
The appearance of the 89 kDa cleaved PARP fragment is indicative of apoptosis. Densitometry can be used to quantify the ratio of cleaved PARP to full-length PARP. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
-
Conclusion
Validating ara-CTP induced apoptosis is a multifaceted process, and the choice of assay depends on the specific research question, available equipment, and the desired stage of apoptosis to be detected. Annexin V staining remains a robust and widely used method for the quantitative assessment of early to late-stage apoptosis. However, for a comprehensive understanding, it is often beneficial to complement Annexin V data with assays that probe different aspects of the apoptotic cascade, such as effector caspase activation, DNA fragmentation, or mitochondrial dysfunction. This guide provides the necessary information and protocols to enable researchers to confidently select and perform the most appropriate assays for their investigation of ara-CTP's apoptotic effects.
References
- 1. promega.com [promega.com]
- 2. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.ca]
- 3. Cytarabine-induced destabilization of MCL1 mRNA and protein triggers apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem-agilent.com [chem-agilent.com]
- 5. Inhibition of Mnk enhances apoptotic activity of cytarabine in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homoharringtonine enhances cytarabine-induced apoptosis in acute myeloid leukaemia by regulating the p38 MAPK/H2AX/Mcl-1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 10. ulab360.com [ulab360.com]
- 11. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genscript.com [genscript.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. m.youtube.com [m.youtube.com]
A Comparative Guide: Cytarabine Triphosphate vs. Thiarabine Triphosphate in AML Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the triphosphate forms of cytarabine (B982) (ara-CTP) and thiarabine (B1682799) (T-araCTP) in preclinical Acute Myeloid Leukemia (AML) models. The information presented is based on available experimental data to inform future research and drug development efforts.
Executive Summary
Cytarabine (Ara-C) is a cornerstone of AML chemotherapy. Its active form, cytarabine triphosphate (ara-CTP), inhibits DNA synthesis, leading to cancer cell death.[1][2] Thiarabine (4'-thio-ara-C), a nucleoside analog of cytarabine, has demonstrated superior preclinical antitumor activity in various AML models.[3][4] The enhanced efficacy of its active triphosphate form, thiarabine triphosphate (T-araCTP), is attributed to key pharmacological differences, including prolonged intracellular retention and oral bioavailability.[3][5] This guide delves into a detailed comparison of their mechanisms, efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action
Both cytarabine and thiarabine are nucleoside analogs that must be intracellularly phosphorylated to their active triphosphate forms, ara-CTP and T-araCTP, respectively, to exert their cytotoxic effects.[1][2] The primary mechanism of action for both compounds is the inhibition of DNA synthesis. The triphosphate metabolites compete with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand by DNA polymerase. This incorporation leads to chain termination and an inability of the cell to complete DNA replication, ultimately triggering apoptosis.[1][2]
A critical difference lies in the intracellular stability of their active metabolites. T-araCTP exhibits a significantly longer intracellular retention time compared to ara-CTP, leading to a more sustained inhibition of DNA synthesis.[3][5]
Data Presentation: In Vitro and In Vivo Efficacy
In Vitro Cytotoxicity
Table 1: IC50 Values of Cytarabine in Various AML Cell Lines
| Cell Line | IC50 (Concentration) | Exposure Time | Assay Method | Reference |
| THP-1 | > 10 µM | 24 h | Trypan Blue | [6] |
| KG-1 | Not specified | 24 h | MTT | [7] |
| HL-60 | Not specified | 24 h | MTT | [7] |
| U937 | Not specified | 24 h | Not specified | [8] |
| CCRF-CEM | ~90 nM | Not specified | Not specified | [9] |
| Jurkat | ~159.7 nM | Not specified | Not specified | [9] |
Note: IC50 values are highly dependent on the specific experimental conditions (e.g., cell density, exposure time, assay method). The data presented here are from different sources and should be interpreted with caution.
In Vivo Efficacy in AML Xenograft Models
Preclinical studies utilizing human AML cell line xenografts in mice have consistently demonstrated the superior in vivo efficacy of thiarabine compared to cytarabine.
Table 2: Summary of Comparative In Vivo Efficacy in AML Xenograft Models
| AML Model (Cell Line) | Thiarabine Efficacy | Cytarabine Efficacy | Key Findings | Reference |
| HL-60 | Curative | Less efficacious | Thiarabine demonstrated superior antitumor activity. | [4] |
| CCRF-CEM | Tumor Regression | Less efficacious | Thiarabine was more efficacious than ara-C. | [4] |
| MOLT-4 | Tumor Regression | Less efficacious | Thiarabine was more efficacious than ara-C. | [4] |
| K-562 | Tumor Regression | Less efficacious | Thiarabine was more efficacious than ara-C. | [4] |
Note: Specific quantitative data on tumor growth inhibition percentages or median survival times from direct head-to-head comparative studies were not available in the reviewed literature.
Key Differentiating Pharmacological Properties
Table 3: Pharmacological Properties of Cytarabine and Thiarabine
| Property | Cytarabine | Thiarabine | Reference |
| Active Metabolite | ara-CTP | T-araCTP | [1][3] |
| Intracellular Retention of Active Metabolite | Shorter | Longer | [3][5] |
| Oral Bioavailability | Not effective orally | Approximately 16% | [3][5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of cytarabine and thiarabine on AML cell lines.
-
Cell Seeding: Seed AML cells (e.g., HL-60, THP-1) in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours, treat the cells with various concentrations of cytarabine or thiarabine. Include a vehicle-treated control group.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis in AML cells following treatment.[10]
-
Cell Treatment: Treat AML cells with the desired concentrations of cytarabine or thiarabine for the specified duration.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
DNA Incorporation Assay (EdU-based Assay)
This protocol provides a method to measure the inhibition of DNA synthesis.[11]
-
Cell Treatment: Treat AML cells with cytarabine or thiarabine for a desired period.
-
EdU Labeling: Add 10 µM EdU (5-ethynyl-2´-deoxyuridine) to the cell culture and incubate for 2-4 hours to allow for its incorporation into newly synthesized DNA.
-
Fixation and Permeabilization: Harvest the cells, wash with PBS, and then fix and permeabilize them according to the manufacturer's protocol for the EdU detection kit.
-
Click-iT® Reaction: Perform the Click-iT® reaction by adding the reaction cocktail containing a fluorescent azide (B81097) to the cells. This will result in the covalent labeling of the incorporated EdU.
-
DNA Staining: Stain the cellular DNA with a suitable dye (e.g., DAPI or Hoechst 33342).
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to quantify the percentage of cells that have incorporated EdU.
Visualizations
Caption: Intracellular activation and mechanism of action.
Caption: Workflow for preclinical comparison.
Conclusion
The available preclinical data strongly suggest that thiarabine and its active triphosphate form, T-araCTP, hold significant promise as a therapeutic agent for AML, demonstrating superior efficacy over the current standard-of-care, cytarabine, in in vivo models. The longer intracellular retention of T-araCTP and the oral bioavailability of thiarabine are key advantages that warrant further investigation. However, to provide a more definitive comparison, direct head-to-head in vitro studies measuring IC50 values across a panel of AML cell lines and quantitative in vivo studies are necessary. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses, which will be crucial for the continued development of thiarabine as a potential next-generation therapy for AML.
References
- 1. Novel L-nucleoside analogue, 5-fluorotroxacitabine, displays potent efficacy against acute myeloid leukemia | Haematologica [haematologica.org]
- 2. haematologica.org [haematologica.org]
- 3. Thiarabine, 1-(4-Thio-β-D-arabinofuranosyl)cytosine. A Deoxycytidine Analog With Excellent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical antitumor activity of thiarabine in human leukemia and lymphoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Homoharringtonine enhances cytarabine-induced apoptosis in acute myeloid leukaemia by regulating the p38 MAPK/H2AX/Mcl-1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The sensitivity of acute myeloid leukemia cells to cytarabine is increased by suppressing the expression of Heme oxygenase-1 and hypoxia-inducible factor 1-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protection of acute myeloid leukaemia cells from apoptosis induced by front-line chemotherapeutics is mediated by haem oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic T lymphocytes promote cytarabine-induced acute myeloid leukemia cell apoptosis via inhibiting Bcl-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lumiprobe.com [lumiprobe.com]
A Comparative Guide to Utilizing ara-CTP as a Positive Control for DNA Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the realm of cellular and molecular biology, the precise measurement of DNA synthesis is paramount for understanding fundamental processes such as cell cycle progression, proliferation, and the efficacy of therapeutic agents. The use of a reliable positive control is critical for validating experimental assays designed to identify and characterize inhibitors of DNA synthesis. Cytarabine (B982) triphosphate (ara-CTP), the active metabolite of the chemotherapeutic agent cytarabine (Ara-C), serves as a robust and widely utilized positive control for inducing DNA synthesis inhibition. This guide provides a comprehensive comparison of ara-CTP with other common inhibitors, presents supporting experimental data, and offers detailed protocols for key assays.
Mechanism of Action: How DNA Synthesis Inhibitors Work
Understanding the molecular mechanisms by which these compounds inhibit DNA synthesis is crucial for selecting the appropriate positive control for a given experiment.
ara-CTP: The Chain Terminator
Cytarabine, a nucleoside analog, is transported into the cell and undergoes phosphorylation to its active form, ara-CTP.[1] Structurally similar to deoxycytidine triphosphate (dCTP), ara-CTP competitively inhibits DNA polymerase.[2] Upon incorporation into the growing DNA strand, the arabinose sugar moiety of ara-CTP hinders the formation of the subsequent phosphodiester bond, effectively terminating DNA chain elongation.[1] This leads to the accumulation of DNA strand breaks and the induction of apoptosis.[3]
Hydroxyurea (B1673989): The Ribonucleotide Reductase Inhibitor
Hydroxyurea (HU) acts earlier in the DNA synthesis pathway by inhibiting the enzyme ribonucleotide reductase (RNR).[4] RNR is responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA replication.[4] By depleting the pool of available deoxyribonucleotides, hydroxyurea stalls DNA replication forks and induces cell cycle arrest, primarily in the S phase.[4]
Aphidicolin (B1665134): The DNA Polymerase α and δ Inhibitor
Aphidicolin, a tetracyclic diterpenoid, is a specific and reversible inhibitor of B-family DNA polymerases, primarily DNA polymerase α and δ in eukaryotic cells.[5] It is believed to bind near the dNTP-binding site of these polymerases, thereby preventing the incorporation of nucleotides into the nascent DNA strand.[6] This leads to a blockage of DNA replication and cell cycle arrest at the G1/S border.[6]
Comparative Performance: A Data-Driven Overview
The following table summarizes the 50% inhibitory concentration (IC50) values for ara-CTP, hydroxyurea, and aphidicolin in various cancer cell lines. It is important to note that these values are derived from different studies and experimental conditions, and therefore should be considered as a general guide rather than a direct comparison.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| ara-C (precursor to ara-CTP) | CCRF-CEM (human leukemia) | Cell Viability | 6.30 nM | [7] |
| ara-C (precursor to ara-CTP) | CCRF-HSB-2 (human leukemia) | Cell Viability | 10.4 nM | [7] |
| ara-C (precursor to ara-CTP) | MOLT-4 (human leukemia) | Cell Viability | 10.0 nM | [7] |
| ara-C (precursor to ara-CTP) | HL-60 (Ara-C resistant) | Cell Viability | 400 nM | [7] |
| Hydroxyurea | L1210 (mouse leukemia) | Cell Growth | 21.38 µM | [8] |
| Hydroxyurea | P388 (mouse leukemia) | Cell Proliferation | 32 µM | [8] |
| Hydroxyurea | HCT-116 (human colon carcinoma) | Cytostatic Activity | 223 µM | [9] |
| Aphidicolin | HCT-116 (human colon carcinoma) | Cell Proliferation (WST-1) | 9 µM | [5] |
| Aphidicolin | HFF (human foreskin fibroblast) | VZV DNA Inhibition | 0.473 µM | [5] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and the experimental procedures can aid in comprehension and experimental design.
Caption: Mechanisms of action for ara-CTP, Hydroxyurea, and Aphidicolin.
Caption: Workflow for a BrdU incorporation assay to measure DNA synthesis.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are protocols for common assays used to measure DNA synthesis inhibition.
BrdU Incorporation Assay Followed by Flow Cytometry
This assay measures the incorporation of the thymidine (B127349) analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), into newly synthesized DNA.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
ara-CTP, Hydroxyurea, or Aphidicolin (as positive controls)
-
BrdU labeling solution (10 mM)
-
Phosphate-buffered saline (PBS)
-
Fixation/Permeabilization buffer
-
DNase I solution
-
Anti-BrdU antibody (FITC-conjugated)
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow for logarithmic growth during the experiment.
-
Treatment: Treat cells with the desired concentrations of your test compound. Include wells with a known concentration of ara-CTP (e.g., 1-10 µM), hydroxyurea (e.g., 1-2 mM), or aphidicolin (e.g., 1-5 µM) as positive controls, and a vehicle-treated well as a negative control. Incubate for the desired treatment period (e.g., 24 hours).
-
BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.[10] Incubate at 37°C.[10]
-
Cell Harvest: Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells). Wash the cells once with PBS.
-
Fixation and Permeabilization: Resuspend the cell pellet in 1 mL of fixation/permeabilization buffer and incubate for 20 minutes at room temperature.
-
DNA Denaturation: Centrifuge the cells and resuspend the pellet in DNase I solution. Incubate for 1 hour at 37°C to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Staining: Wash the cells with PBS and then resuspend them in a solution containing the FITC-conjugated anti-BrdU antibody. Incubate for 1 hour at room temperature in the dark.
-
DNA Staining: Wash the cells with PBS and resuspend them in PI/RNase A staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The percentage of BrdU-positive cells represents the proportion of cells that were actively synthesizing DNA during the labeling period.
[³H]-Thymidine Incorporation Assay
This classic method measures the incorporation of radioactive thymidine into DNA.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
ara-CTP, Hydroxyurea, or Aphidicolin
-
[³H]-Thymidine
-
Trichloroacetic acid (TCA), ice-cold
-
Ethanol (B145695), ice-cold
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the BrdU assay protocol, seeding cells in a 24-well plate.
-
Radiolabeling: Add [³H]-Thymidine to each well (final concentration of 1 µCi/mL). Incubate for 4 hours at 37°C.
-
Cell Lysis and Precipitation: Aspirate the medium and wash the cells twice with ice-cold PBS. Add 1 mL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate the DNA.
-
Washing: Aspirate the TCA and wash the precipitate twice with ice-cold 95% ethanol.
-
Solubilization: Air-dry the wells and add 0.5 mL of 0.1 N NaOH to each well to solubilize the DNA.
-
Scintillation Counting: Transfer the contents of each well to a scintillation vial, add 5 mL of scintillation fluid, and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of DNA synthesis.
Cell Cycle Analysis by Propidium Iodide Staining
This method assesses the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
ara-CTP, Hydroxyurea, or Aphidicolin
-
PBS
-
Ethanol, 70% ice-cold
-
Propidium Iodide (PI) staining solution containing RNase A
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the BrdU assay protocol.
-
Cell Harvest: Harvest and wash the cells as described in the BrdU protocol.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 0.5 mL of PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be displayed as a histogram, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1] A block in S-phase will be evident as an accumulation of cells in this phase.
By employing these well-characterized inhibitors and robust experimental protocols, researchers can confidently validate their assays and accurately interpret their findings in the study of DNA synthesis and cell proliferation.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Ara-C affects formation of cancer cell DNA synthesome replication intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thymidine Incorporation Assay | Thermo Fisher Scientific - IN [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. The role of DNA synthesis inhibition in the cytotoxicity of 2',2'-difluoro-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bdbiosciences.com [bdbiosciences.com]
The Critical Divide: A Comparative Analysis of Ara-CTP Incorporation in Sensitive vs. Resistant Cancer Cells
For researchers, scientists, and drug development professionals, understanding the nuances of drug efficacy at the cellular level is paramount. This guide provides a detailed comparative analysis of the incorporation of ara-CTP—the active metabolite of the widely used chemotherapeutic agent cytarabine (B982) (ara-C)—in cancer cells that are sensitive versus those that have developed resistance. The data presented herein, supported by detailed experimental protocols, illuminates the key molecular determinants of cytarabine sensitivity and resistance, offering valuable insights for the development of more effective cancer therapies.
Cytarabine remains a cornerstone in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML).[1][2] Its cytotoxic effect is dependent on its intracellular conversion to the active triphosphate form, ara-CTP, which is subsequently incorporated into DNA, leading to chain termination and cell death.[1][3] However, the development of resistance is a major clinical challenge. A primary mechanism underlying this resistance is the reduced intracellular accumulation and retention of ara-CTP.[4][5][6] This guide dissects the quantitative differences in ara-CTP levels and explores the molecular machinery responsible for this disparity.
Quantitative Comparison of Ara-CTP Levels
The intracellular concentration of ara-CTP is a critical determinant of ara-C cytotoxicity.[1] In vitro and clinical studies consistently demonstrate that sensitive cells accumulate and retain significantly higher levels of ara-CTP compared to their resistant counterparts.[4][5] This difference can be substantial, often varying by orders of magnitude.
| Cell Type/Condition | Ara-CTP Concentration | Key Findings | Reference |
| Sensitive vs. Resistant Leukemic Cells (General) | Higher in sensitive cells | Intracellular ara-CTP concentrations are a key indicator of sensitivity. | [4][5] |
| AML Patient Blasts (Standard vs. High-Dose Ara-C) | 27-fold increase with high-dose | Demonstrates a dose-dependent increase in intracellular ara-CTP. | [2] |
| dCK-deficient Lymphoma Cells (RL-G) vs. Parental (RL-7) | No detectable ara-CTP from ara-C in resistant cells | Highlights the critical role of deoxycytidine kinase (dCK) in ara-C activation. | [7] |
| RL-G vs. RL-7 (Treated with ara-CMP pronucleotide) | RL-G: 100-217 pmol/mg protein; RL-7: 160-318 pmol/mg protein | A pronucleotide approach can partially bypass dCK deficiency to generate ara-CTP. | [7] |
| Pediatric AML Patients | 40.5-fold interpatient variation | Significant variability in ara-CTP metabolism exists among patients. | [5] |
| Ara-C Resistant HL-60 Variants (R1 and R2) | Smaller amounts of ara-CTP compared to parental cells | Reduced dCK activity and increased 5'-nucleotidase activity contribute to lower ara-CTP. | [8] |
Deciphering the Mechanisms of Disparity: Key Signaling and Metabolic Pathways
The observed differences in ara-CTP accumulation are not arbitrary but are the result of complex interactions within cellular metabolic and transport pathways. Resistance to cytarabine can emerge from alterations at multiple steps, from drug uptake to its eventual incorporation into DNA.
The Cytarabine Metabolic Pathway
The conversion of ara-C to its active form, ara-CTP, is a multi-step enzymatic process. Conversely, several enzymes can inactivate ara-C and its phosphorylated metabolites. The balance of these activating and inactivating pathways dictates the intracellular concentration of ara-CTP.
Caption: The metabolic activation and inactivation pathways of cytarabine (ara-C).
Key differences in this pathway between sensitive and resistant cells include:
-
Reduced Uptake: Resistant cells often exhibit decreased expression or function of the human equilibrative nucleoside transporter 1 (hENT1), leading to lower intracellular ara-C concentrations.[9][10]
-
Impaired Activation: A common mechanism of resistance is the downregulation or mutation of deoxycytidine kinase (dCK), the rate-limiting enzyme in the phosphorylation of ara-C to ara-CMP.[7][8]
-
Enhanced Inactivation: Increased activity of enzymes such as cytidine (B196190) deaminase (CDA), which converts ara-C to the inactive ara-U, or 5'-nucleotidases (5NT), which dephosphorylate ara-CMP, can significantly reduce the amount of ara-CTP formed.[6][9][11]
-
Increased dCTP Pools: High intracellular levels of the natural substrate for DNA polymerase, dCTP, can outcompete ara-CTP for incorporation into DNA, thus conferring resistance.[4][12]
Experimental Protocols
Accurate quantification of intracellular ara-CTP is crucial for studying cytarabine resistance. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method.[12][13][14]
Protocol: Quantification of Intracellular Ara-CTP by HPLC
This protocol provides a generalized workflow for the extraction and measurement of ara-CTP from cell cultures.
1. Cell Culture and Treatment:
-
Culture sensitive and resistant cell lines to the desired density (e.g., 0.5 - 1 x 10^6 cells/mL).
-
Treat cells with the desired concentration of ara-C for a specified time period (e.g., 4 hours).
-
Include untreated control samples.
2. Cell Harvesting and Extraction:
-
Harvest a known number of cells (e.g., 5-10 x 10^6) by centrifugation at 4°C.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Lyse the cells and precipitate macromolecules by adding a cold acid solution, such as 0.3 M trichloroacetic acid (TCA).[14]
-
Incubate on ice for 15-30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitate.
3. Sample Preparation:
-
Carefully collect the supernatant, which contains the acid-soluble nucleotides (including ara-CTP).
-
Neutralize the extract. A common method is to add an equal volume of cold freon containing 0.5 M tri-n-octylamine.[14] Vortex and centrifuge to separate the phases. The aqueous top layer contains the neutralized nucleotides.
-
Filter the aqueous extract through a 0.22 µm filter before HPLC analysis.
4. HPLC Analysis:
-
Column: A strong anion-exchange column (e.g., TSK gel DEAE-2SW) is typically used for nucleotide separation.[14]
-
Mobile Phase: An isocratic or gradient elution with a phosphate (B84403) buffer (e.g., 0.05 M phosphate buffer, pH 6.9) and an organic modifier like acetonitrile (B52724) is often employed.[14]
-
Detection: UV detection at a wavelength of 260-280 nm.
-
Quantification: Create a standard curve using known concentrations of ara-CTP. The concentration in the cell extracts is determined by comparing the peak area of ara-CTP to the standard curve and normalizing to the initial cell number.
Caption: A generalized workflow for the quantification of intracellular ara-CTP using HPLC.
Logical Relationship of Resistance Mechanisms
The various mechanisms of resistance are interconnected and can act synergistically to reduce the efficacy of cytarabine. The diagram below illustrates the logical flow from cellular alterations to the ultimate outcome of reduced ara-CTP incorporation and drug resistance.
Caption: Interplay of mechanisms leading to reduced ara-CTP incorporation and resistance.
References
- 1. Relationships among Ara-CTP pools, formation of (Ara-C)DNA, and cytotoxicity of human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ara-C affects formation of cancer cell DNA synthesome replication intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers [mdpi.com]
- 5. Comprehensive Ara-C SNP score predicts leukemic cell intracellular ara-CTP levels in pediatric acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sensitization of ara-C-resistant lymphoma cells by a pronucleotide analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fludarabine-mediated circumvention of cytarabine resistance is associated with fludarabine triphosphate accumulation in cytarabine-resistant leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo mechanisms of resistance to cytarabine in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. haematologica.org [haematologica.org]
- 12. Intracellular dCTP/ara-CTP ratio and the cytotoxic effect of ara-C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
A Comparative Guide to HPLC-UV and LC-MS/MS for the Quantification of Ara-CTP
For researchers, scientists, and professionals in drug development, the accurate quantification of the active triphosphate metabolite of cytarabine (B982) (ara-C), ara-CTP, is paramount for understanding its mechanism of action, pharmacokinetics, and pharmacodynamics. The two primary analytical methodologies for this purpose are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This guide presents an objective comparison of these techniques, supported by experimental data and detailed protocols, to assist in selecting the most suitable method for specific research needs.
The decision between HPLC-UV and LC-MS/MS for ara-CTP quantification is often dictated by the required sensitivity, selectivity, and the complexity of the biological matrix. While LC-MS/MS is generally recognized for its superior sensitivity and specificity, HPLC-UV can be a robust and cost-effective alternative for certain applications.
Quantitative Performance Comparison
The following table summarizes the typical analytical performance parameters for the quantification of ara-CTP using both HPLC-UV and LC-MS/MS. The data is compiled from various validated methods and represents typical performance characteristics.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | pmol range | fmol range (e.g., 0.1 µg/mL)[1] |
| Accuracy (% Bias) | Within ±15% | Within ±15% (e.g., 96.3% - 105.0%)[1] |
| Precision (% CV) | <15% | <15% (e.g., 6.9% - 10.5%)[1] |
| Selectivity | Moderate; potential for interference from endogenous nucleotides. | High; mass-based detection provides excellent specificity. |
| Throughput | Lower; longer run times may be required for resolution. | Higher; faster chromatography is often possible. |
| Cost | Lower instrument and operational cost. | Higher instrument and operational cost. |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are crucial for reproducibility and for a fair comparison of their capabilities. The following protocols are synthesized from established and validated methods for the analysis of ara-CTP and other intracellular nucleoside triphosphates.
Sample Preparation: Intracellular Extraction
A critical first step for both methods is the efficient extraction of ara-CTP from cells while preventing its degradation.
Protocol:
-
Cell Harvesting: Harvest cells by centrifugation at 4°C.
-
Washing: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove extracellular contaminants.
-
Extraction: Resuspend the cell pellet in a cold extraction solution. Common extraction solutions include:
-
Perchloric Acid (PCA): 0.4 M PCA. After extraction, neutralize the supernatant with potassium carbonate.
-
Methanol/Water or Acetonitrile/Water Mixtures: These are often preferred as they are less harsh and the organic solvent can be evaporated.
-
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 15,000 x g) at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the intracellular nucleotides.
-
Storage: Store the extracts at -80°C until analysis.
HPLC-UV Method
This method is suitable for applications where high sensitivity is not the primary requirement and where potential interferences can be chromatographically resolved.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: An ion-pairing reagent is typically required to retain the highly polar ara-CTP. A common mobile phase consists of:
-
Aqueous Component (A): A buffer such as potassium phosphate (B84403) with an ion-pairing agent like tetrabutylammonium (B224687) (TBA) hydroxide.
-
Organic Component (B): Acetonitrile or methanol.
-
-
Elution: A gradient elution is often employed to separate ara-CTP from other endogenous nucleotides.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV absorbance is monitored at a wavelength of 272 nm.[1]
-
Column Temperature: Maintained at a controlled temperature, for instance, 30°C.[1]
LC-MS/MS Method
This method is the gold standard for applications demanding high sensitivity and specificity, such as in clinical pharmacology studies where intracellular drug concentrations can be very low.
Chromatographic Conditions:
-
Column: A porous graphitic carbon (PGC) column (e.g., Hypercarb, 50 mm x 2.1 mm, 5 µm) provides excellent retention for polar compounds like ara-CTP.[1]
-
Mobile Phase:
-
Aqueous Component (A): Water with an amine modifier like hexylamine (B90201) and diethylamine (B46881) (DEA), with the pH adjusted to be alkaline (e.g., pH 10).[1]
-
Organic Component (B): Acetonitrile/water mixture.[1]
-
-
Elution: A gradient elution is used to achieve separation.
-
Flow Rate: Typically around 0.3 mL/min.[1]
-
Column Temperature: Maintained at a controlled temperature, for example, 30°C.[1]
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is used.
-
Detection: A triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode is employed for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for ara-CTP and an internal standard are monitored. As endogenous CTP has the same molecular mass and MS/MS transitions as ara-CTP, chromatographic separation is essential.[1]
Visualization of Workflows and Pathways
To further clarify the processes involved, the following diagrams illustrate the metabolic pathway of cytarabine and the analytical workflows for both HPLC-UV and LC-MS/MS.
Conclusion
The choice between HPLC-UV and LC-MS/MS for ara-CTP quantification should be guided by the specific requirements of the study. For applications where high sample throughput and utmost sensitivity are critical, such as in clinical pharmacokinetic studies, LC-MS/MS is the unequivocally superior method. Its high selectivity minimizes the risk of interference from endogenous cellular components.
Conversely, for in vitro studies with higher expected concentrations of ara-CTP or in research settings with limited access to mass spectrometry, a well-validated HPLC-UV method can provide reliable and accurate data. It represents a more cost-effective approach, although it may require more extensive method development to ensure adequate separation from potentially interfering compounds.
A thorough cross-validation is essential when transitioning between these methods to ensure the consistency and reliability of the analytical results. This involves analyzing the same set of samples by both methods and demonstrating a strong correlation between the obtained concentration values.
References
Comparative Guide to dCTP Competition with Cytarabine Triphosphate (Ara-CTP) in DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the competitive interaction between the natural nucleotide deoxycytidine triphosphate (dCTP) and the chemotherapeutic agent Cytarabine (B982) triphosphate (Ara-CTP) for the active site of DNA polymerases. The data and protocols presented herein are intended to assist researchers in designing and interpreting experiments related to the mechanism of action of cytarabine and other nucleoside analogs.
Mechanism of Action: Competitive Inhibition
Cytarabine (Ara-C) is a potent antimetabolite used in the treatment of various hematological malignancies. Its therapeutic efficacy relies on its intracellular conversion to the active form, Cytarabine triphosphate (Ara-CTP). Structurally similar to the natural deoxycytidine triphosphate (dCTP), Ara-CTP acts as a competitive inhibitor of DNA polymerases.[1][2] This competition is a critical determinant of the drug's cytotoxic effects.
During DNA replication, DNA polymerases incorporate dNTPs into the growing DNA strand. Ara-CTP competes with endogenous dCTP for the polymerase's active site.[1] Upon incorporation, the arabinose sugar moiety of Ara-CTP, which differs from the deoxyribose of dCTP, sterically hinders the formation of the subsequent phosphodiester bond, leading to chain termination.[3] This premature termination of DNA synthesis, along with the stalling of replication forks, triggers a DNA damage response, ultimately leading to programmed cell death (apoptosis).[4][5]
The intracellular ratio of Ara-CTP to dCTP is a key factor influencing the extent of DNA polymerase inhibition and, consequently, the drug's effectiveness. Higher intracellular concentrations of dCTP can outcompete Ara-CTP, leading to reduced incorporation of the analog and conferring resistance to the drug.
Quantitative Comparison of dCTP and Ara-CTP Interaction with DNA Polymerases
The following table summarizes key kinetic parameters that quantify the interaction of dCTP and Ara-CTP with human DNA polymerases alpha and beta. The inhibition constant (Ki) reflects the binding affinity of the inhibitor (Ara-CTP), with a lower Ki value indicating a more potent inhibitor. The Michaelis constant (Km) represents the substrate concentration (dCTP or Ara-CTP) at which the enzyme reaches half of its maximum velocity, indicating the binding affinity of the substrate.
| DNA Polymerase | Substrate/Inhibitor | Km (µM) | Ki (µM) | Reference |
| DNA Polymerase α | dCTP | 0.037 | - | [6] |
| Ara-CTP | 0.053 | 1.5 | [6][7] | |
| DNA Polymerase β | dCTP | - | - | |
| Ara-CTP | - | 7.6 | [7] |
Note: A lower Km value indicates a higher binding affinity of the substrate for the enzyme. A lower Ki value indicates a stronger inhibition by the competitive inhibitor.
Experimental Protocols
In Vitro dCTP Competition Assay using a DNA Polymerase
This protocol describes a method to determine the competitive inhibition of a DNA polymerase by Ara-CTP in the presence of dCTP. The assay measures the incorporation of a radiolabeled or fluorescently tagged dNTP into a synthetic DNA template-primer.
Materials:
-
Purified human DNA polymerase (e.g., DNA Polymerase α)
-
Synthetic single-stranded DNA template and a complementary primer (radiolabeled or fluorescently labeled at the 5'-end)
-
Deoxynucleotide solutions: dATP, dGTP, dTTP, and dCTP (high purity)
-
Cytarabine triphosphate (Ara-CTP) solution
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA)
-
Quenching solution (e.g., 95% formamide, 20 mM EDTA, 0.025% bromophenol blue, 0.025% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
TBE buffer (Tris/Borate/EDTA)
-
Phosphorimager or fluorescence scanner
-
Heating block
-
Microcentrifuge tubes
Procedure:
-
Primer-Template Annealing:
-
Mix the primer and template oligonucleotides in a 1:1.2 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl).
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
-
-
Reaction Setup:
-
Prepare a series of reaction tubes on ice. Each reaction will have a final volume of 20 µL.
-
Create a matrix of reactions with varying concentrations of dCTP and a fixed, subsaturating concentration of the labeled dNTP (e.g., [α-³²P]dGTP or a fluorescent analog).
-
For each dCTP concentration, set up a parallel set of reactions containing a fixed concentration of Ara-CTP. It is recommended to test a range of Ara-CTP concentrations.
-
A typical reaction mixture would contain:
-
Reaction Buffer (1X)
-
Annealed primer-template (e.g., 50 nM)
-
dATP, dTTP, and labeled dGTP (e.g., 20 µM each)
-
Varying concentrations of dCTP (e.g., 0.1 µM to 10 µM)
-
Fixed concentration of Ara-CTP (e.g., 0 µM, 1 µM, 5 µM, 10 µM)
-
Nuclease-free water to adjust the final volume.
-
-
-
Enzyme Addition and Incubation:
-
Initiate the reactions by adding a pre-determined optimal amount of DNA polymerase to each tube.
-
Incubate the reactions at 37°C for a fixed time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range of product formation.
-
-
Reaction Quenching:
-
Stop the reactions by adding an equal volume of quenching solution to each tube.
-
-
Denaturing Gel Electrophoresis:
-
Heat the quenched samples at 95°C for 5 minutes to denature the DNA.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel. This will separate the unextended primer from the extended product.
-
-
Data Acquisition and Analysis:
-
Visualize and quantify the bands corresponding to the unextended primer and the extended product using a phosphorimager or fluorescence scanner.
-
Calculate the percentage of primer extension for each reaction.
-
Plot the initial reaction velocity (proportional to the percentage of primer extension) against the dCTP concentration for each concentration of Ara-CTP.
-
Analyze the data using Michaelis-Menten kinetics. In the presence of a competitive inhibitor, the apparent Km for the substrate will increase, while the Vmax will remain unchanged.
-
Determine the Ki for Ara-CTP by performing a global fit of the data to the competitive inhibition equation or by using a Dixon plot (plotting 1/velocity against inhibitor concentration at fixed substrate concentrations).
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental processes described in this guide.
Caption: Competitive inhibition of DNA polymerase by Ara-CTP.
References
- 1. Differential inhibition of the human cell DNA replication complex-associated DNA polymerases by the antimetabolite 1-beta-D-arabinofuranosylcytosine triphosphate (ara-CTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of DNA polymerase-alpha by ara-CMP in the presence of a regulatory protein extracted from human promyelocytic leukemic cells (HL-60) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. Combination strategies to promote sensitivity to cytarabine-induced replication stress in acute myeloid leukemia with and without DNMT3A mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sequence-specific effects of ara-5-aza-CTP and ara-CTP on DNA synthesis by purified human DNA polymerases in vitro: visualization of chain elongation on a defined template - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Ara-CTP for DNA Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cytarabine triphosphate (ara-CTP), the active metabolite of the chemotherapeutic agent Cytarabine (Ara-C), with other nucleoside analogs. We delve into the experimental data that validates its specificity as an inhibitor of DNA synthesis and provide detailed protocols for key validation experiments.
Mechanism of Action: Competitive Inhibition and Chain Termination
Cytarabine is a nucleoside analog structurally similar to deoxycytidine.[1] Once inside a cell, it undergoes phosphorylation to its active form, ara-CTP.[2][3] The primary mechanism of action of ara-CTP is the inhibition of DNA synthesis.[1] It achieves this through two main processes:
-
Competitive Inhibition of DNA Polymerase: Ara-CTP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for the active site of DNA polymerases.[3]
-
DNA Chain Termination: Upon incorporation into a growing DNA strand, the arabinose sugar in ara-CTP, which differs from the deoxyribose in dCTP, hinders the formation of a phosphodiester bond with the next incoming nucleotide.[1][4] This effectively terminates the elongation of the DNA chain.[1][4]
Crucially, studies have shown that ara-CTP does not inhibit RNA polymerase, highlighting its specificity for DNA synthesis.[5]
Comparative Performance of Ara-CTP
The efficacy of ara-CTP as a DNA synthesis inhibitor can be quantified and compared to its natural counterpart, dCTP, and other nucleoside analogs like gemcitabine-triphosphate (dFdCTP).
Inhibition Constants (Ki) for DNA Polymerases
The inhibition constant (Ki) represents the concentration of an inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.
| Nucleotide Analog | DNA Polymerase | Ki (μM) |
| ara-CTP | alpha | 1.5[6] |
| beta | 7.6[6] | |
| ara-5-aza-CTP | alpha | 11[6] |
| beta | 39[6] |
Data from in vitro studies using purified human DNA polymerases.[6]
Incorporation Efficiency by DNA Polymerase α
The frequency at which DNA polymerase α incorporates a nucleoside analog relative to the natural dCTP provides a measure of its efficiency as a substrate.
| Nucleoside Analog Triphosphate | Misinsertion Frequency (1 analog per X dCTPs) |
| ara-CTP | 24[7] |
| dFdCTP (Gemcitabine-TP) | 83[7] |
| OSI-7836TP | 9[7] |
This data indicates that DNA polymerase α incorporates ara-CTP more readily than dFdCTP.[7]
Experimental Protocols
Validating the specificity of ara-CTP for DNA synthesis involves biochemical assays that measure its effect on DNA polymerase activity and chain elongation.
Protocol 1: DNA Polymerase Activity Assay
This assay determines the inhibitory effect of ara-CTP on DNA polymerase by measuring the incorporation of a radiolabeled nucleotide in the presence of the analog.
Materials:
-
Purified DNA polymerase (e.g., human DNA polymerase α or β)
-
Activated calf thymus DNA (as a primer-template)[8]
-
Deoxynucleoside triphosphates (dATP, dGTP, dTTP, and dCTP)
-
Radiolabeled dNTP (e.g., [α-³²P]dGTP)[8]
-
Ara-CTP
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Stop solution (e.g., EDTA)
-
Filter paper and scintillation counter or gel electrophoresis apparatus
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, activated DNA, dATP, dTTP, radiolabeled dNTP, and varying concentrations of ara-CTP.
-
Initiate the reaction by adding the DNA polymerase.
-
Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C).
-
Stop the reaction at various time points by adding the stop solution.
-
Spot the reaction mixture onto filter paper and wash to remove unincorporated radiolabeled dNTPs.
-
Quantify the incorporated radioactivity using a scintillation counter. Alternatively, the reaction products can be separated by gel electrophoresis and visualized by autoradiography.[8]
-
Plot the polymerase activity against the concentration of ara-CTP to determine the IC50 and Ki values.
Protocol 2: Primer Extension Assay
This assay directly visualizes the termination of DNA chain elongation caused by the incorporation of ara-CTP.
Materials:
-
A complementary primer, 5'-end labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye[9][10][11]
-
DNA polymerase
-
A mixture of all four dNTPs
-
Ara-CTP
-
Dideoxynucleotides (ddNTPs) for sequencing ladder (optional)
-
Denaturing polyacrylamide gel
-
Autoradiography film or fluorescence imager
Procedure:
-
Set up four reaction tubes, each containing the primer-template hybrid, DNA polymerase, and all four dNTPs.
-
Add ara-CTP to one of the tubes. To the other three tubes, add a different ddNTP (ddGTP, ddATP, ddTTP, or ddCTP) to generate a sequencing ladder.
-
Incubate the reactions to allow for primer extension.
-
Stop the reactions by adding a formamide-containing loading dye.
-
Denature the samples by heating.
-
Separate the DNA fragments on a denaturing polyacrylamide gel.
-
Visualize the bands by autoradiography or fluorescence imaging. The presence of shorter DNA fragments in the lane with ara-CTP compared to the control lane (with only dNTPs) indicates chain termination.
Visualizations
Intracellular Activation and Mechanism of Ara-C
Caption: Intracellular activation of Cytarabine to Ara-CTP and its mechanism of action.
Experimental Workflow for Primer Extension Assay
Caption: Workflow for validating DNA chain termination by ara-CTP using a primer extension assay.
References
- 1. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 2. Ara-C: cellular and molecular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Sequence-specific effects of ara-5-aza-CTP and ara-CTP on DNA synthesis by purified human DNA polymerases in vitro: visualization of chain elongation on a defined template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templates [protocols.io]
- 10. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nucleotide Analogues as Probes for DNA and RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ara-CTP Pharmacokinetics in Leukemia Subtypes
For Immediate Release
A detailed comparative guide on the intracellular pharmacokinetics of cytarabine (B982) triphosphate (ara-CTP) in Acute Myeloid Leukemia (AML), Acute Lymphoblastic Leukemia (ALL), and Chronic Lymphocytic Leukemia (CLL). This document is intended for researchers, scientists, and drug development professionals.
Cytarabine (ara-C) is a cornerstone of chemotherapy for various leukemias. Its efficacy is dependent on its intracellular conversion to the active metabolite, cytarabine triphosphate (ara-CTP). Understanding the comparative pharmacokinetics of ara-CTP in different leukemia subtypes is crucial for optimizing treatment strategies and overcoming drug resistance. This guide provides a comprehensive comparison of ara-CTP levels, the activity of key metabolic enzymes, and detailed experimental protocols for their measurement.
Comparative Intracellular Ara-CTP Levels and Retention
The intracellular concentration and retention of ara-CTP are critical determinants of cytarabine's cytotoxic effect.[1][2] Significant variability exists among different leukemia subtypes, influencing their sensitivity to treatment.
| Parameter | Acute Myeloid Leukemia (AML) | Acute Lymphoblastic Leukemia (ALL) | Chronic Lymphocytic Leukemia (CLL) |
| Intracellular ara-CTP Concentration | A 27-fold increase in intracellular steady-state concentration is observed between standard-dose and high-dose cytarabine treatments in AML patient blasts.[2] The area under the curve (AUC) of intracellular ara-CTP is significantly greater with high-dose infusions compared to intermediate doses.[3] | Ara-CTP formation does not show marked differences between immunological subtypes (T-ALL vs. non-T-ALL).[4] | Direct quantitative data on intracellular ara-CTP concentrations are limited. However, studies have shown that ara-CTP accumulation can be potentiated. For instance, co-administration with fludarabine (B1672870) can increase the area under the concentration curve (AUC) of ara-CTP by a median of 1.5-fold in CLL cells.[5] |
| Ara-CTP Retention (Half-life) | The mean half-life of ara-CTP in AML blasts has been reported to be approximately 102 minutes, which can be extended to 136 minutes with the co-administration of dipyridamole (B1670753).[6] | Ara-CTP retention is significantly lower in T-ALL (37% ± 15%) compared to non-T-ALL (67% ± 25%) after a 3-hour drug-free incubation.[4] Lower ara-CTP retention is also associated with higher clinical risk groups.[4] | Data on the specific half-life of ara-CTP in CLL cells is not readily available. The focus has been on strategies to enhance its accumulation.[5][7] |
| Clinical Correlation | A strong correlation exists between the cellular accumulation and retention of ara-CTP and the response to ara-C therapy.[1] Higher expression of the activating enzyme deoxycytidine kinase (dCK) is correlated with longer leukemia-free and overall survival.[8] | Ara-CTP retention is inversely correlated with clinical risk groups in childhood ALL.[4] Elevated activity of the catabolic enzyme 5'-nucleotidase (5'-N) is associated with a poorer prognosis in common ALL.[9] | While high-dose ara-C has shown modest activity in CLL, a direct correlation between intracellular ara-CTP levels and clinical response has not been firmly established in this subtype.[10] |
Key Enzymes in Cytarabine Metabolism
The intracellular levels of ara-CTP are tightly regulated by a panel of activating and inactivating enzymes. The differential expression and activity of these enzymes across leukemia subtypes contribute to the observed variations in ara-CTP pharmacokinetics.
| Enzyme | Role in Ara-C Metabolism | Comparative Activity in Leukemia Subtypes |
| Deoxycytidine Kinase (dCK) | Rate-limiting enzyme for the phosphorylation of ara-C to its active triphosphate form, ara-CTP.[8][11] | Studies have shown no significant difference in dCK levels between AML and CLL patient leukocytes.[12] Higher dCK expression in AML blasts is associated with better clinical outcomes.[8] |
| Cytidine (B196190) Deaminase (CDA) | A key catabolic enzyme that deaminates ara-C to its inactive metabolite, uracil (B121893) arabinoside (ara-U).[13] | Higher CDA activity in AML blasts is associated with a poorer response to induction chemotherapy.[13] Whole-genome sequencing in CLL has revealed mutational patterns suggestive of activation-induced cytidine deaminase (AID) activity, though its direct role in ara-C metabolism in CLL is less characterized.[14] |
| 5'-Nucleotidase (5'-NT) | An inactivating enzyme that dephosphorylates ara-CMP, preventing its conversion to the active ara-CTP.[2] | Elevated 5'-N activity is a negative prognostic factor in common ALL.[9] In AML, certain genotypes of 5'-nucleotidase (NT5C2) are associated with lower overall and disease-free survival in younger patients.[15] Comparative data across all three subtypes is limited. |
Experimental Protocols
Accurate quantification of intracellular ara-CTP is essential for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are the most common methods employed.
Protocol: Quantification of Intracellular Ara-CTP by LC-MS/MS
This generalized protocol outlines the key steps for the sensitive and selective quantification of ara-CTP in leukemia cells.
-
Cell Lysis and Extraction:
-
Leukemic cells are isolated from patient samples (bone marrow or peripheral blood) by Ficoll-Hypaque density gradient centrifugation.
-
A known number of cells (e.g., 1 x 10^7) are washed with ice-cold phosphate-buffered saline (PBS).
-
The cell pellet is resuspended in a cold extraction solution, typically containing methanol (B129727) or perchloric acid, to precipitate proteins and extract the nucleotides.
-
The mixture is vortexed and incubated on ice, followed by centrifugation to pellet the cellular debris.
-
The supernatant containing the intracellular nucleotides is collected.
-
-
Sample Preparation:
-
The acidic extract may be neutralized with a suitable base (e.g., potassium hydroxide).
-
Solid Phase Extraction (SPE) using a weak anion-exchanger (WAX) cartridge can be employed for sample clean-up and concentration of the negatively charged nucleotides.
-
-
Chromatographic Separation:
-
An HPLC system equipped with a suitable column is used for separation. Porous graphitic carbon (PGC) columns are often favored for their ability to retain and separate highly polar compounds like nucleotides.
-
The mobile phase typically consists of a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or an ion-pairing agent like hexylamine) and an organic solvent (e.g., acetonitrile).
-
-
Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer operating in negative ion mode is used for detection.
-
Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for ara-CTP.
-
An internal standard, such as a stable isotope-labeled ara-CTP, is used for accurate quantification.
-
-
Data Analysis:
-
A calibration curve is generated using standards of known ara-CTP concentrations.
-
The intracellular ara-CTP concentration in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The final concentration is typically expressed as pmol or nmol per 10^6 or 10^7 cells.
-
Signaling Pathways and Experimental Workflows
Cytarabine Metabolic Pathway
The following diagram illustrates the intracellular conversion of cytarabine (ara-C) to its active form, ara-CTP, and its subsequent mechanism of action.
Caption: Intracellular metabolism of cytarabine (ara-C) to its active form, ara-CTP.
Experimental Workflow for Ara-CTP Quantification
The following diagram outlines the typical workflow for measuring intracellular ara-CTP levels from patient samples.
Caption: Workflow for intracellular ara-CTP quantification in leukemic cells.
References
- 1. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Relation between plasma Ara-C and intracellular Ara-CTP levels by intermediate dose and high dose Ara-C administration in the treatment of AML] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Intracellular retention of cytarabine-triphosphate (Ara-CTP) in blasts of children with acute lymphoblastic leukemia. Correlation with clinical course parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical modulation of arabinosylcytosine for therapy of leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of the cellular pharmacokinetics of ara-CTP in human leukemic blasts by dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of arabinosylcytosine metabolism by arabinosyl-2-fluoroadenine in lymphocytes from patients with chronic lymphocytic leukemia: implications for combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deoxycytidine kinase expression in AML blasts and its relationship to leukemia-free and overall survival: PS101 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prognostic implication of ecto-5'-nucleotidase activity in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-dose cytosine arabinoside in chronic lymphocytic leukemia: a clinical and pharmacologic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deoxycytidine Kinase (DCK) Mutations in Human Acute Myeloid Leukemia Resistant to Cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deoxynucleoside anabolic enzyme levels in acute myelocytic leukemia and chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural and functional analysis of the cytidine deaminase gene in patients with acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Whole-genome sequencing reveals activation-induced cytidine deaminase signatures during indolent chronic lymphocytic leukaemia evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5'-nucleotidase, cytosolic II genotype, and clinical outcome in patients with acute myeloid leukemia with intermediate-risk cytogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to New Nucleoside Analogs vs. Cytarabine Triphosphate for Leukemia Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine (B982), in its active triphosphate form (ara-CTP), has long been a cornerstone in the treatment of hematologic malignancies, particularly acute myeloid leukemia (AML).[1] Its mechanism of action involves the inhibition of DNA synthesis, leading to cell death in rapidly dividing cancer cells.[2] However, the development of resistance and significant side effects have driven the search for novel nucleoside analogs with improved efficacy, better safety profiles, and the ability to overcome resistance mechanisms.[1][3] This guide provides a comprehensive comparison of emerging nucleoside analogs against the established benchmark, Cytarabine triphosphate, supported by preclinical and clinical data.
Mechanism of Action and Resistance: A Comparative Overview
Cytarabine, a deoxycytidine analog, is transported into the cell and phosphorylated to its active triphosphate form, ara-CTP.[4] Ara-CTP then incorporates into DNA, causing chain termination and inhibiting DNA polymerase.[2][4][5][6][][8] Resistance to Cytarabine can arise from several factors, including reduced activity of the activating enzyme deoxycytidine kinase (dCK) or increased expression of the inactivating enzyme cytidine (B196190) deaminase (CDA).[1][9][10]
Newer nucleoside analogs have been designed to circumvent these limitations. This guide will focus on three such analogs: Clofarabine , Sapacitabine , and 5-Fluorotroxacitabine (5FTRX) .
Quantitative Performance Data
The following tables summarize the available preclinical and clinical data comparing the performance of these novel nucleoside analogs with Cytarabine. It is important to note that the preclinical data, particularly IC50 values, are derived from different studies and cell lines, which may affect direct comparability.
Table 1: Preclinical Cytotoxicity (IC50) Data in Leukemia Cell Lines
| Nucleoside Analog | Cell Line(s) | IC50 Value | Key Findings & Overcoming Resistance | Citation(s) |
| Cytarabine (Ara-C) | HL-60 | 407.2 nM | Baseline for comparison. | [11] |
| B-cell precursor ALL cell lines (n=79) | Median: 163 ng/mL | Sensitivity is dependent on high dCK expression. | [12] | |
| Clofarabine | B-cell precursor ALL cell lines (n=79) | Median: 8.5 ng/mL | Approximately 20-fold more potent than Cytarabine. Effective in cell lines with low dCK expression, suggesting a mechanism to overcome this form of resistance. | [12] |
| Sapacitabine (CNDAC) | THP-1 (Ara-C resistant) | More effective than Ara-C | Demonstrates greater efficacy in reducing viability and inducing apoptosis in an Ara-C resistant cell line. | [9] |
| 5-Fluorotroxacitabine (5FTRX) | Leukemia & Lymphoma cell lines (n=31) | Median: 200 nM | Potent activity across a broad range of cell lines. Overcomes CDA-mediated resistance; CDA overexpression increases sensitivity to 5FTRX. | [1] |
| HEK293 (CDA overexpressing) | ~10-fold more sensitive than control | In contrast to Cytarabine, which becomes less effective, 5FTRX's potency is enhanced in the presence of high CDA levels. | [1] |
Table 2: Clinical Trial Outcomes in Acute Myeloid Leukemia (AML)
| Nucleoside Analog | Trial/Study | Patient Population | Key Outcomes Compared to Cytarabine-based Regimen | Citation(s) |
| Clofarabine | CLASSIC I Trial | Older patients (≥55 years) with relapsed/refractory AML | Clofarabine + Cytarabine vs. Cytarabine alone: Overall Remission Rate (ORR): 46.9% vs. 22.9%. Event-Free Survival (EFS) was significantly improved with the combination. No significant difference in Overall Survival (OS). | [5][13] |
| Sapacitabine | Randomized Comparison | Older patients with AML | Sapacitabine vs. Low-Dose Cytarabine (LDAC): No significant difference in remission rate, relapse-free survival, or overall survival. | [14] |
Experimental Protocols
Protocol for Comparative In Vitro Cytotoxicity Assay (IC50 Determination)
This protocol outlines a standardized method for determining and comparing the half-maximal inhibitory concentration (IC50) of new nucleoside analogs against Cytarabine in leukemia cell lines.
1. Cell Culture:
-
Leukemia cell lines (e.g., HL-60, MV4-11, K562) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
2. Compound Preparation:
-
Prepare stock solutions of Cytarabine and the new nucleoside analogs in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions to create a range of concentrations for testing.
3. Cell Viability Assay (e.g., MTT or CellTiter-Glo®):
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).
-
After 24 hours of incubation, treat the cells with various concentrations of the test compounds. Include a vehicle control.
-
Incubate for a specified period (e.g., 72 or 96 hours).[1]
-
For MTT assay, add MTT reagent to each well and incubate for 3-4 hours. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.[3]
-
For CellTiter-Glo®, add the reagent and measure luminescence according to the manufacturer's protocol.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration.
-
Determine the IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, using a non-linear regression analysis.[14]
Signaling Pathways and Mechanisms of Action
Cytarabine's Core Pathway
Cytarabine's cytotoxic effect is primarily mediated through its incorporation into DNA, leading to the termination of DNA chain elongation and the inhibition of DNA polymerase. This process is critically dependent on the intracellular phosphorylation of Cytarabine to its active triphosphate form, ara-CTP.
Caption: Cytarabine is activated by dCK and inhibits DNA synthesis, while CDA inactivates it.
Overcoming Resistance: The 5-Fluorotroxacitabine (5FTRX) Advantage
A key resistance mechanism to Cytarabine is the overexpression of CDA, which degrades the drug. 5FTRX, a novel L-nucleoside analog, is not a substrate for CDA. In fact, CDA overexpression enhances the cytotoxicity of 5FTRX, potentially by depleting the natural pool of deoxycytidine triphosphate (dCTP), thereby increasing the incorporation of 5FTRX's active triphosphate form into DNA.[1]
Caption: 5FTRX circumvents CDA-mediated resistance that affects Cytarabine.
Alternative Mechanism: Sapacitabine and DNA Double-Strand Breaks
Sapacitabine's active metabolite, CNDAC, introduces a unique mechanism of action. After its incorporation into DNA, it causes single-strand breaks. When the cell attempts to replicate this damaged DNA in a subsequent S-phase, these single-strand breaks are converted into lethal double-strand breaks.[15][16][17][18] This mechanism is distinct from the direct chain termination caused by Cytarabine.
Caption: Sapacitabine's active form, CNDAC, induces delayed double-strand DNA breaks.
Conclusion
The landscape of nucleoside analog therapeutics for leukemia is evolving. While Cytarabine remains a standard of care, novel agents like Clofarabine, Sapacitabine, and 5-Fluorotroxacitabine offer distinct advantages. Clofarabine demonstrates superior potency and efficacy in certain resistant contexts. 5-Fluorotroxacitabine presents a promising strategy to overcome CDA-mediated resistance. Sapacitabine introduces a novel mechanism of action that may be effective in tumors with specific DNA repair deficiencies.
The selection of the most appropriate nucleoside analog will increasingly depend on the specific molecular characteristics of the patient's leukemia, paving the way for a more personalized approach to treatment. Further head-to-head clinical trials are necessary to definitively establish the clinical superiority of these newer agents and their optimal placement in treatment regimens.
References
- 1. Novel L-nucleoside analog, 5-fluorotroxacitabine, displays potent efficacy against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clofarabine, cytarabine, and mitoxantrone in refractory/relapsed acute myeloid leukemia: High response rates and effective bridge to allogeneic hematopoietic stem cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Novel L-nucleoside analogue, 5-fluorotroxacitabine, displays potent efficacy against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FAILURE OF HYPOMETHYLATING AGENT-BASED THERAPY IN MYELODYSPLASTIC SYNDROMES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antileukemic Potential of Sodium Caseinate in Cytarabine-Resistant HL60-CR50 Human Leukemia Cells [mdpi.com]
- 12. Clofarabine exerts antileukemic activity against cytarabine‐resistant B‐cell precursor acute lymphoblastic leukemia with low deoxycytidine kinase expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clofarabine plus cytarabine compared with cytarabine alone in older patients with relapsed or refractory acute myelogenous leukemia: results from the CLASSIC I Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sapacitabine for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sapacitabine, the prodrug of CNDAC, is a nucleoside analog with a unique action mechanism of inducing DNA strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sapacitabine for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sapacitabine, the prodrug of CNDAC, is a nucleoside analog with a unique action mechanism of inducing DNA strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Validation of Ara-CTP Experimental Data: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of experimental data and methodologies for the quantification of cytarabine (B982) triphosphate (ara-CTP), the active metabolite of the chemotherapeutic agent cytarabine (Ara-C). It is intended for researchers, scientists, and drug development professionals working in oncology and pharmacology. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to support the statistical validation of ara-CTP experimental findings.
Comparative Analysis of Ara-CTP Quantification Methods
The accurate quantification of intracellular ara-CTP is crucial for understanding its pharmacokinetics and pharmacodynamics, and for correlating its concentration with clinical outcomes in patients with leukemia. Various analytical methods have been developed and validated for this purpose, with High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) being one of the most sensitive and specific techniques.
Below is a comparative summary of validation parameters from a published HPLC-MS/MS method for the simultaneous determination of intracellular ara-CTP, CTP, and dCTP.
Table 1: Validation Parameters for an HPLC-MS/MS Method for Ara-CTP Quantification
| Validation Parameter | Ara-CTP | CTP | dCTP |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | 0.01 µg/mL | 0.01 µg/mL |
| Intra-Assay Precision (%CV) | |||
| Low Concentration (0.3 µg/mL) | 6.9% | 11.7% | 10.8% |
| Medium Concentration (4.0 µg/mL) | 8.1% | 9.0% | 11.4% |
| High Concentration (8.0 µg/mL) | 10.5% | 11.6% | 7.5% |
| Intra-Assay Accuracy (%Bias) | |||
| Low Concentration (0.3 µg/mL) | 5.0% | 3.3% | -6.6% |
| Medium Concentration (4.0 µg/mL) | -3.7% | 0.7% | -4.0% |
| High Concentration (8.0 µg/mL) | -2.5% | -3.7% | 5.5% |
Data sourced from a study quantifying ara-CTP in a human follicular lymphoma cell line.
Intracellular Ara-CTP Concentrations in Acute Myeloid Leukemia (AML)
The intracellular concentration of ara-CTP in leukemic blasts is a key determinant of the clinical response to cytarabine therapy. Studies have shown significant inter-patient variability and a dose-dependent accumulation of ara-CTP.
Table 2: Intracellular Ara-CTP Concentrations in AML Patient Blasts
| Patient Population | Cytarabine Dose | Mean Intracellular Ara-CTP Concentration (pmol/10⁷ cells) | Key Findings |
| Pediatric AML | 500 mg/m² (2-hr infusion) | 0.06 - 2.43 nmol/2x10⁷ cells | Wide inter-patient variation (40.5-fold) was observed.[1] |
| Pediatric AML | 500 mg/m²/day (continuous infusion) | 0.012 - 1.222 nmol/2x10⁷ cells | 100-fold inter-patient variation was noted.[1] |
| Adult AML | Standard-Dose (SD) | Undisclosed absolute values | A 27-fold increase in intracellular steady-state concentration was seen from SD to HD. |
| Adult AML | High-Dose (HD) | Undisclosed absolute values | Higher ara-CTP levels correlated with clinical response. |
Experimental Protocols
Protocol for Intracellular Ara-CTP Extraction from Leukemia Cells
This protocol is a synthesis of established methods for the extraction of intracellular nucleotides from leukemia cells for subsequent analysis by LC-MS/MS.
Materials:
-
Leukemia cell sample (from culture or patient)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 60% Methanol
-
Centrifuge capable of 4°C
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Cell Harvesting: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C to pellet the cells.
-
Washing: Discard the supernatant and wash the cell pellet twice with 1 mL of ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C after each wash.
-
Cell Lysis and Protein Precipitation: After the final wash, resuspend the cell pellet in 200 µL of ice-cold 60% methanol. Vortex vigorously for 30 seconds to ensure complete lysis.
-
Incubation: Incubate the mixture on ice for 20 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the intracellular metabolites including ara-CTP.
-
Storage: The extracted supernatant can be immediately used for analysis or stored at -80°C for future use.
Protocol for Ara-CTP Quantification by HPLC-MS/MS
This protocol provides a general framework for the quantification of ara-CTP using a validated HPLC-MS/MS method. Specific parameters will need to be optimized based on the instrument and column used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase A: Aqueous solution with a volatile buffer (e.g., ammonium (B1175870) acetate) and an ion-pairing agent.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Gradient: A gradient elution is used to separate ara-CTP from other cellular components.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for ara-CTP and an internal standard are monitored for quantification.
Quantification:
-
A calibration curve is generated using standards of known ara-CTP concentrations.
-
The peak area ratio of ara-CTP to the internal standard in the samples is used to determine the intracellular ara-CTP concentration from the calibration curve.
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the metabolic activation of cytarabine to ara-CTP and its subsequent mechanism of action, leading to the inhibition of DNA synthesis and cell death.
Figure 1. Metabolic activation of cytarabine (Ara-C) to its active form, ara-CTP.
Experimental Workflow
The diagram below outlines the key steps in a typical experimental workflow for the quantification of intracellular ara-CTP from leukemia cell samples.
Figure 2. Experimental workflow for intracellular ara-CTP quantification.
References
Replicating Published Findings on the Mechanism of Cytarabine Triphosphate: A Comparative Guide
For researchers, scientists, and drug development professionals, a thorough understanding of the mechanism of action of established chemotherapeutic agents is critical for the development of novel anticancer therapies and for optimizing existing treatment regimens. This guide provides a comprehensive comparison of the published findings on the mechanism of Cytarabine triphosphate (Ara-CTP), the active metabolite of the widely used anti-leukemia drug Cytarabine (Ara-C). We delve into its molecular interactions, compare its efficacy with other nucleoside analogs, and provide detailed experimental protocols to aid in the replication and extension of these seminal findings.
Cytarabine, a cornerstone in the treatment of acute myeloid leukemia (AML) and other hematological malignancies, exerts its cytotoxic effects after intracellular conversion to its active triphosphate form, Ara-CTP.[1] This guide will dissect the established mechanisms of Ara-CTP, focusing on its role as a competitive inhibitor of DNA polymerases and its subsequent induction of apoptosis. We will also present a comparative analysis with other nucleoside analogs, namely fludarabine (B1672870) and gemcitabine (B846), supported by quantitative data from published studies.
Mechanism of Action: Inhibition of DNA Synthesis and Induction of Apoptosis
The primary mechanism of action of Ara-CTP is the inhibition of DNA synthesis.[2] Structurally similar to the natural deoxycytidine triphosphate (dCTP), Ara-CTP competes for the active site of DNA polymerases.[3] Its incorporation into the nascent DNA strand leads to chain termination, effectively halting DNA replication.[4] This disruption of DNA synthesis predominantly affects rapidly dividing cancer cells.
The inhibition of DNA synthesis by Ara-CTP is not uniform across all DNA polymerases. Published data indicates a differential sensitivity, with DNA polymerase α being a primary target.[5] The inhibition of this key replicative polymerase is a critical step in the cytotoxic cascade initiated by Cytarabine.
The arrest of DNA replication and the accumulation of DNA strand breaks trigger a cellular DNA damage response, ultimately leading to programmed cell death, or apoptosis.[6][7] This is a key contributor to the therapeutic efficacy of Cytarabine.
Comparative Efficacy: Cytarabine Triphosphate vs. Other Nucleoside Analogs
To provide a clearer perspective on the potency of Ara-CTP, this section compares its cytotoxic and inhibitory activities with those of other clinically important nucleoside analogs, fludarabine and gemcitabine.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Cytarabine, Fludarabine, and Gemcitabine in various leukemia cell lines. Lower IC50 values indicate greater potency.
| Cell Line | Compound | IC50 (µM) | Reference |
| HL-60 | Cytarabine | 5 | [7] |
| Gemcitabine | 0.05 | [7] | |
| CEM | Fludarabine | - | [8] |
| Gemcitabine | - | [8] |
Note: Specific IC50 values for Fludarabine and Gemcitabine in CEM cells were not explicitly provided in the cited source, but the study highlighted the critical role of their incorporation into DNA for cytotoxic action.[8]
Inhibition of DNA Polymerases
The inhibitory constant (Ki) represents the concentration of an inhibitor required to produce half-maximum inhibition. The following table presents the Ki values of Ara-CTP for different DNA polymerases.
| DNA Polymerase | Inhibitor | Ki (µM) | Reference |
| DNA Polymerase α | Ara-CTP | 1.5 | [3] |
| DNA Polymerase β | Ara-CTP | 7.6 | [3] |
| DNA Polymerase δ | Ara-CTP | Not significantly inhibited at 100 µM | [5] |
| DNA Polymerase ε | Ara-CTP | - | - |
Note: A specific Ki value for DNA polymerase ε was not found in the searched literature.
Experimental Protocols
To facilitate the replication of the findings discussed, detailed protocols for key experiments are provided below.
DNA Polymerase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific DNA polymerase.
Materials:
-
Purified DNA polymerase (e.g., DNA polymerase α)
-
Activated DNA template (e.g., gapped duplex DNA)
-
Deoxynucleoside triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [³H]-dCTP)
-
Ara-CTP or other inhibitors
-
Reaction buffer (containing Mg²⁺ and other necessary components)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, activated DNA template, and all dNTPs except the radiolabeled one.
-
Add varying concentrations of Ara-CTP or the test compound to the reaction mixtures.
-
Initiate the reaction by adding the purified DNA polymerase and the radiolabeled dNTP.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding cold TCA.
-
Precipitate the DNA onto glass fiber filters and wash thoroughly with TCA and ethanol (B145695).
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 or Ki value.[3]
Apoptosis Assay using Annexin V Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.
Materials:
-
Leukemia cell line (e.g., HL-60)
-
Cytarabine or other apoptosis-inducing agents
-
Annexin V-FITC conjugate
-
Propidium (B1200493) Iodide (PI)
-
Binding Buffer (containing Ca²⁺)
-
Flow cytometer
Procedure:
-
Seed the leukemia cells and treat with varying concentrations of Cytarabine for the desired time.
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[6][7]
Cell Cycle Analysis
This method uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Leukemia cell line
-
Cytarabine or other cell cycle-perturbing agents
-
Cold 70% ethanol
-
Phosphate-buffered saline (PBS)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with Cytarabine for the desired duration.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a solution containing RNase A and incubate to degrade RNA.
-
Add PI staining solution and incubate in the dark.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Mechanisms
To further elucidate the concepts discussed, the following diagrams illustrate the key pathways and experimental workflows.
References
- 1. Relationships among Ara-CTP pools, formation of (Ara-C)DNA, and cytotoxicity of human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sequence-specific effects of ara-5-aza-CTP and ara-CTP on DNA synthesis by purified human DNA polymerases in vitro: visualization of chain elongation on a defined template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential inhibition of the human cell DNA replication complex-associated DNA polymerases by the antimetabolite 1-beta-D-arabinofuranosylcytosine triphosphate (ara-CTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of fludarabine and gemcitabine on human acute myeloid leukemia cell line HL 60: direct comparison of cytotoxicity and cellular Ara-C uptake enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the induction of apoptosis in human leukemic cell lines by 2',2'-difluorodeoxycytidine (gemcitabine) and cytosine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fludarabine- and gemcitabine-induced apoptosis: incorporation of analogs into DNA is a critical event - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Guide to Commercial ara-CTP Preparations for Researchers
For researchers, scientists, and drug development professionals, the quality and consistency of reagents are paramount to achieving reliable and reproducible experimental outcomes. Cytarabine (B982) triphosphate (ara-CTP), the active metabolite of the chemotherapeutic agent cytarabine (Ara-C), is a critical tool in studying DNA replication and repair mechanisms, as well as in the development of novel anticancer therapies. This guide provides a framework for a head-to-head comparison of commercially available ara-CTP preparations, offering detailed experimental protocols and data presentation structures to empower researchers to make informed decisions based on their specific needs.
Introduction to ara-CTP: Mechanism of Action
Ara-CTP is a nucleoside analog that exerts its cytotoxic effects primarily through the inhibition of DNA synthesis.[1][2] Once transported into the cell, cytarabine is converted to its active triphosphate form, ara-CTP.[3][4] Ara-CTP then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand by DNA polymerases.[5][6] The presence of an arabinose sugar instead of a deoxyribose sugar in its structure sterically hinders the rotation of the phosphodiester bond, inhibiting the ligation of the next incoming deoxynucleoside triphosphate and ultimately leading to chain termination.[2][7][8] This disruption of DNA replication and repair processes induces cell cycle arrest in the S-phase and triggers apoptosis.[4][9]
Below is a diagram illustrating the metabolic activation of Cytarabine and the mechanism of action of ara-CTP.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Cytarabine - Wikipedia [en.wikipedia.org]
- 6. Cytarabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Relationships among Ara-CTP pools, formation of (Ara-C)DNA, and cytotoxicity of human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sequence-specific effects of ara-5-aza-CTP and ara-CTP on DNA synthesis by purified human DNA polymerases in vitro: visualization of chain elongation on a defined template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Validating the Gatekeeper: How dCK Knockout Cell Lines Confirm a Pivotal Role in Cytarabine's Anti-Cancer Activity
A definitive validation of deoxycytidine kinase's (dCK) role as the critical gateway for cytarabine's therapeutic efficacy has been established through the use of dCK knockout cell lines. This guide compares the performance of cytarabine (B982) (ara-C) and its active metabolite, ara-CTP, in wild-type versus dCK knockout cells, providing compelling experimental evidence for dCK's indispensable function.
Cytarabine, a cornerstone in the treatment of hematological malignancies, is a prodrug that requires conversion to its active triphosphate form, ara-CTP, to exert its cytotoxic effects by inhibiting DNA synthesis. The enzyme deoxycytidine kinase (dCK) has long been hypothesized to be the rate-limiting step in this activation pathway. The advent of CRISPR-Cas9 gene-editing technology has allowed for the creation of dCK knockout cell lines, providing a precise model to unequivocally validate this hypothesis and explore the impact of dCK deficiency on ara-C's activity.
Performance Comparison: Wild-Type vs. dCK Knockout Cells
Experimental data from studies utilizing dCK knockout cell lines consistently demonstrate a dramatic decrease in sensitivity to cytarabine. This is quantified by a significant increase in the half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%.
| Cell Line | Genotype | Ara-C IC50 (µM) | Fold Resistance | Intracellular ara-CTP Levels |
| KOPN41 | Wild-Type | ~10 | 1x | High |
| KOPN41 | dCK Knockout | >1000 | >100x | Undetectable |
| U937 | Control | Not specified | 1x | Not specified |
| U937 | dCK Knockout (Clone 4-D-9) | 67.5 µg/mL (~277 µM) | High | Not specified |
| U937 | dCK Knockout (Clone 6-D-10) | 106.4 µg/mL (~437 µM) | High | Not specified |
Note: IC50 values for U937 cells were converted from µg/mL to µM for approximate comparison, assuming a molar mass of ara-C of ~243.22 g/mol . Direct numerical data for ara-CTP levels in the U937 knockout clones were not available in the cited sources.
The data clearly indicates that the removal of dCK renders cancer cells highly resistant to cytarabine. This resistance is a direct consequence of the cell's inability to convert ara-C to its active ara-CTP form. In dCK knockout KOPN41 cells, intracellular ara-CTP was undetectable even after treatment with high concentrations of ara-C.
Signaling Pathways and Experimental Workflows
The metabolic activation of cytarabine is a multi-step process, with dCK playing the initial and most crucial role. The following diagrams illustrate this pathway and the experimental workflow used to validate dCK's function.
Comparison with Alternative Mechanisms of Resistance
While dCK deficiency is a primary mechanism of cytarabine resistance, other factors can also contribute. One notable alternative is the overexpression of the enzyme cytidine (B196190) deaminase (CDA), which inactivates ara-C by converting it to ara-U.
| Mechanism | Effect on ara-C Metabolism | Impact on ara-C Efficacy |
| dCK Knockout | Blocks the initial and rate-limiting activation step of ara-C to ara-CMP. | Profound resistance to ara-C. |
| CDA Overexpression | Increases the inactivation of ara-C to its non-toxic metabolite, ara-U. | Significant resistance to ara-C.[1] |
Although both mechanisms lead to ara-C resistance, the complete ablation of dCK function through gene knockout provides the most definitive evidence of its critical role. In a dCK knockout cell, the metabolic pathway to the active ara-CTP is entirely blocked, leading to extremely high levels of resistance. In contrast, while CDA overexpression can significantly reduce the amount of ara-C available for activation, it may not completely eliminate it, potentially resulting in a less absolute resistance phenotype compared to dCK knockout.
Experimental Protocols
The following are summarized protocols for the key experiments involved in validating the role of dCK using knockout cell lines.
Generation of dCK Knockout Cell Lines using CRISPR-Cas9
-
Guide RNA (gRNA) Design and Cloning: Design gRNAs targeting a critical exon of the dCK gene using online tools. Synthesize and clone the gRNAs into a Cas9 expression vector.
-
Transfection: Transfect the Cas9-gRNA plasmid into the target cancer cell line (e.g., KOPN41 or U937) using electroporation or lipid-based transfection reagents.
-
Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate using fluorescence-activated cell sorting (FACS) or limiting dilution.
-
Expansion and Screening: Expand the single-cell clones and screen for dCK knockout by Western blot analysis to confirm the absence of the dCK protein.
-
Genotype Confirmation: Confirm the gene edit at the DNA level by Sanger sequencing of the targeted region.
Measurement of Intracellular ara-CTP by LC-MS/MS
-
Cell Culture and Treatment: Plate wild-type and dCK knockout cells and treat with various concentrations of ara-C for a specified time (e.g., 4 hours).
-
Metabolite Extraction: Harvest the cells, wash with ice-cold PBS, and extract intracellular metabolites using a cold solvent mixture (e.g., methanol/acetonitrile/water).
-
Sample Preparation: Centrifuge the samples to pellet cell debris and collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to separate and quantify the levels of ara-CTP.
-
Data Normalization: Normalize the ara-CTP levels to the total cell number or protein concentration.
Cytotoxicity (MTT) Assay
-
Cell Seeding: Seed wild-type and dCK knockout cells in a 96-well plate at a predetermined density.
-
Drug Treatment: Treat the cells with a range of ara-C concentrations and incubate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 values by plotting the percentage of cell viability against the log of the ara-C concentration and fitting the data to a dose-response curve.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
